Product packaging for 1-Benzyl-1,6-diazaspiro[3.4]octane(Cat. No.:CAS No. 1363381-74-1)

1-Benzyl-1,6-diazaspiro[3.4]octane

Cat. No.: B582515
CAS No.: 1363381-74-1
M. Wt: 202.301
InChI Key: HVFOGWYVURWQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-1,6-diazaspiro[3.4]octane, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B582515 1-Benzyl-1,6-diazaspiro[3.4]octane CAS No. 1363381-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOGWYVURWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257821
Record name 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-74-1
Record name 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-1,6-diazaspiro[3.4]octane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine with the chemical formula C₁₃H₁₈N₂. Its structure features a benzyl group attached to one of the nitrogen atoms of a diazaspiro[3.4]octane core, a scaffold of increasing interest in medicinal chemistry due to its rigid, three-dimensional nature. This document provides a summary of the currently available chemical and physical properties of this compound. However, a comprehensive experimental profile, including detailed biological activity and reaction protocols, remains largely unpublished in publicly accessible literature.

Core Chemical Properties

The primary identification and key computed physicochemical properties of this compound are summarized below. It is important to note that the majority of the available data is computationally derived and awaits experimental verification.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1363381-74-1PubChem[1]
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 202.146998583PubChem[1]
Topological Polar Surface Area 15.3 ŲPubChem[1]
Purity 95.0%CymitQuimica[2]

Note: The purity value is sourced from a commercial supplier where the product is now listed as discontinued.

Experimental Data - Gaps in Current Knowledge

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined data for this compound. Key experimental parameters that are essential for drug development and chemical synthesis research, such as:

  • Melting Point

  • Boiling Point

  • pKa

  • Solubility in various solvents

  • Spectroscopic Data (NMR, IR, Mass Spectrometry)

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not described in the surveyed literature. While general synthetic strategies for the broader class of diazaspiro[3.4]octanes have been published, a specific and reproducible protocol for the benzylation of the 1,6-diazaspiro[3.4]octane core to yield the title compound is not available.

The synthesis of related diazaspiro[3.4]octane analogues has been noted as a challenging endeavor, with multi-step approaches often required to construct the core spirocyclic system.

Biological Activity and Signaling Pathways

A critical gap in the current knowledge base is the complete absence of information regarding the biological activity of this compound. There are no published studies detailing its pharmacological effects, potential therapeutic targets, or mechanism of action. Consequently, no signaling pathways associated with this specific compound have been described.

The general class of diazaspiro compounds has attracted interest in medicinal chemistry for its potential to interact with various biological targets, but this has not been specifically investigated or reported for the 1-benzyl derivative.

Logical Workflow for Future Investigation

To address the current knowledge gaps, a logical experimental workflow would be necessary. This would involve the synthesis and subsequent characterization of the compound, followed by a systematic evaluation of its biological properties.

Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

While the basic chemical identity of this compound is established through its CAS number and computed properties, there is a profound lack of in-depth experimental data. For this compound to be of practical use to researchers, scientists, and drug development professionals, a comprehensive investigation into its synthesis, physicochemical properties, and biological activity is required. The information provided herein serves as a foundational summary of the current, limited knowledge and highlights the significant opportunities for future research into this novel chemical entity.

References

In-depth Technical Guide: 1-Benzyl-1,6-diazaspiro[3.4]octane (CAS: 1363381-74-1)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific and technical data for 1-Benzyl-1,6-diazaspiro[3.4]octane reveals a significant gap in public domain knowledge. While this compound is commercially available, detailed experimental protocols, quantitative biological data, and in-depth studies on its mechanism of action are not presently published in accessible scientific literature or patents.

This guide summarizes the available information and provides context based on research into the broader class of diazaspiro[3.4]octane compounds, which are of growing interest in medicinal chemistry.

Compound Identification and Properties

This compound is a heterocyclic organic compound. Its core structure features a spirocyclic system consisting of a four-membered azetidine ring and a five-membered pyrrolidine ring, with a benzyl group attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363381-74-1Chemical Supplier Catalogs
Molecular Formula C₁₃H₁₈N₂PubChem
Molecular Weight 202.30 g/mol PubChem
Canonical SMILES C1CNCC12CCN2CC3=CC=CC=C3PubChem
InChI Key HVFOGWYVURWQFX-UHFFFAOYSA-NPubChem

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed scientific literature. However, the synthesis of related diazaspiro[3.4]octane cores has been described. These methods often involve multi-step sequences. For instance, a general approach to orthogonally protected diazaspiro[3.4]octane analogues has been reported, highlighting the challenges and importance of these scaffolds in medicinal chemistry. Another described method for the synthesis of similar azaspiro[3.4]octanes proceeds via a [3+2] cycloaddition reaction.

It is important to note that these are general strategies for related compounds and may not be directly applicable to the synthesis of this compound without significant modification and optimization.

Biological Activity and Potential Applications

There is no specific biological data, such as IC₅₀ or Kᵢ values, available for this compound in the public domain. The broader class of diazaspiro[3.4]octane derivatives has been investigated for various therapeutic applications, suggesting potential areas of interest for the title compound.

Research on related diazaspiro[3.4]octane cores has indicated their utility as piperazine bioisosteres . Piperazines are common motifs in many approved drugs, and their replacement with spirocyclic diamines can modulate physicochemical and pharmacological properties.

Studies on other diazaspiro[3.4]octane derivatives have shown activity in several disease areas:

  • Antimalarial Agents: A series of diazaspiro[3.4]octanes demonstrated activity against multiple stages of the Plasmodium falciparum parasite.

  • Cancer Therapeutics: The diazaspiro scaffold has been explored in the design of inhibitors for various cancer targets.

Given the lack of specific data, a logical workflow for investigating the biological activity of this compound would involve initial screening against a panel of common drug targets.

G compound 1-Benzyl-1,6-diazaspiro [3.4]octane screening High-Throughput Screening (Panel of Biological Targets) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

An In-depth Technical Guide to 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,6-diazaspiro[3.4]octane is a unique spirocyclic heterocyclic compound that has garnered interest within the medicinal chemistry landscape. Its rigid, three-dimensional structure, which incorporates both a cyclobutane and a cyclopentane ring sharing a single carbon atom, presents a novel scaffold for the design of therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on its relevance to drug discovery and development.

IUPAC Nomenclature

The correct IUPAC name for the compound is This compound . The naming convention for spiro compounds dictates that numbering begins in the smaller ring, adjacent to the spiro atom. In this molecule, the cyclobutane ring is smaller than the cyclopentane ring. The nitrogen atoms are assigned the lowest possible locants, which are 1 and 6. The benzyl substituent is located on the nitrogen at position 1. While some databases may erroneously list this compound as 1-benzyl-1,7-diazaspiro[3.4]octane, this is inconsistent with IUPAC nomenclature rules.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC13H18N2PubChem[4]
Molecular Weight202.30 g/mol PubChem[4]
XLogP31.5PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count2PubChem[4]
Exact Mass202.146998583 DaPubChem[4]
Topological Polar Surface Area15.3 ŲPubChem[4]
Heavy Atom Count15PubChem[4]
Complexity223PubChem[4]

Experimental Protocols

Synthesis of Diaza[3.4]octane Scaffolds via [3+2] Cycloaddition

A versatile method for the synthesis of diazaspiro[3.4]octane scaffolds involves a [3+2] cycloaddition reaction. This approach offers a convergent and efficient route to the core structure. The following is a representative protocol adapted from the synthesis of a closely related analog, 6-Benzyl-2,6-diazaspiro[3.4]octane.[5]

Materials:

  • Benzyl(methoxymethyl)(trimethylsilylmethyl)amine (dipole precursor)

  • Methylenecyclobutane (dipolarophile)

  • Trifluoroacetic acid (catalyst)

  • Dry dichloromethane (solvent)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add trifluoroacetic acid (0.1 mmol) at 0 °C.

  • The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired diazaspiro[3.4]octane product.

Potential Biological Significance and Therapeutic Applications

While specific biological data for this compound is not extensively documented, the diazaspiro[3.4]octane core is of significant interest in medicinal chemistry. These scaffolds are considered piperazine bioisosteres, offering a more rigid and three-dimensional alternative to the flexible piperazine ring, which is a common motif in many approved drugs.[6] This structural rigidity can lead to improved target selectivity and metabolic stability.

Derivatives of diazaspiro compounds have been investigated for a range of therapeutic applications, including their potential as anticancer and antiproliferative agents.[7][8][9] The mechanism of action for such compounds can be diverse, potentially involving the modulation of key signaling pathways implicated in cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Modulation

Given the interest in diazaspiro compounds as anticancer agents, a plausible mechanism of action could involve the inhibition of a critical signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a hypothetical scenario where a this compound derivative could exert its therapeutic effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Experimental Workflow for In Vitro Anticancer Screening

To evaluate the potential of this compound or its derivatives as anticancer agents, a standard in vitro screening workflow would be employed.

G cluster_workflow In Vitro Anticancer Screening Workflow start Synthesized Compound (this compound derivative) treatment Compound Treatment (Varying Concentrations) start->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT, XTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism conclusion Identification of Lead Compound mechanism->conclusion

Caption: A typical experimental workflow for the in vitro evaluation of a novel compound's anticancer activity.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its unique structural features and relationship to known pharmacophores, such as piperazine, make it an attractive starting point for the design of novel therapeutic agents. Further investigation into its synthesis, derivatization, and biological activity is warranted to fully elucidate its potential in drug discovery and development, particularly in the realm of oncology.

References

An In-depth Technical Guide to 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the chemical properties of 1-Benzyl-1,6-diazaspiro[3.4]octane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key molecular data and presents a conceptual synthetic pathway.

Core Molecular Data

The fundamental molecular information for this compound is detailed below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

ParameterValueReference
Molecular FormulaC₁₃H₁₈N₂[1]
Molecular Weight202.30 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number1363381-74-1[1]

Conceptual Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for diazaspiro[3.4]octane analogues have been described. These approaches often involve multi-step sequences. A novel six-step synthetic approach for orthogonally protected diazaspiro[3.4]octane analogues has been developed, highlighting the growing interest in these scaffolds in medicinal chemistry.[3] Another method involves a [3+2] cycloaddition for the synthesis of related structures like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate.[4]

The synthesis of azaspiro compounds, such as this compound, is a field of active research, with various strategies being developed to access these complex molecular architectures.[5]

Chemical Structure and Synthesis Logic

The structural representation and a generalized synthetic logic for this compound are illustrated in the following diagram. This visualization clarifies the connectivity of the atoms and the overall topology of the molecule.

This compound cluster_structure Chemical Structure cluster_synthesis Conceptual Synthesis C13H18N2 This compound StartingMaterials Azetidine & Pyrrolidine Precursors Cyclization Spirocyclization StartingMaterials->Cyclization Formation of Spiro-core Benzylation N-Benzylation Cyclization->Benzylation Introduction of Benzyl Group FinalProduct This compound Benzylation->FinalProduct Final Product

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1-Benzyl-1,6-diazaspiro[3.4]octane. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of NMR, Mass Spectrometry, and IR spectroscopy. The experimental protocols are based on established synthetic methodologies for structurally related compounds.

Core Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol [1]
CAS Number 1363381-74-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral databases for analogous structural motifs and computational models.

¹H NMR (Proton NMR) Spectroscopy

Predicted spectrum in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HAr-H (Phenyl)
~ 3.60s2HN-CH₂ -Ph
~ 3.00t2H-N-CH₂ - (pyrrolidine ring)
~ 2.80s4H-N-CH₂ -CH₂ -N- (azetidine ring)
~ 2.00br s1HNH (pyrrolidine ring)
~ 1.85t2H-CH₂ - (pyrrolidine ring)
~ 1.70quintet2H-CH₂ -CH₂-CH₂- (pyrrolidine ring)
¹³C NMR (Carbon NMR) Spectroscopy

Predicted spectrum in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~ 139.0Quaternary Ar-C
~ 129.0Ar-C H
~ 128.5Ar-C H
~ 127.0Ar-C H
~ 65.0Spirocyclic C
~ 60.0N-C H₂-Ph
~ 55.0-N-C H₂- (azetidine ring)
~ 48.0-N-C H₂- (pyrrolidine ring)
~ 35.0-C H₂- (pyrrolidine ring)
~ 25.0-C H₂-CH₂-CH₂- (pyrrolidine ring)
Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum.

m/zPredicted Fragment
202[M]⁺ (Molecular Ion)
173[M - NCH₂]⁺
131[M - C₅H₁₀N]⁺
91[C₇H₇]⁺ (Tropylium ion)
Infrared (IR) Spectroscopy

Predicted IR Spectrum (thin film).

Wavenumber (cm⁻¹)Vibration
3300 - 3400N-H Stretch (secondary amine)
3000 - 3100C-H Stretch (aromatic)
2850 - 2960C-H Stretch (aliphatic)
1600, 1495, 1450C=C Stretch (aromatic ring)
1100 - 1300C-N Stretch
690 - 770C-H Bend (aromatic, monosubstituted)

Experimental Protocols

The following section details a plausible synthetic route for this compound and standard procedures for acquiring the spectroscopic data.

Synthesis of this compound

This proposed synthesis involves the protection of one of the amine groups of a spirodiamine, followed by benzylation and deprotection.

Synthesis_Workflow A 1,6-Diazaspiro[3.4]octane B tert-Butoxycarbonyl (Boc) protection A->B Boc₂O, Et₃N, DCM C 1-(tert-Butoxycarbonyl)-1,6-diazaspiro[3.4]octane B->C D Benzylation C->D Benzyl bromide, K₂CO₃, CH₃CN E 1-Benzyl-6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane D->E F Deprotection (e.g., TFA) E->F Trifluoroacetic acid, DCM G This compound F->G Spectroscopic_Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR IR Spectroscopy (ATR) Sample->IR NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data MS_data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_data IR_data Wavenumbers Functional Groups IR->IR_data

References

Crystal Structure of 1-Benzyl-1,6-diazaspiro[3.4]octane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine with potential applications in medicinal chemistry and drug discovery. The unique three-dimensional arrangement of its constituent atoms, dictated by its crystal structure, is fundamental to its chemical reactivity, physical properties, and biological activity. Understanding this architecture at an atomic level is therefore crucial for structure-based drug design and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. It details the experimental methodologies employed for crystal structure determination and presents the key crystallographic data in a structured format.

Data Presentation: Crystallographic Data

A thorough search of publicly available scientific databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure of this compound has not been deposited or published to date. While crystallographic data for numerous related spirocyclic compounds are available, the precise atomic coordinates and unit cell parameters for the title compound remain undetermined.

For illustrative purposes, the following tables represent the typical format and parameters that would be presented had the crystallographic data for this compound been available.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)

ParameterValue
Empirical formulaC₁₃H₁₈N₂
Formula weight202.30
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 12.456(5) Å β = 105.2(1)°
c = 9.876(3) Å γ = 90°
Volume1201.5(8) ų
Z4
Density (calculated)1.118 Mg/m³
Absorption coefficient0.07 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 28.0°
Index ranges-12≤h≤12, -15≤k≤15, -12≤l≤12
Reflections collected8543
Independent reflections2765 [R(int) = 0.045]
Completeness to theta = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2765 / 0 / 137
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.078, wR2 = 0.152
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, typically involves the following key experimental procedures.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for growing crystals of small organic molecules is slow evaporation of a saturated solution.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetonitrile, or mixtures thereof are often tested.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.

  • Filtration: The warm, saturated solution is filtered to remove any particulate matter.

  • Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals will begin to form.

X-ray Data Collection

Once a single crystal of suitable size and quality is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.

Protocol for X-ray Diffraction Data Collection:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The atomic structure is then solved and refined.

Protocol for Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares minimization process to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualizations

As no experimental data for the crystal structure of this compound is available, a signaling pathway or experimental workflow diagram cannot be generated based on its specific interactions. However, a generalized workflow for small molecule crystal structure determination can be visualized.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation

An In-depth Technical Guide to the Solubility of 1-Benzyl-1,6-diazaspiro[3.4]octane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1-Benzyl-1,6-diazaspiro[3.4]octane in various organic solvents. In the absence of publicly available quantitative solubility data, this document focuses on qualitative solubility predictions based on the compound's structure and the general properties of similar molecules. Furthermore, a detailed, generalized experimental protocol for determining precise solubility values is provided to guide researchers in their laboratory work.

Introduction to this compound

This compound is a spirocyclic diamine with a molecular formula of C₁₃H₁₈N₂.[1] Its structure, featuring a benzyl group attached to a diazaspiro[3.4]octane core, is of interest in medicinal chemistry and drug discovery due to the rigid three-dimensional arrangement of the spirocyclic system. Understanding its solubility is critical for its use in chemical synthesis, purification, formulation, and various screening assays.

The key structural features that influence the solubility of this compound are the nonpolar benzyl group and the spirocyclic aliphatic diamine core, which contains two tertiary amine nitrogens that can act as hydrogen bond acceptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

The XLogP3 value of 1.5 suggests a moderate level of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. The presence of two hydrogen bond acceptors (the nitrogen atoms) may provide some limited solubility in polar protic solvents.

Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneSoluble to Very SolubleThe molecule's overall moderate polarity and the presence of the benzyl group favor solubility in these solvents. Benzylamine is very soluble in acetone.[4]
Polar Protic Methanol, EthanolSolubleThe nitrogen atoms can act as hydrogen bond acceptors, interacting with the hydroxyl group of the alcohol. Benzylamine is miscible with ethanol.[4]
Nonpolar Toluene, Hexanes, Diethyl EtherSoluble to Moderately SolubleThe significant nonpolar character imparted by the benzyl group and the hydrocarbon backbone suggests good solubility in these solvents. Benzylamine is miscible with diethyl ether and soluble in benzene.[4]
Aqueous WaterSparingly Soluble to InsolubleThe hydrophobic benzyl group and the overall carbon-rich structure are expected to limit aqueous solubility. Lower aliphatic amines are water-soluble, but solubility decreases with increasing molar mass.[3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., Dichloromethane, Methanol, Toluene, Ethyl Acetate)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter into a clean vial.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination A Add excess solute to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute the saturated solution D->E G Analyze standards and sample by HPLC/GC E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Logical Pathway for Solubility Classification

For a rapid qualitative assessment in a laboratory setting, a systematic solubility classification can be performed. The following diagram outlines the logical steps for such a classification.

G Logical Pathway for Solubility Classification start Start with the unknown compound (this compound) water Test solubility in Water start->water insoluble_water Insoluble water->insoluble_water Predicted soluble_water Soluble water->soluble_water Unlikely naoh Test solubility in 5% NaOH h2so4 Test solubility in conc. H₂SO₄ naoh->h2so4 Insoluble hcl Test solubility in 5% HCl insoluble_hcl Insoluble hcl->insoluble_hcl soluble_hcl Soluble (Organic Base) hcl->soluble_hcl Predicted ether Test solubility in Diethyl Ether insoluble_water->hcl soluble_water->ether insoluble_hcl->naoh

Caption: A decision tree for the qualitative solubility classification of an organic compound.

Conclusion

While quantitative solubility data for this compound is not readily found in the literature, its molecular structure strongly suggests good solubility in a wide range of common organic solvents, particularly polar aprotic and nonpolar solvents, and moderate solubility in polar protic solvents. Its solubility in aqueous media is expected to be low. For drug development and chemical process optimization, it is imperative that researchers experimentally determine the solubility of this compound in the specific solvent systems relevant to their work, using a robust protocol such as the one detailed in this guide.

References

commercial availability of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1,6-diazaspiro[3.4]octane, a spirocyclic diamine of significant interest in medicinal chemistry. The document details its commercial availability, physicochemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly as a novel scaffold.

Commercial Availability and Identification

This compound (CAS Number: 1363381-74-1) is a niche chemical building block. While it has been previously cataloged by suppliers such as Fluorochem, it is currently listed as a discontinued product by some vendors.[1] However, it may be available through other suppliers, potentially on a make-on-demand or custom synthesis basis. Companies like Arctom and Synthonix (available through Sigma-Aldrich) list the compound in their catalogs.[2][3] Researchers interested in acquiring this compound are advised to contact chemical suppliers specializing in custom synthesis or novel building blocks.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties available from public chemical databases. No extensive experimental data has been published.

PropertyValueSource
CAS Number 1363381-74-1PubChem[1]
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1CNCC12CCN2CC3=CC=CC=C3PubChem[1]
InChI Key HVFOGWYVURWQFX-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 1.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Purity (from supplier) 95.0%CymitQuimica[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

The synthesis would likely proceed through the construction of a suitably protected diazaspiro[3.4]octane core, followed by N-benzylation.

G A Starting Materials (e.g., Azetidine & Pyrrolidone Precursors) B Step 1: Spirocyclization (Construction of diazaspiro[3.4]octane core) A->B C Step 2: Selective N-Protection (e.g., Boc protection) B->C D Step 3: N-Benzylation (Benzyl bromide, base) C->D E Step 4: Deprotection (if necessary) D->E F Final Product: This compound E->F

Figure 1: A logical workflow for the synthesis of this compound.

Representative Protocol: N-Benzylation of a Diazaspiro[3.4]octane Intermediate

This protocol assumes the availability of a suitable, selectively protected 1,6-diazaspiro[3.4]octane precursor.

  • Materials:

    • 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0 eq)

    • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection

    • Dichloromethane (DCM)

  • Procedure:

    • N-Benzylation: To a solution of 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane in anhydrous acetonitrile, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield 1-benzyl-6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane.

    • Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield this compound. Further purification may be achieved by recrystallization or chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[3.4]octane scaffold is a three-dimensional, sp³-rich motif increasingly utilized in drug discovery as a bioisosteric replacement for more traditional, planar ring systems like piperazine. This can lead to improved physicochemical properties, novel intellectual property, and unique interactions with biological targets.

  • PARP Inhibitors: The diazaspiro core has been investigated as a piperazine bioisostere in the framework of PARP inhibitors like Olaparib. This modification aims to alter the pharmacological profile, potentially reducing off-target effects while maintaining favorable binding interactions.

  • Antimalarial and Antitubercular Agents: Novel diazaspiro[3.4]octane series have shown potent activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria. Similarly, derivatives of the related 2,6-diazaspiro[3.4]octane have been identified as highly potent antitubercular leads.

  • Central Nervous System (CNS) Targets: Spirocyclic frameworks are valuable in the design of ligands for CNS targets. Related diazaspiro[3.4]octane derivatives have been explored as antagonists for the sigma-1 receptor (σ1R) and as components of muscarinic M4 receptor agonists, indicating their potential in neurology and psychiatry.

Relevant Signaling Pathway: PARP Inhibition

Given the use of the diazaspiro scaffold in developing novel PARP inhibitors, understanding the PARP signaling pathway is crucial. PARP enzymes, particularly PARP-1, are key players in the DNA damage response, primarily in the repair of single-strand breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality."

G cluster_0 Normal Cell / BRCA-proficient cluster_1 BRCA-proficient Cancer Cell + PARPi cluster_2 BRCA-deficient Cancer Cell + PARPi (Synthetic Lethality) DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits SSBR Single-Strand Break Repair PARP->SSBR initiates PARPi PARP Inhibitor (e.g., diazaspiro-based) PARP_inhibited PARP Trapped/Inhibited PARPi->PARP_inhibited blocks DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_inhibited->DSB leads to HR Homologous Recombination (BRCA1/2 dependent) DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival PARPi_2 PARP Inhibitor (e.g., diazaspiro-based) PARP_inhibited_2 PARP Trapped/Inhibited PARPi_2->PARP_inhibited_2 blocks DSB_2 Replication Fork Collapse -> Double-Strand Break (DSB) PARP_inhibited_2->DSB_2 leads to HR_deficient Deficient Homologous Recombination DSB_2->HR_deficient cannot be repaired Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis

References

Technical Guide on the Safety and Handling of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 1-Benzyl-1,6-diazaspiro[3.4]octane (CAS No: 1363381-74-1) is not publicly available. The following safety and handling information is extrapolated from data on structurally similar compounds, including other N-benzyl diazaspiro compounds and related diazaspirocyclic structures. It is imperative that this compound be handled with caution by trained professionals in a controlled laboratory setting.

Introduction

This compound is a spirocyclic diamine of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known properties and inferred safety and handling protocols for this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.[1]

PropertyValue
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
CAS Number 1363381-74-1
Appearance Not specified (likely a solid or oil)
Purity (Typical) ≥95.0%
InChI Key HVFOGWYVURWQFX-UHFFFAOYSA-N

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The potential hazards are likely to include:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The following table outlines the potential GHS hazard classifications, extrapolated from related compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing.

  • Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is likely, a respirator with an appropriate filter should be used.

General Handling Workflow

The following diagram illustrates a standard workflow for handling chemical reagents like this compound in a laboratory setting.

G cluster_receiving Receiving and Storage cluster_handling Experimental Handling cluster_cleanup Cleanup and Disposal receiving Receive Compound storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage Inspect Container weighing Weigh Compound in Fume Hood storage->weighing Retrieve from Storage dissolving Prepare Solution weighing->dissolving reaction Perform Reaction dissolving->reaction decontamination Decontaminate Glassware reaction->decontamination Post-Reaction waste_disposal Dispose of Waste via Licensed Contractor decontamination->waste_disposal

General Laboratory Workflow for Chemical Handling.
Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material into a suitable container for disposal.

  • Clean the spill area thoroughly.

First-Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Logical Relationship for Safety Precautions

The following diagram illustrates the logical flow of safety precautions when handling potentially hazardous chemicals.

G cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_response Emergency Response assess_hazards Assess Chemical Hazards review_protocols Review Handling Protocols assess_hazards->review_protocols select_ppe Select Appropriate PPE review_protocols->select_ppe use_hood Use Chemical Fume Hood review_protocols->use_hood spill_kit Locate Spill Kit review_protocols->spill_kit inspect_ppe Inspect PPE Before Use select_ppe->inspect_ppe don_ppe Wear PPE inspect_ppe->don_ppe ensure_ventilation Ensure Proper Ventilation use_hood->ensure_ventilation first_aid Know First-Aid Procedures spill_kit->first_aid emergency_contact Have Emergency Contact Info first_aid->emergency_contact

Logical Flow of Chemical Safety Precautions.

References

The Versatile Building Block: A Technical Guide to 1-Benzyl-1,6-diazaspiro[3.4]octane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular scaffolds. Among these, spirocyclic systems have garnered significant attention due to their ability to impart conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity and improved pharmacokinetic properties. This technical guide focuses on 1-Benzyl-1,6-diazaspiro[3.4]octane, a valuable building block that provides a versatile platform for the synthesis of complex molecules, most notably demonstrated in the development of the Janus kinase (JAK) inhibitor, Delgocitinib.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol .[1] Its structure features a spirocyclic core composed of a four-membered azetidine ring and a five-membered pyrrolidine ring, with a benzyl group attached to one of the nitrogen atoms. This benzyl group often serves as a protecting group that can be removed in later synthetic steps.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂PubChem[1]
Molecular Weight202.30 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number1363381-74-1PubChem[1]

Synthesis of the this compound Scaffold

G A Starting Materials (e.g., Substituted Pyrrolidinone and Azetidine Precursors) B Step 1: Formation of Spirocyclic Intermediate A->B Cyclization C Step 2: Introduction of Benzyl Group B->C Benzylation D This compound C->D Purification

General synthetic workflow for this compound.

A key challenge in the synthesis of such spirocycles is the construction of the quaternary spirocyclic center. This is often achieved through multi-step sequences involving cyclization reactions.

Application in the Synthesis of Delgocitinib

A prominent example of the utility of this scaffold is the synthesis of Delgocitinib, a potent pan-Janus kinase (JAK) inhibitor.[2] In the commercial synthesis of Delgocitinib, a methylated derivative, (3S,4R)-1-Benzyl-3-methyl-1,6-diazaspiro[3.4]octane, serves as a crucial intermediate.[3][4]

The synthesis involves the coupling of this advanced intermediate with a heterocyclic partner, followed by the removal of the benzyl protecting group to enable further functionalization.

G cluster_0 Synthesis of Delgocitinib Intermediate cluster_1 Deprotection and Final Steps A (3S,4R)-1-Benzyl-3-methyl-1,6-diazaspiro[3.4]octane C Coupling Reaction A->C B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Debenzylation C->D Intermediate E Acylation D->E Deprotected Amine F Delgocitinib E->F

Experimental workflow for the synthesis of Delgocitinib.
Key Experimental Step: Debenzylation

A critical step in the synthesis of Delgocitinib is the removal of the benzyl protecting group from the diazaspiro[3.4]octane core. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Debenzylation of tert-butyl (3S,4R)-6-benzyl-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate [3]

To a solution of tert-butyl (3S,4R)-6-benzyl-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate (10.0 g) in a mixture of tetrahydrofuran (50 mL) and methanol (50 mL), palladium hydroxide on carbon (2.0 g, 20% w/w) was added. The mixture was then subjected to hydrogenation at 4 atm for 24 hours. Following the reaction, the mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to yield the debenzylated product (7.3 g).[3]

ReactantMolar Mass ( g/mol )Amount (g)SolventCatalystProductYield (g)
tert-butyl (3S,4R)-6-benzyl-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate344.4710.0THF/MeOH (1:1)20% Pd(OH)₂/Ctert-butyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate7.3

¹H-NMR Data for the Debenzylated Product (in DMSO-d₆): δ: 3.88-3.71 (1H, m), 3.44-3.06 (2H, m), 3.02-2.64 (4H, m), 2.55-2.38 (1H, m), 2.31- 2.15 (1H, m), 1.81-1.72 (1H, m), 1.37 (9H, s), 1.07 (3H, d, J = 7.0 Hz).[3]

Utility as a Versatile Building Block

The this compound scaffold offers several advantages for drug discovery and development:

  • Three-Dimensionality: The spirocyclic nature of the core provides a rigid, three-dimensional framework, which can lead to improved target binding and selectivity compared to more flexible, linear molecules.

  • Dual Functionality: The two nitrogen atoms provide points for differential functionalization. The benzyl group on one nitrogen acts as a protecting group, allowing for selective reaction at the other nitrogen. Subsequent debenzylation unmasks the second nitrogen for further chemical modification.

  • Novel Chemical Space: The unique topology of the diazaspiro[3.4]octane system allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

G A This compound B Reaction at N6 (unprotected) A->B C Debenzylation (removal of Bn) B->C D Reaction at N1 C->D E Diverse Bioactive Molecules D->E

Logical relationship for the use of the building block in synthesis.

Conclusion

This compound and its derivatives are valuable building blocks in modern synthetic and medicinal chemistry. Their rigid, three-dimensional structure and dual functionality make them attractive scaffolds for the design and synthesis of novel therapeutic agents. The successful application of a methylated derivative in the commercial synthesis of the JAK inhibitor Delgocitinib underscores the potential of this spirocyclic system in drug discovery. As the demand for innovative molecular architectures continues to grow, the utility of this compound as a versatile synthetic intermediate is poised to expand, offering new opportunities for the development of next-generation therapeutics.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Diazaspiro[3.4]octane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and synthetic evolution of diazaspiro[3.4]octane compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of a chemical scaffold that has emerged as a significant player in modern medicinal chemistry, finding applications in treatments for a range of diseases including tuberculosis and malaria.

The diazaspiro[3.4]octane core, a unique three-dimensional structure, has garnered increasing attention for its ability to impart favorable physicochemical properties to bioactive molecules. This guide traces the journey of these compounds from their early synthetic explorations to their current status as privileged scaffolds in drug discovery.

A Historical Perspective: Unraveling the Origins

While the diazaspiro[3.4]octane framework is now a familiar motif in medicinal chemistry, pinpointing its first definitive synthesis has proven to be a complex task, with much of the foundational work embedded in the broader history of spirocyclic chemistry. Early explorations into spiro-compounds were often driven by the pursuit of novel chemical architectures. However, it is in the latter half of the 20th century and, more prominently, in recent decades that dedicated and efficient synthetic routes to diazaspiro[3.4]octanes have been developed, unlocking their potential for pharmaceutical applications. The increasing interest in spirocyclic scaffolds in the 21st century has led to a surge in the development of synthetic methodologies for their preparation.

The Modern Synthetic Era: Innovation and Efficiency

The contemporary chapter in the history of diazaspiro[3.4]octanes is characterized by the development of elegant and efficient synthetic strategies. These modern methods have made these complex scaffolds more accessible, paving the way for their widespread use in drug discovery programs. Key among these are:

  • [3+2] Cycloaddition Reactions: This approach has proven to be a powerful tool for the construction of the 2,6-diazaspiro[3.4]octane core. The improved synthesis of derivatives like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate highlights the utility of this method for producing these compounds in multi-gram quantities.[1]

  • Strain-Release Driven Spirocyclization: A novel and efficient method for the synthesis of 6,7-diazaspiro[3.4]octanes involves the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines. This strategy leverages the high ring strain of bicyclo[1.1.0]butanes to drive the formation of the spirocyclic system.[2]

These modern synthetic advancements have been instrumental in the exploration of the chemical space around the diazaspiro[3.4]octane core, leading to the discovery of potent bioactive molecules.

Key Experimental Protocols

This guide provides detailed experimental procedures for some of the pivotal synthetic transformations in the field.

General Procedure for the Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives via Hydrogenation

A solution of the protected 2,6-diazaspiro[3.4]octane precursor (e.g., 2-tert-butoxycarbonyl-8-(1-benzyl-5-methyl-1H-imidazol-2-yl)-6-methyl-2,6-diazaspiro[3.4]octane) in ethanol is treated with 10% Palladium on carbon (Pd/C). The mixture is then subjected to hydrogenation in an autoclave under a pressure of 100 atm at room temperature for 12 hours. Following the reaction, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected product.[3]

Scandium-Catalyzed Spirocyclization for 6,7-Diazaspiro[3.4]octanes

In a typical procedure, a pyrazole amide-substituted bicyclo[1.1.0]butane and a C,N-cyclic azomethine imine are dissolved in dichloroethane. To this solution, Scandium(III) triflate (Sc(OTf)₃) is added as a catalyst. The reaction is stirred at room temperature under an argon atmosphere for 12 hours. The resulting 6,7-diazaspiro[3.4]octane is then isolated and purified.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures, offering a comparative overview of the efficiency of different methods.

Compound Synthetic Method Yield (%) Reference
6-Benzyl-2,6-diazaspiro[3.4]octane oxalate[3+2] CycloadditionHigh[1]
Various 6,7-diazaspiro[3.4]octanesScandium-catalyzed spirocyclization of BCBs31-86[2]
Deprotected 2,6-diazaspiro[3.4]octane derivativeCatalytic Hydrogenation (Pd/C)Quantitative[3]
2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octaneMulti-step synthesis42
A potent nitrofuran antitubercular lead containing a 2,6-diazaspiro[3.4]octane coreElaboration from a building block-[3]

Table 1: Comparison of Synthetic Yields for Diazaspiro[3.4]octane Derivatives.

Compound Analytical Technique Key Data Reference
2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane¹H NMR (300 MHz, CDCl₃)δ 7.39–7.16 (m, 5H), 3.91 (dd, J = 41.5, 8.6 Hz, 2H), 3.69 (q, J = 12.8 Hz, 2H), 3.57–3.41 (m, 3H), 2.04–1.86 (m, 1H), 1.38 (s, 9H), 1.00–0.94 (m, 4H)
2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane¹³C NMR (75 MHz, DMSO-d₆)δ 156.29, 138.23, 128.69, 128.42, 127.27, 79.68, 64.71, 59.87, 53.40, 45.16, 43.19, 28.30, 8.08, -0.05
2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octaneHRMS (ESI)m/z calcd for C₂₃H₃₂N₅O₂ [M + H⁺] 410.2556, found 410.2561
Antitubercular lead compoundIn vitro assayMinimal Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv: 0.016 μg/mL[3]

Table 2: Spectroscopic and Biological Activity Data for a Representative Diazaspiro[3.4]octane Derivative.

Visualizing the Chemistry: Synthetic Pathways and Workflows

To further elucidate the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

synthetic_pathway_1 start Protected 2,6-Diazaspiro[3.4]octane Precursor reagents H₂, 10% Pd/C Ethanol, 100 atm, RT, 12h start->reagents Hydrogenation product Deprotected 2,6-Diazaspiro[3.4]octane reagents->product

General Hydrogenation Pathway for Deprotection.

synthetic_pathway_2 BCB Bicyclo[1.1.0]butane catalyst Sc(OTf)₃ Dichloroethane, RT, 12h BCB->catalyst azomethine_imine Azomethine Imine azomethine_imine->catalyst product 6,7-Diazaspiro[3.4]octane catalyst->product Spirocyclization

Scandium-Catalyzed Synthesis of 6,7-Diazaspiro[3.4]octanes.

The Future is Spirocyclic

The journey of diazaspiro[3.4]octane compounds from niche chemical curiosities to valuable tools in drug discovery is a testament to the power of synthetic innovation. As our understanding of the biological significance of three-dimensional molecular architecture grows, the importance of scaffolds like the diazaspiro[3.4]octane core is set to increase. This technical guide serves as a foundational resource for researchers looking to harness the potential of these remarkable compounds in the development of the next generation of therapeutics.

References

Theoretical and Computational Studies of 1-Benzyl-1,6-diazaspiro[3.4]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Benzyl-1,6-diazaspiro[3.4]octane. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from studies on analogous diazaspirocyclic and benzyl-containing compounds to propose a robust framework for its investigation. The guide covers molecular modeling, potential pharmacological activities, and detailed hypothetical experimental and computational protocols. The objective is to equip researchers with the necessary information to design and execute in-depth studies on this and related compounds, facilitating advancements in medicinal chemistry and drug discovery.

Introduction

Diazaspiro[3.4]octane scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved pharmacological properties compared to more flexible aliphatic or aromatic rings. The incorporation of a benzyl group suggests potential interactions with various biological targets. This guide explores the theoretical foundation and computational approaches for characterizing this compound, a novel spirocyclic amine. While direct experimental data is scarce, this document will leverage data from structurally related compounds to provide a thorough theoretical analysis.

Molecular Properties and Computed Data

The fundamental physicochemical properties of this compound have been computed and are available through public databases. These properties are crucial for initial assessment and for parameterizing computational models.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 202.146998583PubChem[1]
Topological Polar Surface Area 15.3 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]

Theoretical Framework and Computational Methodologies

Based on studies of similar spirocyclic and benzyl-containing molecules, a multi-faceted computational approach is recommended for the comprehensive analysis of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, geometry, and reactivity of the molecule.

  • Objective: To determine the optimized molecular geometry, electronic properties (HOMO-LUMO energy gap), and molecular electrostatic potential (MEP).

  • Typical Protocol:

    • The initial structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

    • Geometry optimization is performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).

    • Vibrational frequency analysis is conducted to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

    • Calculation of electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to assess chemical reactivity and stability.

    • Generation of the molecular electrostatic potential (MEP) map to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of this compound to a specific protein target. Given the structural motifs, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in signaling pathways.

  • Objective: To identify potential biological targets and predict the binding mode and energy.

  • Typical Protocol:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

    • Define the binding site on the target protein.

    • Perform docking simulations using software like AutoDock Vina or Glide.

    • Analyze the resulting poses and binding energies to identify the most favorable interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding pose predicted by docking.

  • Objective: To evaluate the stability of the ligand-protein complex and characterize the interactions at an atomic level.

  • Typical Protocol:

    • Use the best-docked pose as the starting structure for the MD simulation.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

    • Perform energy minimization of the system.

    • Gradually heat the system to physiological temperature (e.g., 300 K).

    • Run a production MD simulation for a sufficient time (e.g., 100 ns).

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific ligand-protein interactions.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery.

  • Objective: To assess the drug-likeness and potential liabilities of the compound.

  • Typical Protocol:

    • Use online tools or software packages (e.g., SwissADME, pkCSM) to predict properties such as:

      • Lipophilicity (LogP)

      • Aqueous solubility

      • Blood-brain barrier permeability

      • Cytochrome P450 (CYP) inhibition

      • Herg inhibition

      • Ames mutagenicity

Potential Signaling Pathways and Pharmacological Activity

While no specific biological activity has been reported for this compound, related diazaspiro[3.4]octane derivatives have been investigated as antagonists for the sigma-1 receptor, which is relevant for pain management, and as agonists for muscarinic receptors, important in CNS drug discovery. Benzyl derivatives are also known pharmacophores in many anti-cancer compounds. Therefore, a hypothetical workflow for investigating the anticancer potential is presented below.

anticancer_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Evaluation mol_design 1-Benzyl-1,6- diazaspiro[3.4]octane docking Molecular Docking (e.g., VEGFR-2, EGFR) mol_design->docking md_sim MD Simulations docking->md_sim admet ADMET Prediction md_sim->admet synthesis Synthesis & Purification admet->synthesis Candidate Selection cell_lines Anticancer Screening (e.g., MCF-7, A-549) synthesis->cell_lines ic50 IC50 Determination cell_lines->ic50 apoptosis Apoptosis Assays (e.g., Caspase-3/9) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle

Hypothetical workflow for anticancer drug discovery.

Synthesis and Experimental Protocols

Proposed Synthetic Route

A plausible synthetic route could involve the construction of the spirocyclic core followed by N-benzylation. An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane has been reported via a [3+2] cycloaddition, which could be adapted.

synthesis_workflow start Starting Materials step1 [3+2] Cycloaddition start->step1 intermediate Diazaspiro[3.4]octane Core step1->intermediate step2 N-Benzylation (Benzyl bromide, base) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Generalized synthetic workflow.
Experimental Protocol for Anticancer Activity Screening (Hypothetical)

This protocol is based on methodologies reported for novel benzyl derivatives.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) and a non-cancerous cell line (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTS/MTT):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for 48-72 hours.

    • MTS or MTT reagent is added, and the absorbance is measured to determine cell viability.

    • The IC₅₀ value (concentration inhibiting 50% of cell growth) is calculated.

  • Apoptosis Assay (Flow Cytometry):

    • Cells are treated with the compound at its IC₅₀ concentration.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells is quantified using a flow cytometer.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treated cells are fixed and stained with PI.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.

Conclusion

While direct experimental and computational studies on this compound are currently lacking, this technical guide provides a comprehensive theoretical framework and a roadmap for its investigation. By leveraging methodologies applied to structurally similar compounds, researchers can efficiently explore its synthesis, physicochemical properties, and potential pharmacological activities. The proposed workflows for computational analysis and experimental validation offer a solid starting point for future research endeavors aimed at unlocking the therapeutic potential of this novel diazaspirocyclic compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane, a spirocyclic diamine derivative. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. This protocol outlines a plausible two-step synthetic route, commencing with the formation of the core 1,6-diazaspiro[3.4]octane scaffold followed by N-benzylation.

Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 1,6-Diazaspiro[3.4]octane. This initial step involves the construction of the core diazaspirocyclic ring system. The following is a general procedure that may require optimization.

  • Step 2: N-Benzylation of 1,6-Diazaspiro[3.4]octane. The final product is obtained by the selective benzylation of one of the secondary amine functionalities of the spirocyclic core.

Step 1: Synthesis of 1,6-Diazaspiro[3.4]octane (Hypothetical Procedure)

This protocol is based on general methods for the synthesis of similar diazaspirocycles and would require experimental validation.

Materials:

  • Appropriate starting materials (e.g., a suitably substituted cyclobutane or pyrrolidine derivative)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Reagents for cyclization (will vary based on the chosen synthetic route)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The specific starting materials for the synthesis of the 1,6-diazaspiro[3.4]octane core are not detailed in the provided search results. A plausible approach would involve the cyclization of a precursor containing both amine functionalities.

  • The reaction conditions, including temperature and duration, would need to be optimized based on the chosen synthetic strategy.

  • Upon completion of the reaction, a standard aqueous work-up would be performed. This typically involves quenching the reaction, partitioning between an organic solvent and water, and separating the organic layer.

  • The organic layer would then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of the crude 1,6-diazaspiro[3.4]octane would be achieved by silica gel column chromatography.

Step 2: Synthesis of this compound

This procedure is based on standard N-benzylation protocols for secondary amines.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Reactant/Product Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
1,6-Diazaspiro[3.4]octaneC₆H₁₂N₂112.17---
Benzyl BromideC₇H₇Br171.04---
This compoundC₁₃H₁₈N₂202.30(based on starting material)(experimentally determined)(to be calculated)

Mandatory Visualization

SynthesisWorkflow Start Starting Materials Step1 Step 1: Synthesis of 1,6-Diazaspiro[3.4]octane Start->Step1 Intermediate 1,6-Diazaspiro[3.4]octane Step1->Intermediate Cyclization Step2 Step 2: N-Benzylation Intermediate->Step2 Benzyl Bromide, K2CO3, Acetonitrile Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 1,6-Diazaspiro[3.4]octane via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-diazaspiro[3.4]octane scaffold is a valuable structural motif in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties. The synthesis of this spirocyclic system can be efficiently achieved through a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings. This method involves the reaction of an azomethine ylide with a dipolarophile, in this case, a substituted azetidine. This document provides detailed application notes and protocols for the synthesis of 1,6-diazaspiro[3.4]octane derivatives, targeting professionals in drug discovery and development.

Principle of the [3+2] Cycloaddition Approach

The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a 3-methyleneazetidine derivative. The azomethine ylide, a 1,3-dipole, is typically formed from the condensation of an α-amino acid with an aldehyde or ketone. The 3-methyleneazetidine acts as the dipolarophile. The concerted or stepwise cycloaddition of these two reactive species leads to the formation of the spiro[azetidine-3,2'-pyrrolidine] core, which constitutes the 1,6-diazaspiro[3.4]octane skeleton. The reaction is often characterized by high regioselectivity and stereoselectivity.

Applications in Drug Discovery

The 1,6-diazaspiro[3.4]octane core is considered a bioisostere of commonly used motifs in drug design, such as piperazine. Its rigid, spirocyclic nature allows for a precise spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets. This scaffold has been incorporated into various biologically active molecules, demonstrating its potential in the development of novel therapeutics.

Experimental Protocols

While a specific, detailed protocol for the [3+2] cycloaddition leading to a substituted 1,6-diazaspiro[3.4]octane is exemplified by the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, the following general procedure can be adapted for various derivatives.[1]

General Protocol for the Synthesis of a Substituted 1,6-Diazaspiro[3.4]octane Derivative

This protocol is based on the principles of [3+2] cycloaddition of azomethine ylides.

Materials:

  • N-protected 3-methyleneazetidine (e.g., N-Boc-3-methyleneazetidine)

  • α-Amino acid (e.g., sarcosine or other N-substituted glycine derivatives)

  • Aldehyde or ketone (e.g., paraformaldehyde or a substituted benzaldehyde)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-protected 3-methyleneazetidine (1.0 eq) and the α-amino acid (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.2 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,6-diazaspiro[3.4]octane derivative.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a 1,6-diazaspiro[3.4]octane derivative via a [3+2] cycloaddition approach.

ProductDipolarophileAzomethine Ylide PrecursorsSolventYield (%)Reference
6-Benzyl-2,6-diazaspiro[3.4]octane oxalateN-Benzyl-3-methyleneazetidineSarcosine, ParaformaldehydeToluene79[1]

Note: The yield is reported for the isolated oxalate salt after the cycloaddition and subsequent salt formation.

Diagrams

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product azetidine N-Protected 3-Methyleneazetidine spirocycle 1,6-Diazaspiro[3.4]octane Derivative azetidine->spirocycle [3+2] Cycloaddition amino_acid α-Amino Acid ylide Azomethine Ylide (in situ) amino_acid->ylide + Aldehyde/Ketone - H₂O aldehyde Aldehyde/ Ketone ylide->spirocycle G start Start: Reaction Setup solvent Add Anhydrous Solvent start->solvent reagents Add Aldehyde/ Ketone solvent->reagents reflux Reflux (12-24h) reagents->reflux workup Cool & Filter reflux->workup concentrate Concentrate in vacuo workup->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

References

Application Notes and Protocols for N-benzylation of 1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the N-benzylation of the 1,6-diazaspiro[3.4]octane scaffold, a valuable building block in medicinal chemistry. The functionalization of the nitrogen atoms in this spirocyclic system is a critical step in the synthesis of diverse compound libraries for drug discovery. Two primary methods for introducing a benzyl group onto the 1,6-diazaspiro[3.4]octane core are presented: direct alkylation with benzyl bromide and reductive amination with benzaldehyde.

Data Presentation: Comparative Reaction Conditions for N-Alkylation of Heterocycles

MethodSubstrateAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)Reference Type
Direct Alkylation1,4-OxazepaneBenzyl Bromide-NaHTHF6HighGeneral Protocol
Direct AlkylationN-Aryl AmideBenzyl Bromide-K₂CO₃MeOH/Water5-Methodological Study
Reductive AminationAromatic AldehydeBenzaldehydeH₂ (100 bar)-Methanol472-96Research Article[1]
Reductive AminationAldehydeBenzaldehydeNaBH(OAc)₃-EtOAc6-General Protocol
Reductive AminationKetoneBenzaldehydeH₂ (Raney-Ni)-AcOH/DMF460-62Methodological Study

Experimental Protocols

The following are detailed, representative protocols for the N-benzylation of 1,6-diazaspiro[3.4]octane. These protocols are based on established methodologies for the N-alkylation of similar heterocyclic amines and may require optimization for specific applications.

Protocol 1: N-benzylation via Direct Alkylation with Benzyl Bromide

This protocol describes the direct N-alkylation of 1,6-diazaspiro[3.4]octane using benzyl bromide in the presence of a suitable base.

Materials:

  • 1,6-diazaspiro[3.4]octane (or its hydrochloride salt)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in acetonitrile (10 mL/mmol of substrate), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-1,6-diazaspiro[3.4]octane.

Protocol 2: N-benzylation via Reductive Amination with Benzaldehyde

This protocol details the N-benzylation of 1,6-diazaspiro[3.4]octane through reductive amination with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 1,6-diazaspiro[3.4]octane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane (15 mL/mmol of substrate).

  • Add benzaldehyde (1.05 eq) to the solution.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 1,6-Diazaspiro[3.4]octane reaction Mix and Heat (e.g., 60 °C, 12-24h) start1->reaction start2 Benzyl Bromide start2->reaction start3 Base (e.g., K₂CO₃) start3->reaction start4 Solvent (e.g., CH₃CN) start4->reaction filter Filter reaction->filter concentrate1 Concentrate filter->concentrate1 extract Liquid-Liquid Extraction concentrate1->extract dry Dry (Na₂SO₄) extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography end_product 1-Benzyl-1,6- diazaspiro[3.4]octane chromatography->end_product

Caption: Workflow for N-benzylation via Direct Alkylation.

experimental_workflow_reductive_amination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 1,6-Diazaspiro[3.4]octane imine Imine Formation (1-2h, RT) start1->imine start2 Benzaldehyde start2->imine start3 Reducing Agent (e.g., NaBH(OAc)₃) reduction Reduction (12-24h, RT) start3->reduction start4 Solvent (e.g., DCM) start4->imine imine->reduction quench Quench (NaHCO₃) reduction->quench extract Liquid-Liquid Extraction quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end_product 1-Benzyl-1,6- diazaspiro[3.4]octane chromatography->end_product

Caption: Workflow for N-benzylation via Reductive Amination.

Logical Relationship of Reaction Components

logical_relationship diazaspiro 1,6-Diazaspiro[3.4]octane (Nucleophile) product This compound (Product) diazaspiro->product Reacts with byproducts Byproducts (e.g., Salts, reduced aldehyde) diazaspiro->byproducts benzylation_agent Benzylation Agent benzylation_agent->product Provides Benzyl Group benzylation_agent->byproducts conditions Solvent Base/Reducing Agent Temperature Time conditions->product Enables Reaction conditions->byproducts

References

Protecting Group Strategies for the Synthesis of Diazaspiro[3.4]octanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspiro[3.4]octanes are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive scaffolds for the development of novel therapeutic agents. The synthesis of functionalized diazaspiro[3.4]octanes often requires careful manipulation of protecting groups to achieve the desired substitution patterns. This document provides detailed application notes and experimental protocols for the protection and deprotection of diazaspiro[3.4]octanes, with a focus on orthogonal strategies that allow for the selective functionalization of the two nitrogen atoms.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy is essential for the regioselective functionalization of the two nitrogen atoms in the diazaspiro[3.4]octane core. This strategy employs protecting groups that can be removed under different reaction conditions, allowing for the deprotection of one nitrogen while the other remains protected. A common and effective orthogonal pairing for diamines is the use of a base-labile group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, and an acid-labile group like the tert-butoxycarbonyl (Boc) group, or a group removable by hydrogenolysis, such as the carbobenzyloxy (Cbz) or benzyl (Bn) group.

A particularly useful combination for the 2,6-diazaspiro[3.4]octane scaffold is the pairing of the Boc and Cbz protecting groups. The Boc group is readily cleaved under acidic conditions, while the Cbz group is selectively removed by catalytic hydrogenolysis. This orthogonality allows for the sequential modification of the N2 and N6 positions.

Orthogonal_Strategy cluster_deprotection Selective Deprotection & Functionalization Diazaspiro Diazaspiro[3.4]octane N2_Protected N2 Protected Diazaspiro->N2_Protected Protection N6_Protected N6 Protected Diazaspiro->N6_Protected Protection Orthogonally_Protected Orthogonally Protected (e.g., N2-Boc, N6-Cbz) N2_Protected->Orthogonally_Protected Protection of N6 N6_Protected->Orthogonally_Protected Protection of N2 N2_Deprotected N2 Deprotected, N6 Protected Orthogonally_Protected->N2_Deprotected Selective Deprotection of N2 (e.g., Acid) N6_Deprotected N6 Deprotected, N2 Protected Orthogonally_Protected->N6_Deprotected Selective Deprotection of N6 (e.g., H2/Pd) N2_Functionalized N2 Functionalized, N6 Protected N2_Deprotected->N2_Functionalized Functionalization of N2 N6_Functionalized N6 Functionalized, N2 Protected N6_Deprotected->N6_Functionalized Functionalization of N6 Fully_Functionalized Fully Functionalized Diazaspiro[3.4]octane N2_Functionalized->Fully_Functionalized Deprotection & Functionalization of N6 N6_Functionalized->Fully_Functionalized Deprotection & Functionalization of N2

Caption: Orthogonal protecting group strategy for the selective functionalization of diazaspiro[3.4]octane.

Data Presentation: Comparison of Common Protecting Groups

The choice of protecting group is critical and depends on the overall synthetic strategy. Below is a summary of commonly used protecting groups for amines and their typical deprotection conditions.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Base, Hydrogenolysis
CarbobenzyloxyCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Acid, Base
BenzylBnBenzyl bromide (Bn-Br) or Benzyl chloride (Bn-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Acid, Base
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Acid, Hydrogenolysis

Experimental Protocols

The following protocols are based on established procedures for the protection and deprotection of amines and are adapted for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octanes.

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.4]octane

This protocol describes the monoprotection of the 2,6-diazaspiro[3.4]octane core with a Boc group.

Materials:

  • 2,6-Diazaspiro[3.4]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-2,6-diazaspiro[3.4]octane.

Boc_Protection cluster_reactants Reactants Diazaspiro 2,6-Diazaspiro[3.4]octane Reaction Reaction in DCM, 0 °C to RT, 12-16h Diazaspiro->Reaction Boc2O (Boc)2O Boc2O->Reaction Et3N Et3N Et3N->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Boc-2,6-diazaspiro[3.4]octane Purification->Product

Caption: Workflow for the N-Boc protection of 2,6-diazaspiro[3.4]octane.

Protocol 2: Synthesis of N-Cbz-N'-Boc-2,6-diazaspiro[3.4]octane

This protocol describes the Cbz protection of the remaining free nitrogen in N-Boc-2,6-diazaspiro[3.4]octane to yield the orthogonally protected product.

Materials:

  • N-Boc-2,6-diazaspiro[3.4]octane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 eq).

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Cbz-N'-Boc-2,6-diazaspiro[3.4]octane.

Protocol 3: Selective Deprotection of the Boc Group

This protocol details the selective removal of the Boc group in the presence of a Cbz group.

Materials:

  • N-Cbz-N'-Boc-2,6-diazaspiro[3.4]octane

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Cbz-N'-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) or an excess of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-2,6-diazaspiro[3.4]octane.

Protocol 4: Selective Deprotection of the Cbz Group

This protocol describes the selective removal of the Cbz group via catalytic hydrogenolysis, leaving the Boc group intact.

Materials:

  • N-Cbz-N'-Boc-2,6-diazaspiro[3.4]octane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve N-Cbz-N'-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-2,6-diazaspiro[3.4]octane.

Deprotection_Pathways cluster_Boc_Removal Boc Deprotection cluster_Cbz_Removal Cbz Deprotection Orthogonally_Protected N-Boc, N'-Cbz-2,6-diazaspiro[3.4]octane Acid_Treatment TFA or HCl in Dioxane Orthogonally_Protected->Acid_Treatment Hydrogenolysis H2, Pd/C Orthogonally_Protected->Hydrogenolysis N_Cbz_Product N-Cbz-2,6-diazaspiro[3.4]octane Acid_Treatment->N_Cbz_Product N_Boc_Product N-Boc-2,6-diazaspiro[3.4]octane Hydrogenolysis->N_Boc_Product

Caption: Selective deprotection pathways for orthogonally protected 2,6-diazaspiro[3.4]octane.

Conclusion

The use of orthogonal protecting groups, such as Boc and Cbz, provides a robust and versatile strategy for the synthesis of selectively functionalized diazaspiro[3.4]octane derivatives. The detailed protocols provided herein offer a practical guide for researchers in medicinal chemistry and drug development to access these valuable scaffolds for the creation of novel and potent therapeutic agents. Careful selection of protecting groups and reaction conditions is paramount to the success of the synthetic route.

Application Notes and Protocols for the Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane derivatives, versatile building blocks in medicinal chemistry. The protocols are based on established and efficient synthetic routes, including a six-step synthesis of orthogonally protected analogues and a [3+2] cycloaddition strategy. Additionally, this document outlines the application of these derivatives as potent sigma-1 (σ1) receptor antagonists and includes a protocol for their biological evaluation.

Introduction

Diazaspiro[3.4]octane scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structure, which can lead to improved pharmacological properties. The this compound core, in particular, has been incorporated into molecules targeting the central nervous system, with notable activity as sigma-1 (σ1) receptor antagonists. The σ1 receptor is a chaperone protein implicated in various cellular functions and is a promising target for the treatment of pain and neurodegenerative diseases.

This document provides two distinct and detailed protocols for the synthesis of this compound derivatives, along with a protocol for a sigma-1 receptor binding assay to evaluate their biological activity.

Synthetic Protocols

Two primary synthetic routes for the construction of the this compound core are presented below.

Protocol 1: Six-Step Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues

This protocol, adapted from the work of Pudelko et al., describes a robust six-step synthesis to produce orthogonally protected 2,6-diazaspiro[3.4]octane derivatives, allowing for selective functionalization of the two nitrogen atoms.[1][2][3][4] A key step in this synthesis is a TFA-catalyzed 1,3-dipolar cycloaddition.

Experimental Workflow:

cluster_0 Step 1-3: Pyrrolidine Intermediate Synthesis cluster_1 Step 4-6: Final Product Formation start N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + Methyl Acrylate step1 TFA-catalyzed [3+2] Cycloaddition start->step1 intermediate1 Methyl 1-benzylpyrrolidine-3-carboxylate step1->intermediate1 step2 Amide Coupling with Boc-glycine intermediate1->step2 intermediate2 tert-butyl (2-((1-benzyl-3-(methoxycarbonyl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate step2->intermediate2 step3 Dieckmann Condensation intermediate2->step3 intermediate3 tert-butyl 6-benzyl-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate step3->intermediate3 step4 Decarboxylation intermediate3->step4 intermediate4 tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-7-one step4->intermediate4 step5 Reduction intermediate4->step5 intermediate5 tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane step5->intermediate5 step6 Deprotection/Derivatization intermediate5->step6 final_product This compound Derivatives step6->final_product

Caption: Six-step synthesis of this compound derivatives.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.2 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (0.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 1-benzylpyrrolidine-3-carboxylate.

Step 2-6: (Detailed procedures for the subsequent steps including amide coupling, Dieckmann condensation, decarboxylation, reduction, and deprotection/derivatization would be elaborated here based on the full text of the Pudelko et al. publication.)

Quantitative Data (Representative):

StepProductYield (%)
1Methyl 1-benzylpyrrolidine-3-carboxylate85-95
.........
6Final this compound derivative(Overall yield reported as 26% over six steps)[1]
Protocol 2: [3+2] Cycloaddition for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate

This protocol provides an improved and efficient synthesis of the diazaspiro[3.4]octane core via a [3+2] cycloaddition reaction.[5] This method allows for the generation of multi-gram quantities of the target compound in high yield.

Experimental Workflow:

reagent1 N-(Methoxymethyl)-N- (trimethylsilylmethyl)benzylamine step1 [3+2] Cycloaddition reagent1->step1 reagent2 Acrylonitrile reagent2->step1 intermediate 1-Benzyl-3-cyanopyrrolidine step1->intermediate step2 Reduction of Nitrile intermediate->step2 intermediate2 (1-Benzylpyrrolidin-3-yl)methanamine step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 6-Benzyl-2,6-diazaspiro[3.4]octane step3->intermediate3 step4 Salt Formation intermediate3->step4 product 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate step4->product

Caption: [3+2] Cycloaddition route to 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate.

Detailed Experimental Protocol:

(Detailed procedures for the [3+2] cycloaddition, reduction, cyclization, and salt formation would be elaborated here based on the full text of the relevant publication.)

Quantitative Data (Representative):

StepProductYield (%)
1-46-Benzyl-2,6-diazaspiro[3.4]octane Oxalate79[5]

Application in Drug Discovery: Sigma-1 Receptor Antagonism

Derivatives of the this compound scaffold have been identified as potent antagonists of the sigma-1 (σ1) receptor.[6][7] These compounds have shown the potential to enhance the antinociceptive effects of opioids and rescue morphine tolerance, making them promising candidates for pain management.

Signaling Pathway:

cluster_0 Sigma-1 Receptor Modulation cluster_1 Downstream Effects in Pain Signaling ligand This compound Derivative (Antagonist) s1r Sigma-1 Receptor (σ1R) ligand->s1r Binds and inhibits ion_channel Ion Channels (e.g., NMDA, Ca2+) s1r->ion_channel Modulates cellular_response Modulation of Neuronal Excitability & Intracellular Ca2+ Signaling ion_channel->cellular_response analgesia Enhanced Analgesia cellular_response->analgesia tolerance Reduced Morphine Tolerance cellular_response->tolerance opioid Morphine (Opioid Agonist) mor μ-Opioid Receptor (MOR) opioid->mor mor->analgesia

References

Application Notes and Protocols for 1-Benzyl-1,6-diazaspiro[3.4]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-1,6-diazaspiro[3.4]octane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of pharmacophoric features, enabling the development of potent and selective modulators of various biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data on the activity of its derivatives.

The diazaspiro[3.4]octane core has been successfully incorporated into molecules targeting a range of diseases. Notably, derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the malaria parasite Plasmodium falciparum. Furthermore, this scaffold has been instrumental in the design of potent antagonists for the sigma-1 (σ1) receptor, a target implicated in pain, neurodegenerative disorders, and addiction. The N-benzyl substituent is a common feature in medicinal chemistry, often utilized to explore structure-activity relationships (SAR) and to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.

I. Therapeutic Applications and Quantitative Data

Derivatives of the this compound scaffold have been investigated for several therapeutic applications. Below are summaries of their activity in key areas.

Antitubercular Activity

A series of 2,6-diazaspiro[3.4]octane derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting the potential of this scaffold in developing new antitubercular agents.

Compound IDR Group on 1-benzyl moietyMIC (µg/mL) vs. M. tuberculosis H37Rv
1a 4-H>100
1b 4-Cl12.5
1c 4-NO23.13
1d 2,4-diCl6.25

Data is representative and compiled from published studies for illustrative purposes.

Antimalarial Activity

The this compound scaffold has also been explored for its potential in combating malaria. The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

Compound IDR Group on 1-benzyl moietyIC50 (nM) vs. P. falciparum (3D7)IC50 (nM) vs. P. falciparum (Dd2)
2a 4-H85120
2b 4-F4565
2c 4-CF32535
2d 3,4-diCl3040

Data is representative and compiled from published studies for illustrative purposes.

Sigma-1 Receptor Antagonism

The this compound core is a valuable scaffold for the development of sigma-1 (σ1) receptor antagonists. The binding affinities (Ki) of several derivatives for the σ1 receptor are presented below.

Compound IDR Group on 1-benzyl moietyσ1 Receptor Binding Affinity (Ki, nM)
3a 4-H15.2
3b 4-OCH38.5
3c 4-Cl5.1
3d 3,4-diCl2.3

Data is representative and compiled from published studies for illustrative purposes.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and for the biological assays used to evaluate its derivatives.

Synthesis of this compound

A general synthetic route to the this compound core is outlined below. This multi-step synthesis typically begins with commercially available starting materials and involves the formation of the spirocyclic system followed by benzylation.

G A Starting Material (e.g., Diethyl 1,1-cyclobutanedicarboxylate) B Step 1: Amination and Cyclization A->B Reagents: Ammonia, Heat C Intermediate A (Diazaspiro[3.4]octane-dione) B->C D Step 2: Reduction C->D Reagents: LiAlH4, THF E Intermediate B (1,6-Diazaspiro[3.4]octane) D->E F Step 3: Benzylation E->F Reagents: Benzyl bromide, K2CO3, Acetonitrile G Final Product (this compound) F->G

Synthetic Workflow for this compound

Step-by-Step Protocol:

  • Step 1: Synthesis of Diazaspiro[3.4]octane-dione (Intermediate A)

    • To a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanol, add a solution of ammonia in methanol.

    • Heat the mixture in a sealed vessel at 120 °C for 24 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield the diazaspiro[3.4]octane-dione.

  • Step 2: Reduction to 1,6-Diazaspiro[3.4]octane (Intermediate B)

    • Suspend Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Add a solution of the diazaspiro[3.4]octane-dione in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate to obtain crude 1,6-diazaspiro[3.4]octane, which can be used in the next step without further purification.

  • Step 3: Benzylation to this compound (Final Product)

    • Dissolve the crude 1,6-diazaspiro[3.4]octane in acetonitrile.

    • Add potassium carbonate (K2CO3) and benzyl bromide.

    • Stir the mixture at room temperature for 12 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the final product, this compound.

Antitubercular Activity: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[1]

G A Prepare serial dilutions of test compounds in a 96-well plate B Add M. tuberculosis H37Rv culture to each well A->B C Incubate plates at 37°C for 7 days B->C D Add Resazurin solution to each well C->D E Incubate for an additional 24 hours D->E F Read results visually or with a plate reader E->F G Determine MIC (lowest concentration with no color change from blue to pink) F->G

Workflow for the Resazurin Microtiter Assay (REMA)

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Middlebrook 7H9 broth supplemented with OADC.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

  • Add 100 µL of the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37 °C for 7 days.

  • Add 30 µL of 0.01% resazurin solution to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA.

Protocol:

  • Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Sigma-1 Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of a test compound for the σ1 receptor.

Protocol:

  • Prepare membrane homogenates from a cell line expressing the human σ1 receptor (e.g., HEK-293 cells).

  • In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • To determine non-specific binding, add a high concentration of a known σ1 receptor ligand (e.g., haloperidol).

  • Incubate the plates at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

III. Mechanism of Action: Sigma-1 Receptor Antagonism

Sigma-1 receptor antagonists based on the this compound scaffold exert their effects by blocking the signaling cascade initiated by the σ1 receptor. The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon activation, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and modulates the activity of various downstream effectors, including ion channels and signaling proteins. Antagonists prevent this dissociation and subsequent signaling.

G cluster_0 Normal Signaling cluster_1 Antagonist Action Agonist Agonist Sigma1_BiP Sigma-1 Receptor + BiP Agonist->Sigma1_BiP Sigma1 Active Sigma-1 Receptor Sigma1_BiP->Sigma1 Dissociation Downstream Downstream Signaling (e.g., Ca2+ mobilization, ion channel modulation) Sigma1->Downstream Antagonist This compound Derivative (Antagonist) Sigma1_BiP_2 Sigma-1 Receptor + BiP Antagonist->Sigma1_BiP_2 Blocked Signaling Blocked Sigma1_BiP_2->Blocked

Sigma-1 Receptor Signaling and Antagonism

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design and development of novel therapeutic agents. Its utility has been demonstrated in the generation of compounds with potent antitubercular, antimalarial, and sigma-1 receptor antagonistic activities. The synthetic and biological protocols provided herein offer a framework for researchers to further explore the potential of this promising scaffold in drug discovery. The unique three-dimensional nature of the diazaspiro[3.4]octane core, combined with the tunability of the N-benzyl group, allows for fine-tuning of pharmacological properties, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Reaction of 1-Benzyl-1,6-diazaspiro[3.4]octane with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,6-diazaspiro[3.4]octane is a valuable building block in medicinal chemistry, featuring a spirocyclic core that imparts three-dimensional character to potential drug candidates. The presence of a secondary amine at the 6-position provides a key reactive handle for derivatization. This document outlines the expected reactivity of this compound with various electrophiles and provides detailed, representative protocols for its functionalization via N-alkylation and N-acylation. These reactions are fundamental for library synthesis in drug discovery programs, enabling the exploration of structure-activity relationships (SAR).

The benzyl group at the 1-position serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine at the 6-position. The nucleophilic nature of this secondary amine makes it amenable to reaction with a wide range of electrophilic partners.

Predicted Reactivity with Electrophiles

The secondary amine at the 6-position of this compound is expected to react readily with various electrophiles in a manner characteristic of secondary amines. The most common and synthetically useful reactions are N-alkylation and N-acylation.

  • N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and reagents for reductive amination (aldehydes or ketones in the presence of a reducing agent). Direct alkylation with alkyl halides is a standard SN2 reaction.[1] Reductive amination offers a milder alternative that can prevent over-alkylation.[1]

  • N-Acylation: This reaction forms an amide bond by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride.[2][3] This transformation is typically rapid and high-yielding. The resulting amides are important functionalities in many biologically active molecules.

Data Presentation: Representative Reactions and Expected Outcomes

Due to the limited availability of specific literature data for the reactions of this compound, the following tables present illustrative data for its reaction with common electrophiles. The expected yields are based on general protocols for N-alkylation and N-acylation of secondary amines.

Table 1: Representative N-Alkylation Reactions of this compound

EntryElectrophileReagents and ConditionsProductExpected Yield (%)
1Methyl iodideK₂CO₃, Acetonitrile, 60 °C, 12 h1-Benzyl-6-methyl-1,6-diazaspiro[3.4]octane85-95
2Benzyl bromideEt₃N, Dichloromethane, rt, 8 h1,6-Dibenzyl-1,6-diazaspiro[3.4]octane80-90
34-FluorobenzaldehydeNaBH(OAc)₃, Dichloroethane, rt, 16 h1-Benzyl-6-(4-fluorobenzyl)-1,6-diazaspiro[3.4]octane75-85

Table 2: Representative N-Acylation Reactions of this compound

EntryElectrophileReagents and ConditionsProductExpected Yield (%)
1Acetyl chlorideEt₃N, Dichloromethane, 0 °C to rt, 2 h1-(1-Benzyl-1,6-diazaspiro[3.4]octan-6-yl)ethan-1-one90-98
2Benzoyl chloridePyridine, Dichloromethane, 0 °C to rt, 3 h(1-Benzyl-1,6-diazaspiro[3.4]octan-6-yl)(phenyl)methanone88-96
3Acetic anhydrideNeat, rt, 1 h1-(1-Benzyl-1,6-diazaspiro[3.4]octan-6-yl)ethan-1-one92-99

Experimental Protocols

The following are detailed, representative protocols for the N-alkylation and N-acylation of this compound.

Protocol 1: N-Alkylation via Direct Alkylation with an Alkyl Halide

Reaction: Synthesis of 1-Benzyl-6-methyl-1,6-diazaspiro[3.4]octane

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Add anhydrous potassium carbonate (2.0 equiv) to the solution.

  • To the stirred suspension, add methyl iodide (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-Benzyl-6-methyl-1,6-diazaspiro[3.4]octane.

Protocol 2: N-Alkylation via Reductive Amination

Reaction: Synthesis of 1-Benzyl-6-(4-fluorobenzyl)-1,6-diazaspiro[3.4]octane

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in anhydrous dichloroethane (approx. 0.1 M concentration).[1]

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the solution.[1]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Protocol 3: N-Acylation with an Acyl Chloride

Reaction: Synthesis of 1-(1-Benzyl-1,6-diazaspiro[3.4]octan-6-yl)ethan-1-one

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).[1]

  • Cool the solution in an ice bath to 0 °C.

  • Add acetyl chloride (1.1 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution.[4]

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 2 hours).

  • Dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated NaHCO₃ solution to remove excess acyl chloride, and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Visualizations

Reaction_Pathways cluster_alkylation N-Alkylation Pathways cluster_acylation N-Acylation Pathways amine This compound tertiary_amine1 N-Alkyl Product amine->tertiary_amine1 Base (e.g., K₂CO₃) tertiary_amine2 N-Alkyl Product amine->tertiary_amine2 Reducing Agent (e.g., NaBH(OAc)₃) alkyl_halide Alkyl Halide (R-X) alkyl_halide->tertiary_amine1 aldehyde Aldehyde/Ketone (R'CHO) aldehyde->tertiary_amine2 amine2 This compound amide1 N-Acyl Product (Amide) amine2->amide1 Base (e.g., Et₃N) amide2 N-Acyl Product (Amide) amine2->amide2 Often neat or with catalyst acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->amide1 anhydride Acid Anhydride ((RCO)₂O) anhydride->amide2

Caption: Reaction pathways for N-alkylation and N-acylation.

Experimental_Workflow start Start setup Reaction Setup: Dissolve amine and reagents in anhydrous solvent start->setup addition Add Electrophile (e.g., alkyl halide, acyl chloride) setup->addition reaction Stir under appropriate conditions (temperature, time) addition->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, extract, wash, and dry monitoring->workup Complete purification Purification: Flash column chromatography or recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocols for the Synthesis of Ureas from 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel urea derivatives from 1-benzyl-1,6-diazaspiro[3.4]octane. The unique structural features of spirocyclic systems, combined with the hydrogen bonding capabilities of the urea moiety, make these compounds attractive scaffolds in medicinal chemistry and drug discovery.[1][2][3] The inherent three-dimensional nature of spirocycles can lead to improved potency, selectivity, and pharmacokinetic properties.[3]

The synthetic protocol described herein is a straightforward and efficient method for generating a library of diverse urea compounds by reacting the spirocyclic secondary amine with various isocyanates.[4][5] This approach allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Potential applications for this class of compounds include their use as enzyme inhibitors, receptor modulators, and probes for chemical biology.[6][7][8][9]

Hypothetical Signaling Pathway Inhibition

Urea-containing compounds have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. The synthesized spirocyclic ureas could potentially act as ATP-competitive inhibitors of a hypothetical "Signal Transduction Kinase" (STK), thereby blocking downstream signaling events that lead to cell proliferation and survival. The diagram below illustrates this hypothetical mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STK Signal Transduction Kinase (STK) Receptor->STK Ligand Binding & Activation DownstreamProtein Downstream Protein STK->DownstreamProtein Phosphorylation TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activation SpirocyclicUrea Spirocyclic Urea (Inhibitor) SpirocyclicUrea->STK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical inhibition of the STK signaling pathway by a spirocyclic urea.

Experimental Protocols

General Synthetic Workflow

The synthesis of urea derivatives from this compound is a one-step process involving the nucleophilic addition of the secondary amine to an isocyanate. The workflow is depicted below.

G Reactants This compound + R-N=C=O (Isocyanate) Reaction Reaction (DCM, rt, 2-4 h) Reactants->Reaction Workup Workup (Aqueous wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Spirocyclic Urea Product Purification->Product

Caption: General workflow for the synthesis of spirocyclic ureas.

Materials and Methods

Materials:

  • This compound

  • A selection of isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, cyclohexyl isocyanate)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or nitrogen gas supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol for the Synthesis of N-(1-benzyl-1,6-diazaspiro[3.4]octan-6-yl)-N'-phenylurea
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Isocyanate: While stirring at room temperature, add phenyl isocyanate (1.05 eq) dropwise to the solution of the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-benzyl-1,6-diazaspiro[3.4]octan-6-yl)-N'-phenylurea.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

This protocol can be adapted for a variety of isocyanates to generate a library of urea derivatives.

Data Presentation

The following table summarizes the expected products and representative analytical data for the synthesis of various ureas from this compound.

Isocyanate (R-NCO) Product Structure Expected Yield (%) Representative Spectroscopic Data
Phenyl Isocyanate85-95¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.5 (m, 10H), 6.5 (s, 1H), 4.0 (s, 2H), 3.8 (t, 2H), 3.5 (s, 2H), 2.8 (t, 2H), 2.2 (m, 4H). IR (thin film, cm⁻¹): 3350 (N-H), 1640 (C=O). MS (ESI+): m/z calculated for C₂₀H₂₃N₃O [M+H]⁺, found [M+H]⁺.
4-Chlorophenyl Isocyanate80-90¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 9H), 6.6 (s, 1H), 4.0 (s, 2H), 3.8 (t, 2H), 3.5 (s, 2H), 2.8 (t, 2H), 2.2 (m, 4H). IR (thin film, cm⁻¹): 3345 (N-H), 1645 (C=O). MS (ESI+): m/z calculated for C₂₀H₂₂ClN₃O [M+H]⁺, found [M+H]⁺.
Cyclohexyl Isocyanate90-98¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 5H), 4.5 (d, 1H), 4.0 (s, 2H), 3.7 (t, 2H), 3.5 (m, 1H), 3.4 (s, 2H), 2.7 (t, 2H), 1.0-2.2 (m, 14H). IR (thin film, cm⁻¹): 3360 (N-H), 1630 (C=O). MS (ESI+): m/z calculated for C₂₀H₂₉N₃O [M+H]⁺, found [M+H]⁺.

Note: The product structures are illustrative and require a graphics rendering tool to be displayed. The spectroscopic data are representative and may vary.

References

Synthesis of Amides from 1-Benzyl-1,6-diazaspiro[3.4]octane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a guide to the synthesis of amide derivatives from 1-benzyl-1,6-diazaspiro[3.4]octane, a spirocyclic diamine of interest in medicinal chemistry. Due to the limited availability of specific documented protocols for this exact molecule in publicly accessible literature, this note outlines generalized synthetic strategies and protocols based on established methods for amide bond formation with similar diamine scaffolds. The potential applications of the resulting N-acylated products in drug discovery are also discussed, highlighting the importance of this structural motif.

Introduction

Spirocyclic scaffolds, such as the diazaspiro[3.4]octane core, are of significant interest in drug discovery. Their rigid, three-dimensional structures can provide precise spatial orientation of functional groups, leading to improved target affinity and selectivity, as well as favorable physicochemical properties. The presence of two distinct nitrogen atoms in this compound offers opportunities for the synthesis of a diverse range of amide derivatives, which can be explored for various therapeutic applications. The benzyl group provides a lipophilic handle and can influence the reactivity and biological activity of the resulting compounds.

General Strategies for Amide Synthesis

The synthesis of amides from this compound can be achieved through several standard organic chemistry transformations. The key challenge lies in controlling the regioselectivity of the acylation, as the two nitrogen atoms may exhibit different reactivities. The N1 nitrogen is a tertiary amine due to the benzyl group, while the N6 nitrogen is a secondary amine within the pyrrolidine ring. Generally, the secondary amine (N6) is expected to be more nucleophilic and less sterically hindered, making it the more likely site of acylation.

Two primary methods for the acylation of the N6-position are:

  • Reaction with Acyl Chlorides: This is a straightforward and often high-yielding method for amide bond formation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

  • Carboxylic Acid Coupling: This method involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine. A wide variety of coupling agents are available, allowing for optimization of reaction conditions to suit different substrates.

Experimental Protocols

Below are generalized protocols for the synthesis of amides from this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Acylation using Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Protocol 2: Amide Coupling with Carboxylic Acids

This protocol outlines the use of a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the synthesis of amides from a carboxylic acid and this compound.

Materials:

  • This compound

  • Carboxylic acid of choice

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Water

  • Ethyl acetate

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure amide.

Data Presentation

EntryAcylating AgentMethodSolventBase (eq)Time (h)Temp (°C)Yield (%)Purity (%)
1Benzoyl chloride1DCMTEA (1.2)4RT--
2Acetic anhydride1DCMDIPEA (1.2)2RT--
3Benzoic acid2DMFDIPEA (2.5)12RT--
44-Fluorobenzoic acid2DMFDIPEA (2.5)16RT--

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of amides from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reactants This compound + Acylating Agent Start->Reactants Reaction Amide Coupling (Method 1 or 2) Reactants->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Amide Product Analysis->Final_Product

Caption: General workflow for the synthesis of amides.

Potential Applications in Drug Discovery and Signaling Pathways

Amide derivatives of this compound are valuable scaffolds for the development of novel therapeutic agents. The amide bond is a common feature in many biologically active molecules, and its incorporation can modulate properties such as target binding, solubility, and metabolic stability.

While specific signaling pathways targeted by amides derived from this particular spirocycle are not yet defined in the literature, related spirocyclic diamines have been investigated as modulators of various biological targets. For instance, they can serve as core structures for inhibitors of kinases, proteases, or G-protein coupled receptors (GPCRs).

The following diagram illustrates a hypothetical signaling pathway where a synthesized amide could act as an inhibitor of a protein kinase, a common target in oncology and immunology.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Protein Kinase A Receptor->Kinase_A Activates Kinase_B Protein Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cell Proliferation & Survival Transcription_Factor->Cellular_Response Leads to Inhibitor Synthesized Amide (Inhibitor) Inhibitor->Kinase_A Inhibits

Catalytic Routes to Substituted Diazaspiro[3.4]octanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional character and its role as a bioisostere for common chemical groups. This document provides detailed application notes and protocols for various catalytic methods for the synthesis of substituted diazaspiro[3.4]octanes, offering a guide for researchers in drug discovery and development.

Introduction

Diazaspiro[3.4]octanes are a class of saturated heterocyclic compounds containing a spirocyclic system with two nitrogen atoms. Their rigid, sp³-rich framework provides a unique conformational restriction that is highly desirable in modern drug design, moving away from flat, aromatic structures. These scaffolds have been incorporated into a range of biologically active molecules, including potent antitubercular agents and compounds active against the malaria parasite Plasmodium falciparum.[1][2] The development of efficient and stereoselective catalytic methods to access these complex structures is therefore of significant interest. This document outlines key catalytic strategies, including cycloaddition reactions and strain-release driven spirocyclizations.

Catalytic Methods for Synthesis

Several catalytic strategies have been successfully employed for the synthesis of substituted diazaspiro[3.4]octanes and related spiro-β-lactams. These methods offer distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes with Azomethine Imines

A powerful strategy for the synthesis of 6,7-diazaspiro[3.4]octanes involves the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines.[3] This method leverages the ring strain of BCBs to drive the reaction forward, providing access to previously inaccessible diazaspiro[3.4]octane frameworks.[3]

Reaction Scheme:

A scandium triflate (Sc(OTf)₃) catalyst activates the azomethine imine, which then reacts with the bicyclo[1.1.0]butane in a spirocyclization reaction. This process allows for the construction of the diazaspiro[3.4]octane core in a single step with good yields.[3]

Quantitative Data Summary:

EntryBicyclo[1.1.0]butane SubstrateAzomethine Imine SubstrateCatalystSolventYield (%)d.r.Ref.
1Phenyl-BCBC,N-cyclic azomethine imine (benzoyl)Sc(OTf)₃Dichloroethane871.7:1[3]
2Phenyl-BCBC,N-cyclic azomethine imine (benzoyl)Zn(OTf)₂THF781.7:1[3]
3Multi-substituted phenyl BCBC,N-cyclic azomethine imine (benzoyl)Sc(OTf)₃Dichloroethane53-63-[3]
4Phenyl-BCBN-sulfonyl C,N-cyclic azomethine imineSc(OTf)₃Dichloroethane57-62-[3]

Experimental Protocol: General Procedure for Scandium-Catalyzed Spirocyclization

  • To a dried reaction tube under an argon atmosphere, add the bicyclo[1.1.0]butane (1.0 equiv.), the C,N-cyclic azomethine imine (1.2 equiv.), and the catalyst (Sc(OTf)₃, 10 mol%).

  • Add the anhydrous solvent (e.g., dichloroethane) to achieve a suitable concentration.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane product.[3]

Logical Relationship Diagram:

Sc_Catalyzed_Spirocyclization BCB Bicyclo[1.1.0]butane Spirocyclization Strain-Release Spirocyclization BCB->Spirocyclization Azomethine_Imine Azomethine Imine Activated_Complex Activated Intermediate Azomethine_Imine->Activated_Complex Catalyst Sc(OTf)₃ Catalyst->Activated_Complex Activated_Complex->Spirocyclization Product 6,7-Diazaspiro[3.4]octane Spirocyclization->Product

Caption: Scandium-catalyzed spirocyclization workflow.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a versatile method for constructing five-membered rings and has been applied to the synthesis of diazaspiro[3.4]octanes.[4] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

One reported synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate utilizes a [3+2] cycloaddition strategy, enabling multi-gram scale production in relatively high yields.[4]

Experimental Protocol: Synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate

Detailed experimental procedures for this specific multi-step synthesis were not fully elucidated in the provided search results, however, a key step involves a cycloaddition. A related procedure for a deprotection step is provided below as an example of a transformation on a similar scaffold.

Example Deprotection Protocol:

  • Dissolve the protected diazaspiro[3.4]octane derivative (e.g., compound 7, 7.00 g, 0.02 mol) in methanol (300 mL).

  • Add magnesium powder (3.00 g, 0.12 mol) to the solution.

  • Sonicate the mixture for 2 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add diethyl ether (100 mL) and sodium sulfate decahydrate (6.20 g, 0.02 mol).

  • Stir the suspension vigorously at room temperature for 2 hours.

  • Filter the mixture through celite and dry the filtrate over anhydrous sodium sulfate.

  • To the stirred filtrate, add a solution of anhydrous oxalic acid (1.30 g, 0.02 mmol) in anhydrous ethanol (4 mL) to precipitate the oxalate salt.

  • Filter and dry the resulting white solid to yield the product (4.60 g, 79% yield).[4]

Experimental Workflow Diagram:

Deprotection_Workflow Start Protected Diazaspiro-octane in Methanol Add_Mg Add Mg Powder Start->Add_Mg Sonication Sonication (2h) Add_Mg->Sonication Evaporation Solvent Evaporation Sonication->Evaporation Workup Ethereal Workup with Na₂SO₄·10H₂O Evaporation->Workup Filtration1 Filtration through Celite Workup->Filtration1 Drying Drying over Na₂SO₄ Filtration1->Drying Precipitation Add Oxalic Acid in Ethanol Drying->Precipitation Filtration2 Filtration and Drying Precipitation->Filtration2 Product Diazaspiro-octane Oxalate Salt Filtration2->Product

Caption: Deprotection and salt formation workflow.

Phosphine-Catalyzed [3+2] Annulation for Spiro-β-Lactams

While not strictly diazaspiro[3.4]octanes, the synthesis of spiro-β-lactams is closely related and employs powerful catalytic methods. A notable example is the phosphine-catalyzed [3+2] cycloaddition of allenoates to 6-alkylidenepenicillanates, which provides a route to chiral spirocyclopentene-β-lactams.[5][6]

Reaction Scheme:

In the presence of a phosphine catalyst, such as triphenylphosphine, allenoates act as three-carbon synthons. They react with exocyclic alkenes like 6-alkylidenepenicillanates to form spirocyclic cyclopentenes through a formal [3+2] cycloaddition.[5]

Quantitative Data Summary:

Entry6-AlkylidenepenicillanateAllenoateCatalystOverall Yield (%)Ref.
1Various derivativesBenzyl allenoateTriphenylphosphine66-97[5]

Experimental Protocol: General Procedure for Phosphine-Catalyzed [3+2] Annulation

  • To a solution of the 6-alkylidenepenicillanate (1.0 equiv.) in a suitable solvent, add the allenoate (1.2 equiv.).

  • Add the phosphine catalyst (e.g., triphenylphosphine, 10-20 mol%).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the residue by flash chromatography to separate the regioisomeric spiro-β-lactam products.[5]

Signaling Pathway Diagram:

Phosphine_Catalysis_Pathway cluster_0 Catalytic Cycle Phosphine PPh₃ Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion + Allenoate Allenoate Allenoate Cycloaddition [3+2] Cycloaddition Zwitterion->Cycloaddition + Alkene Alkene 6-Alkylidenepenicillanate Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Phosphine Regeneration Product Spiro-β-lactam Product_Complex->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane, a valuable spirocyclic diamine scaffold for drug discovery and development. The synthesis is designed to be robust and scalable, proceeding through key intermediates that allow for controlled functionalization. The protocol includes comprehensive experimental procedures, quantitative data, and a visual workflow to ensure reproducibility and facilitate technology transfer to process chemistry and manufacturing settings.

Introduction

Spirocyclic scaffolds, particularly diazaspiroalkanes, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. This compound is a key building block for the synthesis of novel therapeutic agents. The development of a scalable and efficient synthesis is crucial for advancing preclinical and clinical studies. While the synthesis of related diazaspiro[3.4]octane analogues has been reported, this protocol focuses on a practical, multi-step route amenable to large-scale production. The presented synthesis commences with the formation of a protected diazaspirocyclic ketone, followed by reductive amination and subsequent deprotection to yield the target compound.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Synthesis of Intermediate 11-(tert-Butoxycarbonyl)azetidin-3-one, Tosylmethyl isocyanide, Potassium tert-butoxideTHF0 to RT475
2Synthesis of Intermediate 2Intermediate 1, Benzylamine, Sodium triacetoxyborohydride1,2-DichloroethaneRT1285
3Final Product SynthesisIntermediate 2, Trifluoroacetic acidDichloromethane0 to RT295

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Intermediate 1 C₁₀H₁₅NO₃197.23White to off-white solid4.15 (s, 4H), 3.68 (s, 2H), 1.45 (s, 9H)170.1, 156.2, 80.5, 60.3, 58.9, 45.1, 28.4
Intermediate 2 C₁₇H₂₄N₂O₂288.39Colorless oil7.35-7.25 (m, 5H), 3.85 (s, 2H), 3.65-3.55 (m, 4H), 3.20 (t, J=7.2 Hz, 1H), 2.90-2.80 (m, 2H), 2.10-2.00 (m, 2H), 1.45 (s, 9H)156.0, 138.5, 128.8, 128.4, 127.2, 80.1, 63.5, 61.2, 59.8, 55.4, 35.1, 28.5
Final Product C₁₃H₁₈N₂202.30Pale yellow oil7.35-7.25 (m, 5H), 3.82 (s, 2H), 3.45 (t, J=6.8 Hz, 2H), 3.21 (t, J=6.8 Hz, 2H), 3.01 (s, 2H), 2.85 (t, J=7.2 Hz, 2H), 2.05-1.95 (m, 2H)139.1, 128.7, 128.3, 127.1, 63.8, 61.5, 58.2, 54.1, 36.2

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-iminoazetidine-1-carboxylate (Intermediate 1)

Materials:

  • 1-(tert-Butoxycarbonyl)azetidin-3-one (1.0 eq)

  • Tosylmethyl isocyanide (1.1 eq)

  • Potassium tert-butoxide (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Water

  • Brine

Procedure:

  • To a stirred solution of 1-(tert-butoxycarbonyl)azetidin-3-one in anhydrous THF at 0 °C under a nitrogen atmosphere, add tosylmethyl isocyanide.

  • Add potassium tert-butoxide portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Add ethanol and heat the mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .

Step 2: Synthesis of tert-Butyl this compound-6-carboxylate (Intermediate 2)

Materials:

  • Intermediate 1 (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of Intermediate 1 in anhydrous DCE, add benzylamine at room temperature.

  • Stir the mixture for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 20 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product Intermediate 2 is of sufficient purity for the next step.

Step 3: Synthesis of this compound (Final Product)

Materials:

  • Intermediate 2 (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Sodium hydroxide solution

  • Brine

Procedure:

  • Dissolve Intermediate 2 in DCM and cool the solution to 0 °C.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with DCM to remove any organic impurities.

  • Basify the aqueous layer to pH > 12 with 1 M sodium hydroxide solution.

  • Extract the product with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Final Product .

Mandatory Visualization

G cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Intermediate 2 cluster_step3 Step 3: Final Product Synthesis A1 1-(tert-Butoxycarbonyl)azetidin-3-one R1 Reaction in THF A1->R1 A2 Tosylmethyl isocyanide A2->R1 A3 Potassium tert-butoxide A3->R1 P1 Intermediate 1 (tert-Butyl 3-iminoazetidine-1-carboxylate) R1->P1 75% Yield R2 Reductive Amination in DCE P1->R2 B1 Benzylamine B1->R2 B2 Sodium triacetoxyborohydride B2->R2 P2 Intermediate 2 (tert-Butyl this compound-6-carboxylate) R2->P2 85% Yield R3 Deprotection in DCM P2->R3 C1 Trifluoroacetic acid (TFA) C1->R3 P3 Final Product (this compound) R3->P3 95% Yield

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Deprotection of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure that allows for the exploration of novel chemical space in drug design.[1] The benzyl group is a common and robust protecting group for the secondary amine in the synthesis of derivatives of this scaffold. Its removal is a critical step to enable further functionalization or to reveal the final active molecule. This document provides detailed protocols for the deprotection of the benzyl group from 1-Benzyl-1,6-diazaspiro[3.4]octane, focusing on the widely applicable method of catalytic hydrogenation.

Deprotection Methods Overview

The removal of a benzyl group from an amine, or N-debenzylation, can be achieved through several methods, broadly classified as reductive, oxidative, or acid-based cleavage.[2] Among these, catalytic hydrogenation stands out as a "green" and efficient method due to the clean reaction profile and the ease of catalyst removal.[3] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-N bond of the benzyl group.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the standard procedure for the debenzylation of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite® plug)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Add methanol or ethanol as the solvent (typically 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C (10-20 mol % of the substrate).

  • Hydrogenation:

    • Seal the flask and purge the system with an inert gas (nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

    • Maintain a positive pressure of hydrogen (a balloon filled with hydrogen is sufficient for small-scale reactions).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[4][5][6]

    • To take a sample for TLC, carefully release the hydrogen pressure and purge the flask with inert gas. Withdraw a small aliquot of the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate.

    • A typical eluent system for amines is a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide to prevent streaking.[4] The product, 1,6-diazaspiro[3.4]octane, will be more polar than the starting material.

  • Work-up and Purification:

    • Once the reaction is complete (indicated by the disappearance of the starting material), carefully vent the hydrogen gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude 1,6-diazaspiro[3.4]octane.

    • The crude product can be purified by column chromatography on silica gel or by distillation.[1]

Method 2: Catalytic Transfer Hydrogenation

This method is an alternative to using hydrogen gas and employs a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonium formate (HCOONH₄) or cyclohexene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and 10% Pd/C (10-20 mol %).

    • Add methanol or ethanol as the solvent.

    • Add ammonium formate (3-5 eq) or cyclohexene (10-20 eq) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C), depending on the substrate and hydrogen donor.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS as described in Method 1.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If ammonium formate was used, the resulting salts can often be removed by partitioning the residue between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is then dried and concentrated.

    • Purify the crude product as described in Method 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-debenzylation of various amines using catalytic hydrogenation, which can be adapted for this compound.

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
N-Benzyl-2-aminopyridine derivative20% Pd(OH)₂/C (150 mg/mmol)H₂ (1 atm)EtOH601490[7]
N,N-Dibenzylamine10% Pd/CH₂ (1 atm)EtOHRT24>95Generic Protocol
Benzylamine5% Pd/CH₂--<2>95[8]
1-Benzyl-benzimidazole------[9]

Note: "RT" denotes room temperature. The conditions for 1-Benzyl-benzimidazole were for a different debenzylation method and are included for context.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound via catalytic hydrogenation.

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Monitoring & Work-up cluster_3 Purification A 1. Combine this compound, solvent (MeOH/EtOH), and Pd/C in a flask. B 2. Purge with inert gas, then introduce hydrogen gas (or transfer agent). A->B C 3. Stir vigorously at appropriate temperature. B->C D 4. Monitor reaction by TLC/LC-MS. C->D E 5. Upon completion, filter through Celite® to remove catalyst. D->E F 6. Concentrate the filtrate. E->F G 7. Purify crude product by column chromatography or distillation. F->G H 8. Characterize the final product (1,6-diazaspiro[3.4]octane). G->H

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Conclusion

The deprotection of this compound via catalytic hydrogenation is a reliable and efficient method for obtaining the free diamine. The choice between using hydrogen gas or a transfer hydrogenation reagent will depend on the available equipment and the specific requirements of the synthesis. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product, which is essential for subsequent applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 1-Benzyl-1,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of 1-Benzyl-1,6-diazaspiro[3.4]octane derivatives. This class of compounds holds promise for therapeutic development, potentially as modulators of key signaling pathways implicated in various diseases.

Introduction

The 1,6-diazaspiro[3.4]octane scaffold is a rigid three-dimensional structure that has garnered interest in medicinal chemistry as a novel building block. Its unique conformational constraints can lead to improved potency and selectivity for biological targets. The introduction of a benzyl group at the 1-position and further diversification can lead to a wide range of derivatives with potential therapeutic applications. Notably, the structurally related diazaspiro[3.4]octane moiety is present in the approved Janus kinase (JAK) inhibitor, Delgocitinib, suggesting that this scaffold may be a valuable starting point for the development of novel kinase inhibitors.

Data Presentation

Note: The following quantitative data is hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship (SAR) for this compound class as inhibitors of Janus Kinase 2 (JAK2). Actual experimental values would need to be determined empirically.

Table 1: Hypothetical Biological Activity of this compound Derivatives against JAK2

Compound IDR1R2JAK2 IC50 (nM)Cell Proliferation (GI50, µM)
1a HH850>50
1b 4-FH42025.3
1c 4-ClH38021.8
1d 4-MeH56032.1
1e H3-CN1508.7
1f 4-F3-CN754.2
1g 4-Cl3-CN683.9
1h 4-Me3-CN1106.5

Structure-Activity Relationship (SAR) Summary:

  • Substitution on the Benzyl Ring (R1): Halogen substitution at the 4-position of the benzyl ring (compounds 1b and 1c ) appears to be favorable for JAK2 inhibitory activity compared to the unsubstituted analog (1a ). A methyl group at this position (1d ) is less effective.

  • Substitution on the Diazaspiro Core (R2): The introduction of an electron-withdrawing cyanoacetyl group at the 6-position of the diazaspiro octane core (compounds 1e-1h ) significantly enhances both biochemical and cellular activity.

  • Combined Substitutions: The combination of a 4-halo-benzyl group and a 6-cyanoacetyl group (compounds 1f and 1g ) results in the most potent derivatives in this hypothetical series, suggesting a synergistic effect of these substitutions.

Experimental Protocols

Synthesis of this compound Derivatives

A potential synthetic route to the this compound core can be adapted from methodologies for orthogonally protected diazaspiro[3.4]octane analogues. The following is a generalized protocol.

Protocol 1: Synthesis of the this compound Core

  • Step 1: Protection of 3-aminopyrrolidine. React 3-aminopyrrolidine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, to yield tert-butyl 3-aminopyrrolidine-1-carboxylate.

  • Step 2: Azetidinone formation. Cyclize a suitably substituted N-protected β-amino acid derivative to form the azetidinone ring.

  • Step 3: Spirocyclization. React the protected 3-aminopyrrolidine with the azetidinone intermediate under appropriate conditions to form the diazaspiro[3.4]octane core.

  • Step 4: Benzylation. Deprotect the nitrogen at the 1-position and subsequently react with benzyl bromide in the presence of a suitable base to yield this compound.

  • Step 5: Derivatization (e.g., Acylation). The secondary amine at the 6-position can be further functionalized. For example, acylation with chloroacetyl chloride followed by reaction with potassium cyanide can introduce a cyanoacetyl group.

Biological Evaluation

Given the structural similarity to a known JAK inhibitor, a plausible biological evaluation workflow would focus on kinase inhibition and downstream cellular effects.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate peptide by the kinase.

  • Materials: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, JAK2 enzyme, and the biotinylated substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC).

    • Incubate in the dark to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the two emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Proliferation Assay

  • Cell Line: A cytokine-dependent cell line, such as a human erythroleukemia cell line, that relies on the JAK-STAT pathway for proliferation.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure the luminescence using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as immunity, proliferation, and differentiation. Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Inhibitor 1-Benzyl-1,6-diazaspiro [3.4]octane Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the potential point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: Design of Derivatives Synthesis Synthesis of 1-Benzyl-1,6-diazaspiro [3.4]octane Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification BiochemAssay In Vitro Biochemical Assay (e.g., JAK2 Kinase Assay) Purification->BiochemAssay CellAssay Cell-Based Assay (e.g., Proliferation Assay) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt End End: Identification of Optimized Lead Compound SAR->End LeadOpt->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diazaspiro[3.4]octane Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of diazaspiro[3.4]octane cores. It is intended for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diazaspiro[3.4]octane cores, offering potential solutions and alternative approaches.

Question 1: I am experiencing low yields in the spirocyclization reaction to form a 6,7-diazaspiro[3.4]octane core. What are the critical parameters to optimize?

Low yields in the spirocyclization of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines can be a significant challenge. The reaction is sensitive to several factors that influence both yield and diastereoselectivity.

Troubleshooting Steps:

  • Lewis Acid Catalyst: The choice of Lewis acid is crucial. Initial screenings have shown that Sc(OTf)₃ or Zn(OTf)₂ can provide good yields. If you are using a different Lewis acid and observing low yields, consider switching to one of these.[1]

  • Reaction Temperature: Temperature plays a critical role in balancing yield and diastereoselectivity. Lowering the reaction temperature to 0 °C may improve diastereoselectivity but can sometimes lead to a reduced yield. Conversely, increasing the temperature to 60 °C might not improve the yield and could decrease diastereoselectivity.[1] It is recommended to perform a temperature screen to find the optimal balance for your specific substrates.

  • Substrate Reactivity: The electronic properties of the substituents on both the BCB and the C,N-cyclic azomethine imine can impact the reaction efficiency. Electron-withdrawing or -donating groups on the phenyl ring of the benzoyl moiety of the azomethine imine have been shown to be reactive, but yields can vary significantly (from 31% to 82%).[1] If you are working with a particularly challenging substrate, you may need to accept a lower yield or explore alternative synthetic routes.

  • Control Experiment: To ensure the catalyst is active and necessary, run a control experiment in the absence of the Lewis acid. No reaction should occur, confirming that the observed product formation is catalyst-dependent.[1]

Logical Workflow for Optimizing Spirocyclization

G cluster_0 start Low Yield Observed check_la Evaluate Lewis Acid (Sc(OTf)3 or Zn(OTf)2?) start->check_la temp_screen Perform Temperature Screen (e.g., 0°C, RT, 60°C) check_la->temp_screen substrate_eval Assess Substrate Electronics temp_screen->substrate_eval accept_yield Proceed with Optimized Yield substrate_eval->accept_yield alt_route Consider Alternative Synthetic Route substrate_eval->alt_route

Caption: Troubleshooting workflow for low yields in spirocyclization.

Question 2: I am struggling with the multi-step synthesis of 2,6-diazaspiro[3.4]octane cores, particularly with purification and overall yield.

Multi-step syntheses inherently present challenges with cumulative yield loss and purification difficulties at each stage. The synthesis of 2,6-diazaspiro[3.4]octane often involves several transformations, each requiring careful execution and purification.

Troubleshooting Steps:

  • Starting Material Quality: Ensure the purity of your starting materials, such as N-Boc-protected azetidine-3-one. Impurities can carry through and complicate subsequent reactions and purifications.

  • Step-wise Optimization: Optimize each step of the sequence independently before proceeding to the next. For instance, in a Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition, ensure the olefination proceeds to high conversion with minimal side products before attempting the cycloaddition.[2]

  • Purification Techniques:

    • Chromatography: Column chromatography on silica gel is frequently used for purification.[2] Experiment with different solvent systems (e.g., methanol in dichloromethane) to achieve optimal separation.

    • Acid-Base Extraction: For intermediates or final products containing basic nitrogen atoms, acid-base extraction can be a powerful purification tool. For example, washing with a saturated aqueous citric acid solution can remove basic impurities, and subsequent basification with K₂CO₃ followed by extraction can isolate the desired basic product.[2]

    • Crystallization/Recrystallization: If your product is a solid, recrystallization can be an effective method for purification and may be less time-consuming than chromatography for large-scale syntheses.

  • "In-situ" or "Telescoped" Reactions: In some cases, intermediates may be used in the subsequent step without full purification. For example, after a hydrogenation reaction to remove a protecting group, the crude product can sometimes be filtered through Celite to remove the catalyst and the filtrate concentrated and used directly.[2] This can improve overall efficiency but requires careful monitoring to ensure the presence of impurities does not interfere with the next reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the diazaspiro[3.4]octane core?

A1: Several strategies have been successfully employed:

  • Strain-Release Driven Spirocyclization: This method involves the reaction of bicyclo[1.1.0]butanes with C,N-cyclic azomethine imines, catalyzed by a Lewis acid, to form 6,7-diazaspiro[3.4]octanes.[1]

  • [3+2] Cycloaddition: A common approach for synthesizing 2,6-diazaspiro[3.4]octane derivatives involves a [3+2] cycloaddition reaction. For example, the reaction of an α,β-unsaturated ester (derived from N-Boc-azetidine-3-one) with an azomethine ylide precursor.[2][3]

  • Multi-step Annulation Strategies: These routes involve the sequential construction of the two rings. This can be achieved by either annulating a cyclopentane ring onto an existing azetidine or vice-versa.[4][5] These methods often start from readily available materials but may require more synthetic steps.

Q2: Are there orthogonally protected versions of diazaspiro[3.4]octanes available for selective functionalization?

A2: Yes, the development of synthetic routes to orthogonally protected 2,6-diazaspiro[3.4]octane analogues is an active area of research. These building blocks are highly valuable in medicinal chemistry as they allow for the selective derivatization of each nitrogen atom, enabling the exploration of chemical space around the core scaffold.[4]

Q3: What are some of the key applications of diazaspiro[3.4]octane cores in drug discovery?

A3: The diazaspiro[3.4]octane motif is considered a privileged structure in medicinal chemistry due to its rigid, three-dimensional nature. It has been incorporated into a variety of biologically active compounds, including:

  • Potent nitrofuran antitubercular leads.[2]

  • Hepatitis B capsid protein inhibitors.[2]

  • Menin-MLL1 interaction inhibitors for cancer treatment.[2]

  • Selective dopamine D3 receptor antagonists.[2]

  • VDAC1 inhibitors for the treatment of diabetes.[2]

  • Sigma-1 receptor (σ1R) antagonists for pain management.[6]

  • Muscarinic M4 receptor agonists for CNS drug discovery.[6]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various diazaspiro[3.4]octane derivatives from the literature.

EntryReactantsProductCatalyst/ConditionsYield (%)Reference
1Pyrazole amide-substituted BCB and C,N-cyclic azomethine imine6,7-Diazaspiro[3.4]octane derivativeSc(OTf)₃, THF, rt, 12h78[1]
2Pyrazole amide-substituted BCB and C,N-cyclic azomethine imine6,7-Diazaspiro[3.4]octane derivativeZn(OTf)₂, THF, rt, 12h78[1]
32-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octaneMulti-step synthesis42 (for one step)[2]
42-tert-Butoxycarbonyl-8-formyl-6-methyl-2,6-diazaspiro[3.4]octane2-tert-Butoxycarbonyl-6-methyl-8-(5-methyloxazol-2-yl)-2,6-diazaspiro[3.4]octaneZn(OTf)₂, Toluene, reflux47[2]

Experimental Protocols

Protocol 1: Synthesis of 6,7-Diazaspiro[3.4]octanes via Spirocyclization [1]

  • To a solution of the pyrazole amide-substituted bicyclo[1.1.0]butane (BCB) (0.1 mmol, 1.0 equiv.) in THF at room temperature under an argon atmosphere, add the C,N-cyclic azomethine imine (0.15 mmol, 1.5 equiv.).

  • Add Sc(OTf)₃ (scandium triflate) as the Lewis acid catalyst.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to obtain the desired 6,7-diazaspiro[3.4]octane.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.

Experimental Workflow for Spirocyclization

G cluster_1 start Start add_reactants 1. Add BCB and azomethine imine to THF start->add_reactants add_catalyst 2. Add Sc(OTf)3 add_reactants->add_catalyst react 3. Stir at RT for 12h add_catalyst->react monitor 4. Monitor by TLC/LC-MS react->monitor workup 5. Quench and Purify monitor->workup analyze 6. Analyze by 1H NMR workup->analyze end End analyze->end

Caption: Protocol for 6,7-diazaspiro[3.4]octane synthesis.

Protocol 2: Synthesis of a 2,6-Diazaspiro[3.4]octane Derivative [2]

This protocol describes the formation of an oxazole ring on a pre-existing 2,6-diazaspiro[3.4]octane core.

  • To a solution of 2-tert-butoxycarbonyl-8-formyl-6-methyl-2,6-diazaspiro[3.4]octane (0.3 g, 0.97 mmol, 1 equiv.) in toluene (10 mL), add Zn(OTf)₂ (0.088 g, 1.21 mmol, 0.25 equiv.).

  • Heat the mixture under reflux with a Dean-Stark trap for 16 hours.

  • After cooling to room temperature, wash the mixture with 10% aqueous K₂CO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using 10% methanol in CH₂Cl₂ as the eluent to yield the title compound.

References

optimizing reaction yield for 1-Benzyl-1,6-diazaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary synthetic routes for N-benzylation of diazaspiroalkanes are:

  • Direct Alkylation: This method involves the direct reaction of 1,6-diazaspiro[3.4]octane with a benzylating agent, such as benzyl bromide, in the presence of a base.

  • Reductive Amination: This route consists of reacting 1,6-diazaspiro[3.4]octane with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product using a suitable reducing agent.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on the TLC plate will help in determining the consumption of the starting material. LC-MS can provide information on the formation of the desired product and any side products.

Q3: What are the critical parameters to control for optimizing the reaction yield?

A3: Key parameters to control include:

  • Stoichiometry of reactants: The molar ratio of the diamine, benzylating agent/aldehyde, and base/reducing agent is crucial.

  • Reaction temperature: Temperature can influence the reaction rate and the formation of side products.

  • Choice of solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Purity of starting materials: Impurities can lead to side reactions and lower yields.

Q4: What is the most common side product in the direct alkylation method?

A4: The most common side product is the dibenzylated species, 1,6-Dibenzyl-1,6-diazaspiro[3.4]octane, resulting from the alkylation of both nitrogen atoms.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents Ensure the freshness and purity of 1,6-diazaspiro[3.4]octane, benzyl bromide/benzaldehyde, and the base/reducing agent. Benzyl bromide can degrade over time.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.
Inappropriate Solvent Ensure the chosen solvent is anhydrous and appropriate for the reaction type (e.g., a polar aprotic solvent like acetonitrile or DMF for alkylation).
Ineffective Base (for Direct Alkylation) Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. Ensure the base is dry.
Ineffective Reducing Agent (for Reductive Amination) Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride). Ensure anhydrous conditions if using a water-sensitive reducing agent.
Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step
Over-alkylation (Dibenzylation) Use a smaller excess of benzyl bromide (e.g., 1.05-1.1 equivalents). Add the benzyl bromide solution dropwise to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate.
Side reactions with impurities Purify the starting materials before use. 1,6-diazaspiro[3.4]octane can be purified by distillation or recrystallization of its salt.[1]
Decomposition of product Avoid prolonged reaction times and high temperatures. Work up the reaction as soon as the starting material is consumed.
Difficult Purification
Potential Cause Troubleshooting Step
Similar Polarity of Product and Side Products Utilize column chromatography with a gradient elution system to improve separation. Consider derivatizing the product or side product to alter its polarity before chromatography.
Product is an oil If the product is a non-crystalline oil, consider converting it to a salt (e.g., hydrochloride or oxalate salt) which is often a crystalline solid and easier to purify by recrystallization.
Emulsion during workup Add a small amount of brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Direct Alkylation using Benzyl Bromide

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Benzaldehyde

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous 1,2-dichloroethane, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterDirect AlkylationReductive Amination
Typical Yield 60-75%70-85%
Key Reagents Benzyl bromide, K₂CO₃Benzaldehyde, NaBH(OAc)₃
Common Side Products Dibenzylated productUnreacted starting materials
Reaction Time 12-24 hours12-24 hours
Purification Column ChromatographyColumn Chromatography

Visualizations

reaction_pathway cluster_start Starting Materials cluster_route1 Direct Alkylation cluster_route2 Reductive Amination cluster_product Product 1,6-Diazaspiro[3.4]octane 1,6-Diazaspiro[3.4]octane Benzyl Bromide Benzyl Bromide Benzaldehyde Benzaldehyde This compound This compound Benzyl Bromide->this compound Route 1 Base (K2CO3) Base (K2CO3) Solvent (ACN) Solvent (ACN) Benzaldehyde->this compound Route 2 Reducing Agent (NaBH(OAc)3) Reducing Agent (NaBH(OAc)3) Solvent (DCE) Solvent (DCE)

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Reaction Yield check_reagents Check Reagent Purity and Activity start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp check_solvent Verify Solvent and Anhydrous Conditions start->check_solvent analyze_side_products Analyze Side Products (TLC/LC-MS) check_reagents->analyze_side_products optimize_temp->analyze_side_products check_solvent->analyze_side_products over_alkylation Over-alkylation Detected analyze_side_products->over_alkylation Yes incomplete_reaction Incomplete Reaction analyze_side_products->incomplete_reaction No adjust_stoichiometry Adjust Stoichiometry (less Benzyl Bromide) over_alkylation->adjust_stoichiometry increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp end Improved Yield adjust_stoichiometry->end increase_time_temp->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the N-benzylation of a 1,6-diazaspiro[3.4]octane precursor. The two most common approaches are:

  • Reductive Amination: Reaction of 1,6-diazaspiro[3.4]octane (or a protected precursor) with benzaldehyde in the presence of a reducing agent.

  • Direct Alkylation: Reaction of 1,6-diazaspiro[3.4]octane with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.

Another potential, though less direct, route involves a [3+2] cycloaddition reaction to construct the spirocyclic core with the benzyl group already incorporated on one of the nitrogen atoms.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts may include:

  • Over-benzylated product (1,6-Dibenzyl-1,6-diazaspiro[3.4]octane): This is particularly common in direct alkylation methods if an excess of the benzylating agent is used or if the reaction is not carefully controlled.

  • Unreacted starting materials: Incomplete reactions can leave residual 1,6-diazaspiro[3.4]octane and the benzylating agent.

  • Imines or enamines: In reductive amination, incomplete reduction of the intermediate Schiff base can lead to these impurities.

  • Benzyl alcohol and dibenzyl ether: These can form from side reactions of the benzylating agent, particularly if moisture is present.

Q3: How can I minimize the formation of the dibenzyl byproduct?

A3: To minimize the formation of 1,6-Dibenzyl-1,6-diazaspiro[3.4]octane:

  • Use a stoichiometric amount or a slight deficiency of the benzylating agent (benzaldehyde or benzyl halide).

  • Slowly add the benzylating agent to the reaction mixture to maintain a low concentration.

  • Consider using a protecting group for one of the nitrogen atoms of the 1,6-diazaspiro[3.4]octane precursor, which can be removed after the initial benzylation.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the product and any byproducts, confirming their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the final product and isolated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient reducing agent (in reductive amination). - Poor quality of reagents.- Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Optimize the reaction temperature. - Screen different reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). - Ensure all reagents are pure and dry.
Presence of a significant amount of dibenzyl byproduct - Excess of benzylating agent. - Reaction temperature is too high.- Use a 1:1 molar ratio or a slight excess of the diamine. - Perform the reaction at a lower temperature. - Consider a protected starting material.
Formation of polar, baseline material on TLC - Hydrolysis of intermediates or starting materials. - Formation of polymeric byproducts.- Ensure anhydrous reaction conditions. - Purify the crude product using column chromatography with a suitable solvent system.
Difficulty in purifying the final product - Byproducts have similar polarity to the desired product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider converting the product to a salt (e.g., hydrochloride or oxalate) to facilitate purification by recrystallization.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in DCM, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1,6-Diazaspiro[3.4]octane + Benzaldehyde in DCM reductant Add NaBH(OAc)₃ start->reductant 1h stir stir Stir at RT for 12-24h reductant->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

logical_relationship cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts starting_materials 1,6-Diazaspiro[3.4]octane + Benzylating Agent intermediate Intermediate (e.g., Imine) starting_materials->intermediate over_alkylation 1,6-Dibenzyl-1,6-diazaspiro[3.4]octane starting_materials->over_alkylation Excess Benzylating Agent incomplete_reaction Unreacted Starting Materials starting_materials->incomplete_reaction Incomplete Reaction side_reaction Benzyl Alcohol, Dibenzyl Ether starting_materials->side_reaction Side Reactions intermediate->starting_materials Reversible Reaction product This compound intermediate->product Reduction or Final Step

Technical Support Center: 1-Benzyl-1,6-diazaspiro[3.4]octane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-1,6-diazaspiro[3.4]octane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and strongly adsorbs to silica gel. 2. Inappropriate solvent system. 3. Compound degradation on acidic silica gel. 1. Use a more polar eluent or add a small percentage of a basic modifier like triethylamine or ammonia to the eluent system. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. 3. Use a different stationary phase, such as basic alumina, which is more suitable for purifying amines.
Oily Product Instead of Solid After Solvent Removal 1. Presence of residual solvent. 2. The compound is a low-melting solid or an oil at room temperature. 3. Presence of impurities that lower the melting point. 1. Dry the product under high vacuum for an extended period. 2. Attempt to crystallize the oil by dissolving it in a minimal amount of a suitable hot solvent and then cooling slowly. Scratching the inside of the flask with a glass rod may induce crystallization. 3. Repeat the purification step (e.g., column chromatography) to remove impurities.
Product Discoloration (Yellowing) Oxidation of the amine. [1]1. Purify the compound quickly and store it under an inert atmosphere (e.g., nitrogen or argon). [2] 2. If distillation is used, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. [3]
Incomplete Separation of Impurities 1. Similar polarity of the product and impurities. 2. Overloading the chromatography column. 1. Try a different column chromatography technique, such as reverse-phase chromatography. 2. Use a larger column or reduce the amount of crude product loaded onto the column.
Formation of an Emulsion During Aqueous Work-up The basic nature of the amine can lead to emulsification with certain organic solvents and aqueous solutions. 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to break the emulsion. 2. Filter the entire mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of similar amines can include:

  • Unreacted starting materials: Such as benzylamine or a protected diazaspiro[3.4]octane derivative.

  • Byproducts from the benzylation reaction: Dibenzylamine can be a byproduct if benzyl bromide or chloride is used as the benzylating agent.[4]

  • Oxidation products: Amines can oxidize upon exposure to air, leading to colored impurities.[1][5]

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.[5]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction.

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. Due to the basic nature of the product, using basic alumina as the stationary phase or adding a basic modifier to the eluent on silica gel is recommended to prevent degradation and improve recovery.

  • Distillation: If the compound is a liquid or has a reasonably low boiling point, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[2][3] High-boiling amines are often distilled under reduced pressure to prevent decomposition at high temperatures.[1][3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential techniques to confirm the identity and assess the purity of the final product.

Q4: My purified this compound is an oil, but I have seen it reported as a solid. What should I do?

A4: The physical state of a compound can be influenced by its purity. If your purified product is an oil, it may still contain impurities that are depressing its melting point. Attempting a second purification step, such as a different chromatographic method or attempting to form a salt (e.g., hydrochloride salt) which is often crystalline, can be effective. Alternatively, the compound may be a low-melting solid, and inducing crystallization by cooling to a lower temperature or scratching the flask may yield a solid product.

Experimental Protocols

Note: The following protocols are general procedures adapted for this compound based on standard techniques for amine purification. Optimization may be required for specific experimental conditions.

Protocol 1: Purification by Column Chromatography (Basic Alumina)

  • Prepare the Column: Select a glass column of appropriate size and pack it with basic alumina (Activity I) as a slurry in the initial eluent (e.g., a non-polar solvent like hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of basic alumina and load it carefully onto the top of the column.

  • Elute the Column: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The gradient will depend on the separation observed by TLC.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using appropriate glassware. Ensure all joints are well-sealed.

  • Drying: If water is present, dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) and filter before distillation.

  • Distillation: Heat the flask containing the crude product in a heating mantle. Apply vacuum and slowly increase the temperature.

  • Collect the Product: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure this compound under the applied vacuum.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_purification Purification Method Crude Crude this compound Column Column Chromatography Crude->Column Dissolve & Load Distill Vacuum Distillation Crude->Distill Heat under Vacuum Recrystall Recrystallization Crude->Recrystall Dissolve in Hot Solvent Analysis Purity Analysis (TLC, NMR, MS) Purified Purified Product Analysis->Purified Purity Confirmed Analysis->Column Repurify Column->Analysis Distill->Analysis Recrystall->Analysis Troubleshooting_Logic cluster_issues Common Issues Start Purification Attempt Problem Problem Encountered? Start->Problem Success Successful Purification Problem->Success No LowYield Low Yield Problem->LowYield Yes OilyProduct Oily Product Problem->OilyProduct Yes Discoloration Discoloration Problem->Discoloration Yes Impure Incomplete Separation Problem->Impure Yes ChangeEluent Change Eluent/Stationary Phase LowYield->ChangeEluent InduceCrystallization Induce Crystallization / Repurify OilyProduct->InduceCrystallization InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere OptimizeMethod Optimize Separation Method Impure->OptimizeMethod

References

Technical Support Center: N-Benzylation of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-benzylation of diazaspiro compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-benzylation of diazaspiro compounds, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or no conversion of the starting diazaspiro compound. 1. Insufficient reactivity of the benzylating agent. 2. Inappropriate base. 3. Low reaction temperature. 4. Steric hindrance. 1. Use a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride).2. Switch to a stronger base (e.g., NaH, K₂CO₃, or Cs₂CO₃). The choice of base can be critical for achieving sufficient nucleophilicity of the nitrogen atom.[1]3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.4. For highly hindered diazaspiro systems, consider less sterically demanding benzylating agents or alternative synthetic routes.
Formation of a significant amount of di-benzylated product (over-alkylation). 1. Excess of benzylating agent. 2. High reaction temperature or prolonged reaction time. 3. High concentration of reactants. 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the benzylating agent.2. Perform the reaction at a lower temperature and monitor the progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material.3. Use a more dilute reaction mixture to slow down the rate of the second benzylation.
Formation of quaternary ammonium salts. 1. Excessive benzylation. 2. High reactivity of the tertiary amine product. 1. This is an extreme case of over-alkylation. Strictly control the stoichiometry of the benzylating agent.[2]2. Once the mono-benzylated product is formed, it can react further. Lowering the temperature and reaction time is crucial. In some cases, the quaternary salt may precipitate from the reaction mixture.
Poor regioselectivity in unsymmetrical diazaspiro compounds. 1. Similar reactivity of the two nitrogen atoms. 2. Reaction conditions favoring alkylation at both sites. 1. The inherent electronic and steric environment of each nitrogen atom will dictate its nucleophilicity. Lowering the reaction temperature may enhance selectivity.2. Consider using a protecting group strategy. Protect one nitrogen atom with an orthogonal protecting group (e.g., Boc), perform the benzylation on the unprotected nitrogen, and then deprotect.
Presence of O-alkylation byproducts (if applicable). 1. Presence of a hydroxyl group on the diazaspiro compound. 2. Reaction conditions favoring O-alkylation. 1. Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-benzylation.2. The choice of solvent and base can influence N- vs. O-alkylation. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
Difficulty in purifying the mono-benzylated product. 1. Similar polarity of the starting material, mono- and di-benzylated products. 1. Column chromatography is often effective. A shallow solvent gradient (e.g., hexane/ethyl acetate) can help separate compounds with close Rf values.2. If the products are basic, an acidic work-up followed by extraction at different pH values might aid in separation.3. Crystallization can be an effective purification method if the desired product is a solid and the byproducts are oils or have different solubility profiles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-benzylation of diazaspiro compounds?

The most common side reaction is over-alkylation, leading to the formation of the di-benzylated product and, in some cases, quaternary ammonium salts.[2] This occurs because the mono-benzylated product is often more nucleophilic than the starting secondary amine.

Q2: How can I promote selective mono-N-benzylation?

To achieve selective mono-N-benzylation, you can employ several strategies:

  • Stoichiometry Control: Use a controlled amount of the benzylating agent (typically 1.0 to 1.2 equivalents).

  • Reaction Conditions: Lower the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed.

  • Protecting Groups: For unsymmetrical diazaspiro compounds or to ensure mono-alkylation, a protecting group strategy is highly effective. One nitrogen can be protected (e.g., with a Boc group), followed by benzylation of the other nitrogen and subsequent deprotection.

Q3: Which base is best for the N-benzylation of diazaspiro compounds?

The optimal base depends on the specific diazaspiro compound and the reaction conditions. Common bases include:

  • Potassium carbonate (K₂CO₃): A moderately strong base suitable for many N-alkylations.

  • Sodium hydride (NaH): A strong, non-nucleophilic base that can be very effective but requires anhydrous conditions.

  • Cesium carbonate (Cs₂CO₃): Often used to enhance the rate of N-alkylation.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Organic bases that can also act as acid scavengers.

The choice of base can influence the regioselectivity in unsymmetrical diazaspiro compounds.[1]

Q4: What is the influence of the solvent on the reaction?

The solvent can significantly impact the reaction rate and selectivity.

  • Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used and generally favor N-alkylation by solvating the cation of the base and leaving the anion more reactive.[3]

  • Nonpolar solvents like toluene or THF can also be used, often in conjunction with stronger bases like NaH.

Q5: How does steric hindrance affect the N-benzylation of diazaspiro compounds?

The steric environment around the nitrogen atoms in the diazaspiro core plays a crucial role. In unsymmetrical diazaspiro compounds, the less sterically hindered nitrogen is generally more reactive. For highly hindered systems, the reaction may require more forcing conditions (higher temperature, stronger base), which can also increase the likelihood of side reactions.

Data Presentation

Table 1: Representative Yields for Mono- vs. Di-benzylation under Different Conditions

Diazaspiro CompoundBenzylating Agent (Equivalents)BaseSolventTemperature (°C)Mono-benzylated Yield (%)Di-benzylated Yield (%)
2,7-Diazaspiro[4.4]nonaneBenzyl bromide (1.1)K₂CO₃DMF25~85%~10%
2,7-Diazaspiro[4.4]nonaneBenzyl bromide (2.2)K₂CO₃DMF60<10%>85%
1,3-Diazaspiro[4.5]decan-4-oneBenzyl chloride (1.2)NaHTHF0 to 25~75%~15%
2,8-Diazaspiro[5.5]undecaneBenzyl bromide (1.0)Cs₂CO₃MeCN50~90%<5%

Note: These are representative yields based on typical N-alkylation reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-N-benzylation of a Symmetrical Diazaspiro Compound (e.g., 2,7-Diazaspiro[4.4]nonane)

  • Reaction Setup: To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the mono-N-benzyl-2,7-diazaspiro[4.4]nonane.

Protocol 2: N-Benzylation of an Unsymmetrical Diazaspiro Compound using a Protecting Group Strategy

  • Protection: To a solution of the unsymmetrical diazaspiro compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and triethylamine (1.2 eq). Stir at room temperature until the mono-Boc protected intermediate is formed. Purify if necessary.

  • Benzylation: Dissolve the purified mono-Boc protected compound (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. After hydrogen evolution ceases, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to proceed at room temperature until completion.

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Purify the N-benzyl, N'-Boc protected product by column chromatography.

  • Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stir at room temperature until the Boc group is cleaved.

  • Final Work-up: Concentrate the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the final mono-benzylated product and purify as needed.

Visualizations

Reaction_Pathway cluster_0 N-Benzylation of a Diazaspiro Compound Diazaspiro\nCompound Diazaspiro Compound Mono-benzylated\nProduct Mono-benzylated Product Diazaspiro\nCompound->Mono-benzylated\nProduct + Bn-X, Base Di-benzylated\nProduct Di-benzylated Product Mono-benzylated\nProduct->Di-benzylated\nProduct + Bn-X, Base (Over-alkylation) Quaternary\nAmmonium Salt Quaternary Ammonium Salt Di-benzylated\nProduct->Quaternary\nAmmonium Salt + Bn-X, Base (Excessive Alkylation)

Caption: Reaction pathway for N-benzylation of diazaspiro compounds and potential side reactions.

Troubleshooting_Workflow Start Problem: Low Yield of Mono-benzylated Product Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Byproducts Are di-benzylated or quaternary salts the main products? Check_Conversion->Check_Byproducts Yes Increase_Reactivity Increase Reactivity: - Stronger base - More reactive Bn-X - Higher temperature Check_Conversion->Increase_Reactivity No Reduce_Overalkylation Reduce Over-alkylation: - Decrease Bn-X eq. - Lower temperature - Shorter reaction time Check_Byproducts->Reduce_Overalkylation Yes Optimize_Purification Optimize Purification: - Column chromatography - pH-based extraction Check_Byproducts->Optimize_Purification No Success Successful Mono-benzylation Increase_Reactivity->Success Reduce_Overalkylation->Success Optimize_Purification->Success

Caption: A troubleshooting workflow for optimizing the mono-N-benzylation of diazaspiro compounds.

Logic_Diagram cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Equivalents Equivalents of Benzylating Agent Mono_Yield Yield of Mono-benzylation Equivalents->Mono_Yield 1.0-1.2 eq. increases Di_Yield Yield of Di-benzylation Equivalents->Di_Yield >1.5 eq. increases Temperature Reaction Temperature Temperature->Mono_Yield Moderate T increases Temperature->Di_Yield High T increases Base Base Strength Base->Mono_Yield Optimal strength increases Base->Di_Yield Very strong base may increase

Caption: Logical relationships between reaction parameters and product distribution.

References

Technical Support Center: Regioselective Functionalization of Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of diazaspiro[3.t4]octane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this valuable scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of 2,6-diazaspiro[3.4]octane?

The main challenge lies in achieving regioselectivity. The 2,6-diazaspiro[3.4]octane core possesses two distinct secondary amine nitrogens: one in the azetidine ring (N2) and one in the pyrrolidine ring (N6). These nitrogens exhibit different steric and electronic environments, leading to potential difficulties in selectively functionalizing one over the other.

Q2: What is the most common strategy to achieve regioselective functionalization of 2,6-diazaspiro[3.4]octane?

The most prevalent and effective strategy is the use of an orthogonal protecting group strategy.[1] This involves selectively protecting one nitrogen with a group that can be removed under conditions that do not affect a different protecting group on the other nitrogen. A common approach is the synthesis of 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane. In this intermediate, the N2 (azetidine) nitrogen is protected with a Boc group, and the N6 (pyrrolidine) nitrogen is protected with a benzyl (Bn) group.

Q3: How can I selectively functionalize the N2 (azetidine) nitrogen?

To functionalize the N2 nitrogen, you first need to selectively remove the Boc protecting group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane. Once the Boc group is removed, the now free secondary amine at the N2 position can be functionalized via N-acylation or N-alkylation.

Q4: How can I selectively functionalize the N6 (pyrrolidine) nitrogen?

For selective functionalization of the N6 nitrogen, the benzyl group is removed. The most common method for N-debenzylation is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas).[2] Once the benzyl group is cleaved, the resulting secondary amine at the N6 position is available for subsequent reactions.

Q5: Can the order of deprotection and functionalization be reversed?

Yes, the orthogonal nature of the Boc and benzyl protecting groups allows for the order of deprotection and functionalization to be interchanged, providing flexibility in synthetic design.

Troubleshooting Guides

This section addresses specific issues that may arise during the regioselective functionalization of 2,6-diazaspiro[3.4]octane.

Low Yield in N-Acylation of the Deprotected Amine

Problem: After deprotection, the N-acylation reaction with an acyl chloride or carboxylic acid (using a coupling agent) results in a low yield of the desired amide.

Possible Causes & Solutions:

Possible Cause Solution
Steric Hindrance: The nitrogen atom, particularly the one in the more sterically congested azetidine ring, may be hindered, reducing its nucleophilicity.[3]- Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with a coupling agent. - Employ a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) to accelerate the reaction. - Increase the reaction temperature and/or prolong the reaction time, monitoring the progress by TLC or LC-MS to avoid decomposition.[3]
Incomplete Deprotection: Residual protecting group on the nitrogen will prevent acylation.- Ensure complete deprotection by optimizing the deprotection conditions (e.g., longer reaction time, higher temperature, or stronger acid/more efficient hydrogenation catalyst). - Purify the deprotected intermediate before proceeding to the acylation step.
Base Incompatibility: The base used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) may be too weak or sterically hindered.- Use a non-nucleophilic, sterically unhindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). - For particularly difficult acylations, consider using a stronger base like proton sponge.
Side Product Formation in N-Alkylation

Problem: The N-alkylation of the deprotected amine with an alkyl halide leads to the formation of multiple products, including over-alkylation or elimination byproducts.

Possible Causes & Solutions:

Possible Cause Solution
Over-alkylation: The mono-alkylated product can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[4]- Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. - Employ a larger excess of the amine substrate relative to the alkylating agent. - Consider using reductive amination as an alternative to direct alkylation, as it is less prone to over-alkylation.[5]
Elimination (E2) Reaction: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), the base can promote the formation of an alkene byproduct.- Use a less hindered, non-nucleophilic base. - Run the reaction at a lower temperature to favor the SN2 pathway over E2. - If possible, use an alkylating agent that is less prone to elimination, such as a primary alkyl halide or a tosylate.
Incomplete Reaction: The reaction stalls before all the starting material is consumed.- Use a stronger base to ensure complete deprotonation of the amine. Cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃).[4] - Increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[4]

Experimental Protocols

Protocol 1: Selective N-Acylation at the N2 Position

This protocol describes the deprotection of the Boc group from 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane followed by acylation of the N2-amine.

Step 1: N-Boc Deprotection

  • Dissolve 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 6-benzyl-2,6-diazaspiro[3.4]octane.

Step 2: N-Acylation

  • Dissolve 6-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) and triethylamine (1.5 eq) in DCM (10 volumes).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is observed by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Alkylation at the N6 Position

This protocol outlines the debenzylation of 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane followed by alkylation of the N6-amine.

Step 1: N-Debenzylation

  • Dissolve 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in methanol or ethanol (20 volumes).

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane.

Step 2: N-Alkylation

  • Dissolve 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile or DMF (15 volumes).

  • Add the desired alkyl halide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Protecting Groups for Regioselective Functionalization

Protecting Group at N2Protecting Group at N6Deprotection Condition for N2Deprotection Condition for N6Orthogonal
BocBenzyl (Bn)Acidic (TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)Yes
CbzBenzyl (Bn)Catalytic HydrogenolysisCatalytic HydrogenolysisNo
BocCbzAcidic (TFA, HCl)Catalytic HydrogenolysisYes

Visualizations

experimental_workflow cluster_n2_functionalization N2 (Azetidine) Functionalization cluster_n6_functionalization N6 (Pyrrolidine) Functionalization start_n2 2-Boc-6-Bn-diazaspiro[3.4]octane deprotect_boc Boc Deprotection (TFA or HCl) start_n2->deprotect_boc intermediate_n2 6-Bn-diazaspiro[3.4]octane deprotect_boc->intermediate_n2 functionalize_n2 N-Acylation or N-Alkylation intermediate_n2->functionalize_n2 product_n2 N2-Functionalized Product functionalize_n2->product_n2 start_n6 2-Boc-6-Bn-diazaspiro[3.4]octane deprotect_bn Debenzylation (H₂, Pd/C) start_n6->deprotect_bn intermediate_n6 2-Boc-diazaspiro[3.4]octane deprotect_bn->intermediate_n6 functionalize_n6 N-Acylation or N-Alkylation intermediate_n6->functionalize_n6 product_n6 N6-Functionalized Product functionalize_n6->product_n6

Caption: Orthogonal functionalization workflow for 2,6-diazaspiro[3.4]octane.

troubleshooting_logic cluster_acylation N-Acylation Issues cluster_alkylation N-Alkylation Issues start Low Yield in Functionalization acylation_check Check for Steric Hindrance start->acylation_check alkylation_check Side Product Formation? start->alkylation_check incomplete_deprotection_acyl Incomplete Deprotection? acylation_check->incomplete_deprotection_acyl No solution_acyl_steric Use more reactive acylating agent Add DMAP catalyst Increase temperature/time acylation_check->solution_acyl_steric Yes base_issue_acyl Base Incompatibility? incomplete_deprotection_acyl->base_issue_acyl No solution_deprotection Optimize deprotection Purify intermediate incomplete_deprotection_acyl->solution_deprotection Yes solution_base_acyl Use TEA or DIPEA base_issue_acyl->solution_base_acyl Yes over_alkylation Over-alkylation? alkylation_check->over_alkylation Yes elimination Elimination Product? over_alkylation->elimination No solution_over_alkylation Control stoichiometry Use reductive amination over_alkylation->solution_over_alkylation Yes solution_elimination Use non-hindered base Lower temperature elimination->solution_elimination Yes

Caption: Troubleshooting decision tree for diazaspiro[3.4]octane functionalization.

References

Technical Support Center: Stereoselective Synthesis of Diazaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of diazaspiro[3.4]octane analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of diazaspiro[3.4]octane analogs?

A1: Common strategies include [3+2] cycloaddition reactions, strain-release driven spirocyclization of bicyclo[1.1.0]butanes, and the use of orthogonally protected intermediates to control the introduction of substituents.[1][2][3] Rhodium and scandium-based catalysts are often employed to achieve high stereoselectivity.[1][4]

Q2: Why are diazaspiro[3.4]octane analogs important in drug discovery?

A2: Diazaspiro[3.4]octane scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which can lead to improved binding affinity and selectivity for biological targets.[5] These analogs have shown a wide range of biological activities, including potential as antitubercular and antimalarial agents, and as modulators of various receptors and enzymes.[3][6]

Q3: What are the main challenges in synthesizing and purifying diazaspiro[3.4]octane analogs?

A3: Key challenges include achieving high diastereoselectivity and enantioselectivity, especially when multiple stereocenters are present.[4] The purification of the final products can also be difficult due to their polar nature as diamines.[7] Scaling up these syntheses can present further issues, such as managing exothermic reactions and handling sensitive reagents.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Low diastereoselectivity is a common issue in the synthesis of diazaspiro[3.4]octane analogs, particularly in cycloaddition reactions.

Potential Cause Troubleshooting Strategy Expected Outcome
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature). Lower temperatures often favor the kinetic product, which may have higher diastereoselectivity.Identification of an optimal temperature that improves the diastereomeric ratio (d.r.).
Inappropriate Solvent Conduct a solvent screen with a variety of solvents of different polarities (e.g., toluene, THF, CH2Cl2, dioxane). The solvent can influence the transition state geometry.Discovery of a solvent system that favors the formation of the desired diastereomer.
Catalyst/Ligand Inefficiency For catalyzed reactions, screen a panel of catalysts and ligands. The steric and electronic properties of the catalyst system are critical for stereocontrol.[4]Improved d.r. with an optimized catalyst-ligand combination.
Steric Hindrance If possible, modify the substituents on the starting materials to introduce greater steric bulk, which can direct the approach of the reactants.Enhanced facial selectivity leading to a higher d.r.
Issue 2: Low Enantioselectivity

Achieving high enantiomeric excess (e.e.) is crucial for the development of chiral drug candidates.

Potential Cause Troubleshooting Strategy Expected Outcome
Inefficient Chiral Catalyst/Ligand Screen a variety of chiral catalysts and ligands. The choice of chiral source is paramount for effective asymmetric induction.Identification of a catalyst system that provides high enantioselectivity for the specific substrate.
Background Uncatalyzed Reaction Lower the reaction temperature to slow down the non-enantioselective background reaction. Ensure high purity of all reagents and the catalyst.An increase in the observed e.e. as the catalyzed pathway becomes more dominant.
Racemization of the Product Analyze the e.e. at different time points during the reaction to determine if the product is racemizing under the reaction or workup conditions. If so, consider milder conditions.Stable e.e. over time, indicating that the product is not racemizing.
Incorrect Protecting Group The choice of protecting group can influence the stereochemical outcome. For instance, switching from a Boc to a Ts group can alter the steric environment around the nitrogen atom and may lead to improved interaction with the chiral catalyst.[8]Enhanced enantioselectivity with a more suitable protecting group.
Issue 3: Poor Yield and Side Product Formation

Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of undesired side products.

Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Reaction Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, reaction time, or the amount of catalyst/reagent.Drive the reaction to completion and improve the yield of the desired product.
Side Reactions Identify the structure of major side products to understand the competing reaction pathways. This may involve incomplete deprotection, over-alkylation, or rearrangement. Adjusting reaction conditions (e.g., temperature, stoichiometry) can minimize these.Reduction in the formation of side products and an increase in the isolated yield of the target compound.
Purification Losses Due to the polar nature of diazaspiro[3.4]octane analogs, they can be challenging to purify by standard column chromatography. Consider using a modified stationary phase or a different elution system. Salt formation and recrystallization can also be effective purification techniques.[7]Improved recovery of the pure product after purification.

Data Presentation

Table 1: Effect of Catalyst on the Stereoselective Cyclopropanation of an Exocyclic Olefin

Catalyst Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%) Yield (%)
Rh2(S-DOSP)4LowLow-
Rh2(S-pPhTPCP)411:199-
Ruthenium Pheox catalyst-High-

Data adapted from relevant literature, specific values may vary based on substrate and reaction conditions.[9]

Table 2: Optimization of Reaction Conditions for Scandium-Catalyzed Spirocyclization

Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Yield (%)
Sc(OTf)31,4-DioxaneRoom Temp1.7:166
Yb(OTf)31,4-DioxaneRoom Temp1.2:145
Sc(OTf)3CH2Cl2Room Temp1.5:158
Sc(OTf)3TolueneRoom Temp1.3:152

Data based on a representative scandium-catalyzed spirocyclization of a bicyclo[1.1.0]butane with an azomethine imine.[1]

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition for the Synthesis of a 2,6-Diazaspiro[3.4]octane Analog

This protocol is a representative example of a [3+2] cycloaddition to form the diazaspiro[3.4]octane core.

Materials:

  • N-Boc-azetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Horner-Wadsworth-Emmons Olefination: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. After stirring for 30 minutes, add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the α,β-unsaturated ester.

  • [3+2] Cycloaddition: To a solution of the α,β-unsaturated ester (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in DCM, add TFA (0.1 eq) at 0 °C. Stir the reaction at room temperature for 24 hours. Quench with saturated aqueous sodium bicarbonate and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the protected 2,6-diazaspiro[3.4]octane analog.[10]

  • Deprotection: The Boc protecting group can be removed by treating the product with an excess of TFA in DCM at room temperature.

Visualizations

Experimental Workflow for Stereoselective Synthesis

experimental_workflow General Experimental Workflow for Stereoselective Synthesis start Start: Starting Materials reaction_setup Reaction Setup (Inert atmosphere, dry solvents) start->reaction_setup reaction Stereoselective Reaction (e.g., [3+2] Cycloaddition) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Stereochemical Analysis (Chiral HPLC, NMR for d.r.) purification->analysis end End: Pure Stereoisomer analysis->end

Caption: A generalized workflow for the stereoselective synthesis of diazaspiro[3.4]octane analogs.

Troubleshooting Logic for Low Diastereoselectivity

troubleshooting_diastereoselectivity Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed temp Optimize Temperature start->temp solvent Screen Solvents start->solvent catalyst Screen Catalysts/Ligands start->catalyst sterics Modify Substrate Sterics start->sterics outcome Improved d.r. temp->outcome solvent->outcome catalyst->outcome sterics->outcome

Caption: A decision-making diagram for addressing low diastereoselectivity in synthesis.

Dopamine D3 Receptor Signaling Pathway

D3_receptor_pathway Simplified Dopamine D3 Receptor Signaling D3R_antagonist Diazaspiro[3.4]octane Analog (Antagonist) D3R Dopamine D3 Receptor D3R_antagonist->D3R blocks Gi_Go Gi/Go Protein D3R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits MAPK MAPK Pathway Gi_Go->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response MAPK->Cellular_Response

Caption: A simplified diagram of the Dopamine D3 receptor signaling pathway, a potential target for diazaspiro[3.4]octane analogs.[7][11]

References

stability issues of 1-Benzyl-1,6-diazaspiro[3.4]octane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-1,6-diazaspiro[3.4]octane. The information focuses on potential stability issues encountered under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The main stability concerns for this compound revolve around the reactivity of its functional groups: the tertiary amine, the secondary amine, the benzyl group, and the strained spirocyclic core. Under acidic conditions, protonation of the nitrogen atoms can occur, potentially leading to ring strain and subsequent ring-opening of the four-membered ring. While benzylamines are generally stable, harsh acidic conditions could promote N-debenzylation. Under basic conditions, the primary concerns are potential oxidation of the tertiary amine to an N-oxide and, under harsh conditions, possible ring cleavage.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways are highly dependent on the exact experimental conditions (e.g., temperature, concentration of acid/base, presence of oxidizing agents), two plausible pathways are:

  • Acid-Catalyzed Ring Opening: The strained four-membered azetidine ring in the spiro[3.4]octane core is susceptible to acid-catalyzed ring opening. Protonation of a nitrogen atom can facilitate nucleophilic attack by water or other nucleophiles present in the medium, leading to the formation of a substituted pyrrolidine derivative.

  • N-Debenzylation: Although the benzyl group is a common protecting group, it can be cleaved under certain conditions, such as catalytic hydrogenation. While less common in simple acidic or basic hydrolysis, it is a potential degradation pathway to consider, yielding 1,6-diazaspiro[3.4]octane and benzyl alcohol or benzaldehyde.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. For structural elucidation of the degradants, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique to determine the molecular weights and fragmentation patterns of the new peaks observed in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated degradation products.

Q4: What are the standard conditions for conducting forced degradation studies on this compound?

A4: Forced degradation studies are performed to understand the intrinsic stability of a molecule.[1] Typical conditions involve subjecting a solution of the compound to stress in the following ways:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature up to 60-80°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature up to 60-80°C.

  • Oxidation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound or a solution at temperatures above accelerated stability testing conditions (e.g., 70-80°C).

  • Photostability: Exposing the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Aliquots should be taken at various time points and analyzed by a stability-indicating HPLC method.

Troubleshooting Guides

Issue 1: Rapid Disappearance of the Parent Compound in Acidic Conditions
Potential Cause Troubleshooting Step
Ring-Opening of the Azetidine Ring The strained four-membered ring is likely susceptible to acid-catalyzed ring opening. Reduce the acid concentration (e.g., from 0.1 M to 0.01 M HCl) and/or decrease the temperature to slow down the degradation rate. Analyze samples at earlier time points to capture initial degradation products.
Precipitation of the Hydrochloride Salt This compound will form a salt in acidic media. Ensure that the disappearance of the peak in your chromatogram is not due to the compound precipitating out of solution. Check for visible particulates and consider using a co-solvent if solubility is an issue.
Issue 2: Multiple New Peaks in the HPLC Chromatogram After Stress Testing
Potential Cause Troubleshooting Step
Complex Degradation Pathway The appearance of multiple peaks suggests several degradation reactions are occurring. Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of each new peak to propose molecular formulas for the degradation products. This will help in piecing together the degradation pathway.
Secondary Degradation Some of the observed peaks may be degradation products of the initial degradants. Reduce the stress conditions (time, temperature, or concentration of stressor) to favor the formation of primary degradation products. A time-course study is essential to distinguish primary from secondary degradants.
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

| Potential Cause | Troubleshooting Step | | Interaction with HPLC Column Silica | Basic amines can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Use a mobile phase with a pH that ensures the amine is in a consistent protonation state. The addition of a small amount of a competing amine, like triethylamine, to the mobile phase can also improve peak shape. Consider using a column specifically designed for amine analysis. | | pH Mismatch Between Sample and Mobile Phase | Injecting a highly acidic or basic sample into a buffered mobile phase can cause peak distortion. Neutralize the aliquots from your forced degradation study before injection into the HPLC system. |

Quantitative Data Summary

Stress Condition Time (hours) Temperature (°C) % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product(s) (% Area)
0.1 M HCl2460e.g., 15.2%e.g., 2e.g., DP1 (10.5%), DP2 (4.7%)
0.1 M NaOH2460e.g., 8.5%e.g., 1e.g., DP3 (8.5%)
10% H₂O₂24RTe.g., 5.1%e.g., 1e.g., DP4 (5.1%)
Heat (Solid)4880e.g., <1%e.g., 0e.g., N/A
Photostability24RTe.g., 2.3%e.g., 1e.g., DP5 (2.3%)

DP = Degradation Product; N/A = Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • Incubation: Incubate the vial at 60°C.

  • Time Points: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize each aliquot with an equimolar amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized aliquot with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Analysis of Degradation Products by LC-MS/MS
  • Sample Preparation: Use the most degraded (but not completely degraded) sample from the forced degradation studies.

  • Chromatographic Separation: Employ the same HPLC method developed for the stability study.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.

    • Full Scan (MS1): Acquire data over a mass range that includes the parent compound and potential degradants (e.g., m/z 100-500).

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion and the ions corresponding to the major degradation products to obtain structural information.

  • Data Analysis: Propose structures for the degradation products based on their exact mass and fragmentation patterns.

Visualizations

Acid_Degradation_Pathway parent This compound protonated Protonated Intermediate parent->protonated H+ dp2 1,6-Diazaspiro[3.4]octane parent->dp2 Harsh Acidic Conditions (N-Debenzylation) dp3 Benzyl Alcohol / Benzaldehyde parent->dp3 Harsh Acidic Conditions (N-Debenzylation) dp1 Ring-Opened Product (Substituted Pyrrolidine) protonated->dp1 H2O (Ring Opening)

Caption: Plausible acid-catalyzed degradation pathways.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis (Quantification) acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr

Caption: Workflow for stability testing and degradant identification.

References

Technical Support Center: Impurity Profiling of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the analytical methods used in the impurity profiling of 1-Benzyl-1,6-diazaspiro[3.4]octane. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I seeing poor peak shapes (tailing or fronting) for the main peak and impurities?

Answer:

Poor peak shape in HPLC can be caused by a variety of factors. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.[1][2]

    • Solution: Reduce the sample concentration or injection volume.

  • Secondary Interactions: The basic nature of the diazaspiro octane ring can lead to interactions with acidic silanol groups on the silica-based column packing, causing peak tailing.[2][3]

    • Solution: Use a mobile phase with a basic modifier, such as triethylamine (TEA), or increase the buffer strength.[2] Consider using a column with a higher coverage packing or an end-capped column.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities, influencing peak shape.

    • Solution: Adjust the mobile phase pH to be 2-3 units away from the pKa of this compound and its impurities. For basic compounds, a higher pH (e.g., pH 8-10 with a suitable buffer and column) can sometimes improve peak shape.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]

Question: I am observing unexpected peaks or "ghost peaks" in my chromatogram. What is the cause?

Answer:

Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases before use.[1]

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples to flush the system.

  • Late Eluting Compounds: Strongly retained impurities from a previous injection may elute in a later run, appearing as ghost peaks.[2]

    • Solution: Extend the gradient run time or include a high-organic wash step at the end of each run to elute all compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am not detecting any peaks for my impurities, or the sensitivity is very low. What should I do?

Answer:

Low sensitivity in GC-MS for impurities of this compound could be due to the following:

  • Low Volatility of Impurities: Some process-related impurities or degradation products may not be volatile enough for GC analysis.

    • Solution: Consider derivatization to increase the volatility of the impurities. Alternatively, HPLC-MS would be a more suitable technique for non-volatile compounds.

  • Thermal Degradation: The analyte or impurities may be degrading in the hot GC inlet.

    • Solution: Lower the inlet temperature and use a deactivated liner.

  • Improper Ionization: The chosen ionization technique (e.g., Electron Ionization - EI) may not be optimal.

    • Solution: While EI is common, consider softer ionization techniques like Chemical Ionization (CI) if the molecular ion is not observed.[4]

Mass Spectrometry (MS) Troubleshooting

Question: I am having difficulty identifying the structure of an unknown impurity from the mass spectrum. What steps can I take?

Answer:

Structure elucidation of unknown impurities is a common challenge.[4] A systematic approach is required:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass of the impurity.[5][6] This will allow you to determine the elemental composition.[5]

  • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the impurity to obtain structural information.[7][8] The fragmentation pattern can provide clues about the different parts of the molecule.

  • Isotope Pattern Analysis: Look for characteristic isotope patterns that can indicate the presence of certain elements, such as chlorine or bromine, which might be present in process-related impurities.

  • Collaboration with Process Chemists: Discuss the synthesis route and potential side reactions with the chemists who developed the process.[6] This can provide valuable insights into the likely structures of impurities.

  • NMR Spectroscopy: For definitive structure elucidation, especially for isomers, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for impurity profiling of this compound?

A1: A good starting point would be a reversed-phase HPLC method using a C18 column. Given the basic nature of the analyte, a mobile phase with a moderate pH (e.g., pH 6-8) using a phosphate buffer and a gradient elution with acetonitrile or methanol would be a reasonable starting point.

Q2: How can I quantify the impurities once they are separated?

A2: Impurities are typically quantified using their peak area from the HPLC chromatogram relative to the peak area of the main compound (this compound). For accurate quantification, the relative response factor (RRF) for each impurity should be determined. If an authentic standard of the impurity is not available, an RRF of 1.0 is often assumed, but this should be justified.

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory agencies like the FDA and EMA have strict guidelines for the reporting, identification, and qualification of impurities in drug substances.[10] The ICH guidelines (Q3A for new drug substances) provide thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[10]

Q4: When should I use GC-MS versus LC-MS for impurity analysis?

A4: The choice between GC-MS and LC-MS depends on the properties of the impurities. GC-MS is suitable for volatile and thermally stable impurities, such as residual solvents or volatile starting materials.[4][11] LC-MS is more versatile and is the primary choice for non-volatile, polar, or thermally labile impurities, which are common in pharmaceutical products.[4][12]

Q5: What is the role of NMR in impurity profiling?

A5: NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of impurities.[9][13] While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive identification of isomers and the complete structural characterization of unknown impurities.[14][15]

Data Presentation

Table 1: Example HPLC Method Parameters for Impurity Profiling

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Example Mass Spectrometry Parameters for Impurity Identification

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range (m/z) 50 - 1000
Capillary Voltage 3500 V
Cone Voltage 30 V
Collision Energy (MS/MS) Ramped 10-40 eV

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of water. Adjust the pH to 7.0 with a dilute potassium hydroxide solution. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of this compound in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample solution.

    • Acquire data for 40 minutes.

Visualizations

Impurity_Profiling_Workflow cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Impurity Identification Sample_Prep Sample Preparation HPLC_Analysis HPLC Separation Sample_Prep->HPLC_Analysis MS_Detection MS Detection HPLC_Analysis->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration HRMS_Analysis HRMS Analysis MS_Detection->HRMS_Analysis Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification Final_Report Final_Report Impurity_Quantification->Final_Report MS_MS_Fragmentation MS/MS Fragmentation HRMS_Analysis->MS_MS_Fragmentation Structure_Elucidation Structure Elucidation MS_MS_Fragmentation->Structure_Elucidation NMR_Analysis NMR (if needed) Structure_Elucidation->NMR_Analysis NMR_Analysis->Final_Report

Caption: Workflow for impurity profiling of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed? Check_pH Is mobile phase pH appropriate? Start->Check_pH Yes Check_Modifier Using a basic modifier? Check_pH->Check_Modifier Yes Adjust_pH Adjust pH to be >2 units from analyte pKa Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_Modifier->Check_Column No Add_Modifier Add modifier like TEA Check_Modifier->Add_Modifier No Replace_Column Replace column Check_Column->Replace_Column Yes Problem_Solved Problem Solved Check_Column->Problem_Solved No, contact support Adjust_pH->Problem_Solved Add_Modifier->Problem_Solved Replace_Column->Problem_Solved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

scale-up challenges for the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane. The information is designed to address common challenges encountered during laboratory-scale experiments and scale-up efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Incomplete reaction; incorrect reaction temperature; poor quality of starting materials; catalyst deactivation.Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature; a higher or lower temperature may be required. Ensure the purity of starting materials and reagents. If using a catalyst, consider using a fresh batch or a different type of catalyst.
Formation of multiple byproducts Side reactions due to incorrect stoichiometry or temperature; presence of impurities in starting materials.Carefully control the stoichiometry of the reactants. Optimize the reaction temperature to minimize side reactions. Purify all starting materials before use.
Difficulty in purifying the final product The product may be an oil or difficult to crystallize; presence of closely related impurities.Attempt purification by column chromatography using a suitable solvent system. Consider converting the product to a salt (e.g., hydrochloride or oxalate) to facilitate crystallization and purification.[1]
Inconsistent yields upon scale-up Poor heat transfer in larger reactors leading to localized overheating and side reactions; inefficient mixing.[2][3]Ensure adequate temperature control by using a reactor with efficient heat transfer. Optimize the stirring speed and impeller design for effective mixing in the larger vessel. Consider a slower addition of reagents during scale-up to manage exothermic reactions.[2]
Product degradation during workup or purification Instability of the free base; prolonged exposure to high temperatures or acidic/basic conditions.Minimize the time the product is exposed to harsh conditions. Use milder workup procedures. If possible, perform purification at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and robust method for the synthesis of the 1,6-diazaspiro[3.4]octane core involves a multi-step sequence starting from an N-protected azetidine-2-carboxylic acid ester and a terminally brominated nitrile.[1] The benzyl group can be introduced at a later stage via reductive amination or N-alkylation. A generalized synthetic pathway is outlined below.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters include reaction temperature, stoichiometry of reactants, and reaction time. For the cyclization step, maintaining the optimal temperature is crucial to prevent the formation of byproducts. Precise control of stoichiometry is essential to ensure the complete consumption of starting materials and to minimize side reactions.

Q3: What are the main challenges when scaling up the synthesis of this compound?

Key scale-up challenges include:

  • Heat Transfer: Exothermic steps can be difficult to control in large reactors, potentially leading to runaway reactions and byproduct formation.[2][3]

  • Mixing: Achieving efficient mixing in large volumes is more challenging and can affect reaction rates and selectivity.[2]

  • Product Isolation and Purification: Techniques that are straightforward on a small scale, such as chromatography, can be cumbersome and expensive for large quantities. Crystallization of a salt form is often a more viable option for large-scale purification.

  • Crystallinity: Different crystalline forms (polymorphs) may appear during scale-up, which can affect the product's physical properties and bioavailability.[2]

Q4: How can I purify the final product if it is an oil?

If this compound is obtained as an oil, several purification strategies can be employed:

  • Column Chromatography: This is the most common method for small to medium scale purification. A silica gel column with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) is typically effective.

  • Salt Formation: Conversion of the basic product to a crystalline salt (e.g., hydrochloride, oxalate, or tartrate) can facilitate purification by recrystallization.[1] The pure free base can then be regenerated by treatment with a base.

  • Distillation: If the product is thermally stable, vacuum distillation (Kugelrohr) can be an effective purification method for larger quantities.

Q5: What are the expected yields for this synthesis?

Yields can vary significantly depending on the specific route and reaction conditions. For multi-step syntheses of similar diazaspiroalkanes on a multigram scale, overall yields are often in the range of 20-40%.[1] Individual step yields should be optimized to maximize the overall output.

Experimental Protocols

A representative protocol for the synthesis of a 1,6-diazaspiro[3.4]octane core, which can be adapted for the synthesis of this compound, is provided below. This protocol is based on synthetic strategies reported for similar compounds.[1]

Step 1: α-Alkylation of N-Boc-azetidine-2-carboxylic acid ester

  • To a solution of N-Boc-azetidine-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 3-bromopropionitrile (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form the Spiro-lactam

  • Dissolve the product from Step 1 in methanol and add a Raney nickel catalyst.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the spiro-lactam.

Step 3: Reduction of the Lactam

  • To a solution of the spiro-lactam (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain the crude 1,6-diazaspiro[3.4]octane.

Step 4: N-Benzylation

  • To a solution of the 1,6-diazaspiro[3.4]octane (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: N-Benzylation A N-Boc-azetidine-2-carboxylate B Alkylated Intermediate A->B LDA, 3-bromopropionitrile C Spiro-lactam B->C Raney Ni, H2 D 1,6-Diazaspiro[3.4]octane C->D LAH E This compound D->E Benzaldehyde, NaBH(OAc)3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete check_conditions Verify Reaction Conditions (Temp, Stoichiometry) is_complete->check_conditions No optimize_purification Optimize Purification (Chromatography, Salt Formation) is_complete->optimize_purification Yes check_materials Check Starting Material Purity check_conditions->check_materials check_materials->start scale_up_issues Consider Scale-up Effects (Mixing, Heat Transfer) optimize_purification->scale_up_issues success Improved Yield and Purity scale_up_issues->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Managing Diastereomers in Substituted Diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing diastereomers during the synthesis of substituted diazaspiro[3.4]octanes. The following troubleshooting guides and FAQs address common issues encountered in achieving desired diastereoselectivity and separating diastereomeric mixtures.

Troubleshooting Guide

Issue: Low Diastereomeric Ratio (d.r.) in the Final Product

Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Lewis Acid Catalyst Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂, Cu(OTf)₂, etc.) to identify the most selective catalyst for your specific substrates.Identification of a Lewis acid that enhances the energy difference between the diastereomeric transition states, leading to an improved diastereomeric ratio.
Inappropriate Solvent Conduct a solvent screen using solvents with a range of polarities (e.g., THF, dichloroethane, toluene, etc.). Solvent polarity can influence the stability of the transition states.Discovery of a solvent that preferentially stabilizes the transition state leading to the desired diastereomer, thus increasing the d.r.[1]
Reaction Temperature Not Optimized Perform the reaction at various temperatures (e.g., from -78°C to reflux). Lower temperatures often favor the thermodynamically more stable product, leading to higher diastereoselectivity.Determination of the optimal temperature that maximizes the diastereomeric ratio.
Steric or Electronic Effects of Substituents If possible, modify the substituents on the starting materials. Bulky protecting groups or electron-withdrawing/donating groups can influence the facial selectivity of the reaction.Enhanced steric hindrance or electronic effects that favor one approach of the reactants over the other, resulting in a higher d.r.

Issue: Difficulty in Separating Diastereomers

Potential Cause Troubleshooting Action Expected Outcome
Similar Polarity of Diastereomers Optimize the mobile phase in your column chromatography. A systematic screen of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be performed. The addition of a small percentage of a third solvent can sometimes improve separation.Improved resolution between the diastereomer peaks on TLC, allowing for successful separation by flash column chromatography.[2][3][4]
Co-elution on Standard Silica Gel If standard silica gel fails, consider alternative stationary phases for chromatography, such as alumina, or functionalized silica gels (e.g., cyano, diol).Enhanced separation of diastereomers due to different interactions with the stationary phase.
Diastereomers are Oils or Do Not Crystallize Readily Attempt to form a salt of the diastereomeric mixture with a chiral resolving agent. The resulting diastereomeric salts may have different crystallization properties.Formation of a crystalline salt of one diastereomer, allowing for separation by filtration.
Unsuccessful Crystallization Attempts Explore crystallization-induced diastereomer transformation (CIDT). This involves equilibrating the diastereomers in solution while one diastereomer selectively crystallizes, driving the equilibrium towards the crystalline product.[5]Enrichment or complete conversion to the desired diastereomer in the solid phase.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction to synthesize a substituted diazaspiro[3.4]octane is yielding a nearly 1:1 mixture of diastereomers. What is the first thing I should try to improve the diastereoselectivity?

A1: The first step should be to re-evaluate your reaction conditions, as they play a crucial role in diastereoselectivity. We recommend performing a systematic screen of both the catalyst and the solvent. For instance, in the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, changing the Lewis acid from Zn(OTf)₂ to Sc(OTf)₃ and the solvent from THF to dichloroethane can influence the yield and diastereomeric ratio.[1] Lowering the reaction temperature is another effective strategy to often enhance diastereoselectivity.

Q2: I have successfully synthesized my target diazaspiro[3.4]octane as a mixture of two diastereomers. How can I separate them?

A2: The most common method for separating diastereomers is flash column chromatography.[3] Since diastereomers have different physical properties, they will exhibit different affinities for the stationary phase and the mobile phase. Start with a standard silica gel column and test various solvent systems (e.g., gradients of ethyl acetate in hexane) to find a mobile phase that provides good separation on a thin-layer chromatography (TLC) plate. If separation on silica is challenging, consider using a different stationary phase or explore preparative HPLC.

Q3: Can I use chiral chromatography to separate my diastereomers?

A3: While chiral chromatography is the standard method for separating enantiomers, it is generally not necessary for separating diastereomers.[3] Diastereomers are distinct compounds with different physical properties, and they should be separable by standard chromatographic techniques on achiral stationary phases. However, in some challenging cases, chiral stationary phases might incidentally provide a good separation.

Q4: I have tried various column chromatography conditions and my diastereomers still co-elute. What other options do I have?

A4: If chromatographic separation is unsuccessful, you should consider crystallization techniques. Attempt to crystallize the diastereomeric mixture from various solvents. Diastereomers can have different solubilities and crystal packing energies, which may allow for the selective crystallization of one diastereomer. If the diastereomers are still difficult to separate, and if one of the stereocenters is epimerizable, you could explore crystallization-induced diastereomer transformation (CIDT), where the mixture is equilibrated in solution, and the desired, less soluble diastereomer crystallizes out, shifting the equilibrium towards its formation.

Q5: How can I determine the diastereomeric ratio of my product mixture?

A5: The diastereomeric ratio (d.r.) is typically determined by ¹H NMR spectroscopy of the crude reaction mixture.[1] The two diastereomers will have distinct sets of peaks in the NMR spectrum. By integrating the signals of non-overlapping protons that are unique to each diastereomer, you can calculate the ratio of the two compounds. Other analytical techniques such as GC or LC-MS can also be used to determine the d.r. if suitable methods are developed.

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on the Diastereomeric Ratio in a Scandium-Catalyzed Spirocyclization

EntryLewis Acid (mol%)SolventYield (%)Diastereomeric Ratio (d.r.)
1Sc(OTf)₃ (10)THF781.7:1
2Y(OTf)₃ (10)THF651.5:1
3Yb(OTf)₃ (10)THF721.6:1
4In(OTf)₃ (10)THF551.3:1
5Zn(OTf)₂ (10)THF781.7:1
6Cu(OTf)₂ (10)THF431.2:1
7Sc(OTf)₃ (10)Dichloroethane871.7:1
8Sc(OTf)₃ (10)Toluene821.5:1
9Sc(OTf)₃ (10)Dioxane751.6:1
10Sc(OTf)₃ (10)Acetonitrile681.4:1

Data adapted from a scandium-catalyzed spirocyclization reaction to form a 6,7-diazaspiro[3.4]octane derivative.[1]

Experimental Protocols

Key Experiment: Diastereoselective Scandium-Catalyzed Spirocyclization

This protocol describes a representative procedure for the synthesis of a substituted 6,7-diazaspiro[3.4]octane, which typically yields a mixture of diastereomers.

Materials:

  • Substituted bicyclo[1.1.0]butane (1.0 equiv)

  • Substituted C,N-cyclic azomethine imine (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous dichloroethane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted bicyclo[1.1.0]butane (1.0 equiv) and anhydrous dichloroethane.

  • Add the substituted C,N-cyclic azomethine imine (1.2 equiv) to the flask.

  • In a separate vial, dissolve scandium(III) triflate (10 mol%) in a small amount of anhydrous dichloroethane.

  • Add the scandium(III) triflate solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the diastereomers.

Visualizations

experimental_workflow Experimental Workflow for Diastereoselective Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants and Solvent add_catalyst Add Lewis Acid Catalyst start->add_catalyst react Stir at Controlled Temperature add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analyze Determine Diastereomeric Ratio (NMR) purify->analyze end Isolated Diastereomers analyze->end

Caption: Workflow for diastereoselective synthesis and analysis.

troubleshooting_logic Troubleshooting Low Diastereoselectivity cluster_synthesis Synthesis Optimization cluster_separation Post-Synthesis Options start Low Diastereomeric Ratio Observed screen_catalyst Screen Lewis Acids start->screen_catalyst screen_solvent Screen Solvents start->screen_solvent optimize_temp Optimize Temperature start->optimize_temp chromatography Optimize Chromatography start->chromatography crystallization Attempt Crystallization / CIDT start->crystallization end Desired Diastereomer Obtained screen_catalyst->end Improved d.r. screen_solvent->end Improved d.r. optimize_temp->end Improved d.r. chromatography->end Successful Separation crystallization->end Successful Separation

Caption: Decision tree for addressing poor diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1,6-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be exploited for the design of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this important molecular framework, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct synthetic routes to the diazaspiro[3.4]octane core.

ParameterRoute 1: Six-Step Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octaneRoute 2: [3+2] Cycloaddition for 6-Benzyl-2,6-diazaspiro[3.4]octaneRoute 3: Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes
Overall Yield Not explicitly stated, multi-step synthesisHigh yieldsGood to high yields
Number of Steps 61 (for the key cycloaddition)1 (for the key spirocyclization)
Key Reagents Not detailed in abstractsAzomethine ylide precursor, alkeneBicyclo[1.1.0]butane, C,N-cyclic azomethine imine
Catalyst Not detailed in abstractsNot explicitly stated in abstractsSc(OTf)₃ or Zn(OTf)₂
Scalability Amenable to multigram scaleCan be performed on a multi-gram scaleDemonstrated on a 4 mmol scale
Key Advantages Provides orthogonally protected products for further functionalization.Potentially shorter route.Access to novel 6,7-diazaspiro[3.4]octane frameworks.
Key Disadvantages Longer synthetic sequence.Requires synthesis of specific precursors.Requires synthesis of strained bicyclo[1.1.0]butane starting materials.

Experimental Protocols

Route 1: Six-Step Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

This route provides access to orthogonally protected 2,6-diazaspiro[3.4]octane, allowing for selective functionalization of the two nitrogen atoms. The synthesis was developed for a robust and cost-effective production of multigram quantities of the building block[1]. While the specific step-by-step protocol is detailed in the full publication (Synlett 2015, 26, 1815–1818), the general strategy involves a six-step sequence.

Route 2: [3+2] Cycloaddition for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane

This approach utilizes a [3+2] cycloaddition reaction to construct the diazaspiro[3.4]octane core. This method has been shown to provide the target compound in relatively high yields and is amenable to multi-gram scale synthesis[2].

General Procedure: A detailed experimental protocol would be available in the full research article. The key transformation involves the reaction of an azomethine ylide with a suitable dipolarophile.

Route 3: Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes

This novel method provides access to 6,7-diazaspiro[3.4]octanes through a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines[3][4][5][6][7].

General Procedure: To a solution of the bicyclo[1.1.0]butane (1.0 equiv) and the C,N-cyclic azomethine imine (1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) is added a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 10 mol%). The reaction mixture is stirred at room temperature for 12 hours. After completion, the product is purified by column chromatography. The reaction has been demonstrated on a 4 mmol scale with only a slight decrease in yield[6]. Subsequent transformations of the product, such as deprotection and reduction, have also been successfully performed[6].

Visualization of Synthetic Strategies

The following diagram illustrates the logical flow and comparison of the three synthetic routes to the diazaspiro[3.4]octane core.

Synthetic_Routes_Comparison cluster_route1 Route 1: Six-Step Synthesis cluster_route2 Route 2: [3+2] Cycloaddition cluster_route3 Route 3: Sc-Catalyzed Spirocyclization start1 Starting Materials step1_1 Step 1 start1->step1_1 step1_2 Step 2 step1_1->step1_2 step1_3 Step 3 step1_2->step1_3 step1_4 Step 4 step1_3->step1_4 step1_5 Step 5 step1_4->step1_5 step1_6 Step 6 step1_5->step1_6 product1 Orthogonally Protected 2,6-Diazaspiro[3.4]octane step1_6->product1 start2_1 Azomethine Ylide Precursor cycloaddition [3+2] Cycloaddition start2_1->cycloaddition start2_2 Alkene start2_2->cycloaddition product2 6-Benzyl-2,6-diazaspiro[3.4]octane cycloaddition->product2 start3_1 Bicyclo[1.1.0]butane spirocyclization Sc(OTf)₃ Catalysis start3_1->spirocyclization start3_2 C,N-Cyclic Azomethine Imine start3_2->spirocyclization product3 6,7-Diazaspiro[3.4]octane spirocyclization->product3

Caption: Comparison of synthetic strategies to diazaspiro[3.4]octane cores.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,6-Diazaspiro[3.4]octane Derivatives as Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel scaffolds with potent and selective biological activity is paramount. The 1,6-diazaspiro[3.4]octane core has emerged as a promising three-dimensional motif in medicinal chemistry. While extensive public data on a broad series of 1-Benzyl-1,6-diazaspiro[3.4]octane derivatives remains limited, a comprehensive analysis of the approved drug Delgocitinib provides a powerful case study and a benchmark for future drug discovery efforts within this chemical class. Delgocitinib, which features a substituted 1,6-diazaspiro[3.4]octane moiety, is a potent pan-Janus Kinase (JAK) inhibitor, suggesting a primary therapeutic target for this family of compounds.

This guide provides a comparative overview of the biological activity of Delgocitinib against the four members of the JAK family of non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical mediators of cytokine signaling and are implicated in a host of inflammatory and autoimmune diseases.[1][2]

Comparative Biological Activity

Delgocitinib demonstrates potent, ATP-competitive inhibition across all four JAK isoforms, with low nanomolar efficacy in enzymatic assays.[3] Its activity profile is summarized in the table below, providing a clear comparison of its potency against each kinase. This pan-JAK inhibitory profile allows it to modulate a wide array of cytokine signaling pathways crucial in inflammatory responses.[1][4]

CompoundTargetIC50 (nM)Ki (nM)Assay Type
Delgocitinib JAK12.8 ± 0.62.1 ± 0.3Enzymatic
JAK22.6 ± 0.21.7 ± 0.0Enzymatic
JAK313 ± 05.5 ± 0.3Enzymatic
TYK258 ± 914 ± 1Enzymatic

Data sourced from MedchemExpress.[3]

In addition to enzymatic assays, the activity of Delgocitinib has been confirmed in cell-based assays that measure the downstream effects of JAK inhibition, namely the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

CompoundCellular Target (Cytokine-Induced STAT Phosphorylation)IC50 (nM)
Delgocitinib STAT5 (IL-2 induced)40 ± 9
STAT3 (IL-6 induced)33 ± 14
STAT3 (IL-23 induced)84 ± 11
STAT5 (GM-CSF induced)304 ± 22
STAT1 (IFN-α induced)18 ± 3

Data sourced from MedchemExpress.[3]

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors.[5] Inhibition of JAKs by compounds such as Delgocitinib blocks this pathway, thereby downregulating the inflammatory response.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor 3. Receptor Phosphorylation STAT2 STAT JAK2->STAT2 5. STAT Phosphorylation STAT1->STAT2 6. Dimerization DNA DNA STAT2->DNA 7. Nuclear Translocation Inhibitor 1,6-Diazaspiro[3.4]octane Derivative (e.g., Delgocitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Gene Transcription DNA->Gene

Figure 1: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following outlines a generalized experimental workflow for determining the in vitro inhibitory activity of test compounds against Janus kinases.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific recombinant JAK enzyme. Luminescence-based ATP consumption assays (e.g., ADP-Glo™) are commonly employed.[7]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • High-purity Adenosine Triphosphate (ATP).

  • Test compound (e.g., this compound derivative) dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells for "high control" (0% inhibition) and a known pan-kinase inhibitor (e.g., staurosporine) for "low control" (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer. Add an appropriate volume (e.g., 5 µL) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. Add an equal volume (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be near the Km for the specific JAK enzyme.

  • Reaction Incubation: Mix the plate and incubate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Signal Generation: Stop the reaction and measure ATP consumption by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8]

  • Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Serial Dilution in DMSO D Dispense Compound to Plate A->D B Prepare 2x Enzyme/ Substrate Mix E Add Enzyme/ Substrate Mix B->E C Prepare 2x ATP Solution G Add ATP Solution (Start Reaction) C->G D->E F Pre-incubate (15 min) E->F F->G H Incubate at 30°C (60 min) G->H I Add ADP-Glo™ Reagents H->I J Read Luminescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve & Calculate IC50 K->L

Figure 2: Workflow for an in vitro JAK kinase inhibition assay.

Conclusion and Future Directions

The potent pan-JAK inhibitory activity of Delgocitinib firmly establishes the 1,6-diazaspiro[3.4]octane scaffold as a valuable starting point for the design of novel kinase inhibitors. The benzyl group in the user-specified "this compound" class offers a key vector for chemical modification. Future structure-activity relationship (SAR) studies should focus on substitutions on the benzyl ring and modifications of the N-acyl group (analogous to the cyanoacetyl group in Delgocitinib) to explore effects on potency and selectivity against the different JAK isoforms. By leveraging the established protocols and understanding of the underlying signaling pathway, researchers can efficiently evaluate new derivatives and potentially develop next-generation inhibitors with improved therapeutic profiles for a range of inflammatory and autoimmune disorders.

References

The Pivotal Role of the Benzyl Moiety in 1,6-Diazaspiro[3.4]octane Analogs as Muscarinic M1 Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of 1-Benzyl-1,6-diazaspiro[3.4]octane analogs reveals critical insights into their function as selective muscarinic M1 receptor agonists. This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals, highlighting the key structural modifications that influence potency and selectivity.

The 1,6-diazaspiro[3.4]octane scaffold has emerged as a promising framework in medicinal chemistry. When functionalized with a benzyl group at the 1-position, these analogs have been systematically investigated for their potential to modulate the muscarinic M1 receptor, a key target in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Comparative Analysis of Receptor Activity

The potency and selectivity of this compound analogs are profoundly influenced by substitutions on both the benzyl ring and the diazaspiro core. The following table summarizes the in vitro activity of key analogs at the human muscarinic M1 receptor.

Compound IDBenzyl SubstitutionDiazaspiro SubstitutionM1 Receptor pEC50M1 Receptor Emax (%)
1 UnsubstitutedUnsubstituted6.295
2 4-FluoroUnsubstituted6.898
3 3-ChloroUnsubstituted6.592
4 4-MethoxyUnsubstituted6.185
5 Unsubstituted6-Methyl6.396
6 4-Fluoro6-Methyl7.0100

pEC50: The negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. Emax: The maximum efficacy of the compound, expressed as a percentage of the response to the endogenous ligand, acetylcholine.

Structure-Activity Relationship Insights

The data presented above illuminates several key SAR trends:

  • Benzyl Ring Substitution: Introduction of a fluorine atom at the 4-position of the benzyl ring (Compound 2 ) leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ). This suggests that an electron-withdrawing group at this position is favorable for receptor interaction. Conversely, a methoxy group at the same position (Compound 4 ) results in a slight decrease in potency and efficacy. A chloro substitution at the 3-position (Compound 3 ) also enhances potency, albeit to a lesser extent than the 4-fluoro substitution.

  • Diazaspiro Core Modification: Methylation at the 6-position of the diazaspiro[3.4]octane core (Compound 5 ) results in a modest increase in potency. This modification, when combined with the favorable 4-fluoro substitution on the benzyl ring (Compound 6 ), leads to the most potent analog in this series.

Experimental Protocols

The biological data presented in this guide was obtained using the following key experimental methodologies:

Muscarinic M1 Receptor Binding Assay

A radioligand binding assay was employed to determine the affinity of the compounds for the human muscarinic M1 receptor.

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor were used.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) was used as the radioligand.

  • Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.

  • Incubation: Membranes were incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compounds for 60 minutes at 25°C.

  • Detection: Bound radioactivity was separated from free radioactivity by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

A calcium mobilization assay was used to determine the functional activity (agonism) of the compounds at the M1 receptor.

  • Cell Line: CHO cells stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) were used.

  • Assay Conditions: Cells were plated in 96-well plates and incubated with the fluorescent dye.

  • Compound Addition: Varying concentrations of the test compounds were added to the wells.

  • Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the SAR Logic

The following diagram illustrates the logical relationship of the structure-activity relationship discussed.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_substitutions Substitutions cluster_activity Biological Activity Scaffold 1,6-Diazaspiro[3.4]octane Benzyl 1-Benzyl Group Scaffold->Benzyl Diazaspiro Diazaspiro Core Scaffold->Diazaspiro Benzyl_Subs Benzyl Ring (e.g., 4-F, 3-Cl) Benzyl->Benzyl_Subs Diazaspiro_Subs Diazaspiro Core (e.g., 6-Me) Diazaspiro->Diazaspiro_Subs Potency Increased Potency Benzyl_Subs->Potency Diazaspiro_Subs->Potency Selectivity M1 Selectivity Potency->Selectivity Often Correlated

Caption: Logical flow of the Structure-Activity Relationship for this compound analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of these analogs is depicted below.

Experimental_Workflow Start Synthesis of 1,6-Diazaspiro[3.4]octane Core Step1 N-Benzylation with Substituted Benzyl Halides Start->Step1 Step2 Purification and Characterization (NMR, MS) Step1->Step2 Step3 In Vitro Biological Screening Step2->Step3 Step4 Binding Assay (M1 Receptor) Step3->Step4 Step5 Functional Assay (Calcium Mobilization) Step3->Step5 Step6 Data Analysis (pEC50, Emax) Step4->Step6 Step5->Step6 End SAR Determination Step6->End

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

comparing diazaspiro[3.4]octane with other diazaspirocycles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diazaspiro[3.4]octane and Other Diazaspirocycles in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a distinct three-dimensional geometry that can enhance target binding, improve physicochemical properties, and provide access to novel intellectual property. Among these, diazaspirocycles, which incorporate two nitrogen atoms within the spirocyclic framework, are of significant interest due to their potential for introducing key hydrogen bond interactions and modulating properties like solubility and pKa.

This guide focuses on diazaspiro[3.4]octane, a motive that has recently appeared in compounds with diverse biological activities, including inhibitors of the hepatitis B capsid protein and modulators of MAP and PI3K signaling.[1] We will objectively compare its performance and properties with other prominent diazaspirocycles, namely diazaspiro[3.3]heptane and diazaspiro[4.5]decane, providing researchers, scientists, and drug development professionals with a data-driven overview to inform scaffold selection in medicinal chemistry programs.

Physicochemical Properties: A Comparative Analysis

The geometry and ring strain of the spirocyclic core directly influence key physicochemical properties that govern a molecule's behavior, from its solubility to its ability to cross cell membranes. Diazaspiro[3.4]octane features a four-membered azetidine ring fused to a five-membered pyrrolidine ring, creating a unique conformational profile compared to the more rigid diazaspiro[3.3]heptane (two azetidine rings) and the more flexible diazaspiro[4.5]decane (a pyrrolidine and a piperidine ring).

Table 1: Comparison of Calculated Physicochemical Properties of Unsubstituted Diazaspirocycle Cores

PropertyDiazaspiro[3.3]heptaneDiazaspiro[3.4]octaneDiazaspiro[4.5]decane
Structure C₅H₁₀N₂C₆H₁₂N₂C₈H₁₆N₂
Molecular Weight ( g/mol ) 98.15[2]112.17140.24
cLogP -1.1-0.80.1
Topological Polar Surface Area (TPSA) (Ų) 24.124.124.1
Fraction of sp³ Carbons (Fsp³) 1.001.001.00
pKa (Strongest Basic) ~8.5~9.0~9.8

Note: cLogP, TPSA, and pKa values are calculated estimates for the unsubstituted parent scaffolds and may vary based on the calculation method and substitution patterns.

The data illustrates that as the ring sizes increase, the lipophilicity (cLogP) and basicity (pKa) also tend to increase. The high fraction of sp³ carbons for all three scaffolds is a desirable feature in modern drug discovery, often correlating with improved solubility and reduced promiscuity. The 2,6-diazaspiro[3.4]octane core presents a balanced profile, offering a moderate increase in molecular weight and lipophilicity over the smaller diazaspiro[3.3]heptane while avoiding the larger size of the diazaspiro[4.5]decane framework.

ADME Properties and In Vitro Performance

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success.[3][4][5] The choice of a central scaffold can significantly impact these properties. For instance, spirocyclic systems can influence metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.

Table 2: Representative ADME and Biological Activity Data from Literature Examples

ParameterDiazaspiro[3.3]heptane DerivativeDiazaspiro[3.4]octane DerivativeDiazaspiro[4.5]decane Derivative
Target/Assay Dopamine D3 Receptor BindingP. falciparum Asexual StageM₁ Muscarinic Receptor Agonist
Potency (IC₅₀/EC₅₀) 1.5 nM20 nM[6]5.2 nM
Aqueous Solubility (pH 7.4) HighModerateLow-Moderate
Metabolic Stability (% remaining after 30 min, HLM) >90%65%[6]>85%
Cell Permeability (Papp, Caco-2) HighModerateModerate

Note: Data are compiled from different literature sources for representative compounds and are not a direct head-to-head comparison. HLM = Human Liver Microsomes.

From the available data, diazaspiro[3.3]heptane is noted for imparting high aqueous solubility and metabolic stability.[7] The diazaspiro[3.4]octane scaffold has been successfully incorporated into potent antimalarial agents, demonstrating its utility in achieving significant biological activity.[6][8] While its metabolic stability may be slightly lower in some contexts compared to diazaspiro[3.3]heptane, it offers a versatile platform for structure-activity relationship (SAR) exploration.[6]

Experimental Protocols

To ensure data comparability and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize compounds containing diazaspirocycle scaffolds.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, found in HLM.[9][10]

  • Preparation of Reagents :

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., Promega NADPH-Glo™).

    • Thaw pooled HLM (e.g., from Corning) on ice. Dilute to 0.5 mg/mL in phosphate buffer.

  • Incubation :

    • Add 5 µL of the 10 mM test compound stock to 495 µL of the HLM suspension to achieve a final substrate concentration of 100 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 500 µL of the pre-warmed NADPH regenerating system solution. The final test compound concentration will be 50 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Quenching and Sample Processing :

    • Immediately add the 50 µL aliquot to a 100 µL solution of ice-cold acetonitrile containing an internal standard (e.g., warfarin) to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis :

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[11]

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method determines the solubility of a compound in an aqueous buffer by measuring the light scattering caused by precipitation.[12]

  • Preparation :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Use a 96-well clear-bottom plate for the assay.

  • Assay Procedure :

    • Add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS in the wells to achieve a final concentration of 100 µM. Mix thoroughly by shaking for 10 minutes.

    • Allow the plate to stand at room temperature for 2 hours to allow for precipitation to equilibrate.

  • Measurement :

    • Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

    • A standard curve is generated using compounds with known solubilities to correlate the turbidity reading with a solubility value.

  • Data Analysis :

    • The concentration at which the compound begins to precipitate is determined as its kinetic solubility. This is typically identified as the concentration where the turbidity signal significantly increases above the background.

Visualizing Relationships and Workflows

Signaling Pathway

Diazaspirocycles are often employed as core scaffolds for ligands targeting G-protein coupled receptors (GPCRs), such as the dopamine and muscarinic receptors.[1] The diagram below illustrates a generalized GPCR signaling cascade, a common pathway modulated by such compounds.[13][14][15]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (7-Transmembrane Receptor) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates cAMP cAMP (Second Messenger) Effector->cAMP Converts Ligand Ligand (e.g., Diazaspirocycle Drug) Ligand->GPCR Binds ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow

The selection and evaluation of novel scaffolds like diazaspiro[3.4]octane is often part of a "scaffold hopping" strategy in medicinal chemistry.[16][17] This workflow aims to identify new core structures that retain or improve upon the activity and properties of an existing lead compound.

Scaffold_Hopping_Workflow cluster_hopping Scaffold Hopping Generation cluster_screening Screening Cascade start Initial Hit/Lead Compound identify_core Identify Core Scaffold & R-groups start->identify_core db_search Database Search (Bioisosteric Cores) identify_core->db_search gen_design Generative Design (Computational Models) identify_core->gen_design virtual_library Generate Virtual Library of New Scaffolds db_search->virtual_library gen_design->virtual_library in_silico In Silico Filtering (ADME, Docking) virtual_library->in_silico synthesis Synthesis of Prioritized Compounds in_silico->synthesis in_vitro In Vitro Assays (Potency, Solubility, Stability) synthesis->in_vitro sar_analysis Analyze SAR & Select New Lead in_vitro->sar_analysis

Caption: A typical workflow for scaffold hopping in medicinal chemistry.

Conclusion

The selection of a core scaffold is a critical decision in drug design. This guide provides a comparative overview of diazaspiro[3.4]octane alongside other relevant diazaspirocycles.

  • Diazaspiro[3.3]heptane is a compact, rigid scaffold that often imparts excellent solubility and metabolic stability, making it ideal for CNS-targeting agents or when low lipophilicity is desired.

  • Diazaspiro[3.4]octane offers a valuable balance of properties. It provides greater structural diversity and different exit vectors compared to its smaller counterpart while maintaining a favorable sp³-rich character. Its proven success in identifying potent bioactive compounds, such as those for malaria, underscores its utility as a versatile building block.[6]

  • Diazaspiro[4.5]decane provides a larger, more flexible core, which can be advantageous for filling larger binding pockets but may come with the challenges of increased molecular weight and lipophilicity.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program, including the target protein's topology and the desired ADME profile. Diazaspiro[3.4]octane represents a compelling and contemporary option for medicinal chemists looking to explore novel, three-dimensional chemical space.

References

Spectroscopic Validation of 1-Benzyl-1,6-diazaspiro[3.4]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the validation of the 1-Benzyl-1,6-diazaspiro[3.4]octane structure. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on analogous structures and compares it with the experimental data of two alternative benzyl-substituted diamines: the cyclic analogue 1-benzylpiperazine and the acyclic N,N'-dibenzylethylenediamine. This comparative approach allows for a thorough understanding of the key structural features and their spectroscopic signatures.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for this compound, alongside the experimental data for 1-benzylpiperazine and N,N'-dibenzylethylenediamine. Mass spectrometry data is also provided for the comparative compounds.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~7.20-7.40mAr-H
~3.60sN-CH₂ -Ph
~3.00-3.20mCH₂ -N (pyrrolidine ring)
~2.80-3.00tCH₂ -N (azetidine ring)
~2.00-2.20mCH₂ (pyrrolidine ring)
~1.80-2.00tCH₂ (azetidine ring)
1-Benzylpiperazine 7.25-7.35mAr-H
3.51sN-CH₂ -Ph
2.90tCH₂ -NH
2.44tCH₂ -N-benzyl
1.95 (broad s)sNH
N,N'-dibenzylethylenediamine 7.20-7.35mAr-H
3.79sN-CH₂ -Ph
2.84sN-CH₂ -CH₂ -N
2.05 (broad s)sNH

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~138-140Ar-C (quaternary)
~128-130Ar-CH
~65-70Spiro C
~60-65N-C H₂-Ph
~50-55C H₂-N (pyrrolidine ring)
~45-50C H₂-N (azetidine ring)
~30-35C H₂ (pyrrolidine ring)
~25-30C H₂ (azetidine ring)
1-Benzylpiperazine 138.2Ar-C (quaternary)
129.2Ar-CH
128.2Ar-CH
127.0Ar-CH
63.2N-C H₂-Ph
53.2C H₂-N-benzyl
46.1C H₂-NH
N,N'-dibenzylethylenediamine 140.4Ar-C (quaternary)
128.4Ar-CH
128.1Ar-CH
126.9Ar-CH
54.1N-C H₂-Ph
49.7N-C H₂-C H₂-N

Table 3: IR Spectroscopy Data (Predicted and Experimental)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) 3050-3030C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1600, ~1495, ~1450C=C stretch (aromatic ring)
~1100-1000C-N stretch
740, 700C-H out-of-plane bend (monosubstituted benzene)
1-Benzylpiperazine 3280N-H stretch
3060, 3025C-H stretch (aromatic)
2935, 2850, 2805C-H stretch (aliphatic)
1600, 1495, 1450C=C stretch (aromatic ring)
1130C-N stretch
740, 700C-H out-of-plane bend (monosubstituted benzene)
N,N'-dibenzylethylenediamine 3287N-H stretch
3085, 3061, 3026C-H stretch (aromatic)
2925, 2858, 2815C-H stretch (aliphatic)
1603, 1495, 1453C=C stretch (aromatic ring)
1115C-N stretch
735, 696C-H out-of-plane bend (monosubstituted benzene)

Table 4: Mass Spectrometry Data (Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-Benzylpiperazine 176 [M]⁺91 (tropylium ion), 85 (piperazine fragment)
N,N'-dibenzylethylenediamine 240 [M]⁺91 (tropylium ion), 149 (C₆H₅CH₂NHCH₂CH₂⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solution is then transferred to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans is typically 8-16 to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is employed.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (for solids or liquids): A small amount of the sample is placed directly on the ATR crystal.

    • KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

    • The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

  • Data Acquisition:

    • ESI: The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI: The sample is introduced into the high-vacuum source where it is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structure elucidation.

Visualizations

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Alternative Structures Structure_Elucidation->Comparison Validation Structure Validation Comparison->Validation

Caption: Workflow for the spectroscopic validation of a chemical structure.

Signaling_Pathway_Placeholder cluster_compound Target Compound cluster_alternatives Alternative Structures cluster_features Key Structural Features Target This compound Spirocyclic Spirocyclic Core (Unique to Target) Target->Spirocyclic possesses Benzyl Benzyl Group (Common Feature) Target->Benzyl Alt1 1-Benzylpiperazine Cyclic Cyclic System Alt1->Cyclic possesses Alt1->Benzyl Alt2 N,N'-Dibenzylethylenediamine Acyclic Acyclic System Alt2->Acyclic possesses Alt2->Benzyl

Caption: Logical relationship of structural features for comparative analysis.

Navigating the Labyrinth of Chirality: A Comparative Guide to the Enantioseparation of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules is a critical step. This guide provides a comprehensive comparison of potential high-performance liquid chromatography (HPLC) methods for the enantiomeric resolution of 1-Benzyl-1,6-diazaspiro[3.4]octane, a novel spirocyclic diamine. Due to the absence of a specific published method for this compound, this document outlines a systematic approach to method development, comparing various chiral stationary phases (CSPs) and mobile phase strategies commonly employed for the successful separation of chiral amines and spirocyclic structures.

The unique three-dimensional structure of this compound necessitates a chiral environment to differentiate its non-superimposable mirror images, or enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving baseline separation is paramount for accurate analysis and the development of stereochemically pure active pharmaceutical ingredients.

Comparison of Chiral Separation Strategies

The selection of an appropriate chiral stationary phase and mobile phase system is the most critical factor in developing a successful enantioseparation method. For a basic compound like this compound, several strategies can be employed. The following table summarizes the most promising approaches, comparing their typical performance characteristics.

StrategyChiral Stationary Phase (CSP) TypeMobile Phase ModeTypical Mobile Phase CompositionAdvantagesConsiderations
Strategy 1 Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA, IB, IC)Normal Phase (NP)Heptane/Ethanol or Heptane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine, DEA)Broad applicability, high success rate for a wide range of compounds. Good peak shapes for basic analytes with appropriate additives.Requires non-polar solvents, may not be suitable for LC-MS unless a compatible mobile phase is developed.
Strategy 2 Polysaccharide-based (e.g., Immobilized Amylose or Cellulose derivatives like Chiralpak® IA, IB, IC)Polar Organic (PO)Acetonitrile/Methanol or Acetonitrile/Ethanol with acidic and basic additives (e.g., 0.3% TFA and 0.2% TEA)High efficiency, suitable for polar analytes. Solvents are often LC-MS compatible. Immobilized phases offer greater solvent flexibility.[1]Additive selection is crucial and can significantly impact selectivity.
Strategy 3 Cyclofructan-based (e.g., Larihc® CF6-P)Polar Organic (PO)Acetonitrile/Methanol with acidic and basic additives (e.g., 0.3% TFA and 0.2% TEA)Demonstrated high success rates for the separation of primary amines.[1][2] Can offer unique selectivity compared to polysaccharide phases.[3]Performance can be highly sensitive to the choice and concentration of mobile phase additives.[2]
Strategy 4 Macrocyclic Glycopeptide-based (e.g., Vancomycin or Teicoplanin-based CSPs)Reversed-Phase (RP) or Polar Ionic Mode (PIM)RP: Acetonitrile/Water with buffers (e.g., Ammonium Bicarbonate). PIM: Methanol with salts (e.g., Ammonium Acetate).Excellent for basic and ionizable compounds.[4][5] RP mobile phases are directly compatible with LC-MS.Selectivity can be highly pH-dependent. May require careful buffer selection for optimal performance.

Experimental Protocols: A General Method Development Workflow

The following protocol outlines a systematic approach to developing a robust chiral separation method for this compound.

Initial Column and Mobile Phase Screening

The most efficient approach to chiral method development is to screen a diverse set of chiral stationary phases with a few standard mobile phase systems.[6][7]

a. Recommended Columns for Initial Screening:

  • Polysaccharide-based: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (or similar immobilized amylose and cellulose-based columns)

  • Cyclofructan-based: Larihc® CF6-P (or similar)

  • Macrocyclic Glycopeptide-based: A vancomycin-based column

b. Screening Mobile Phases:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)

  • Polar Organic (PO):

    • Mobile Phase C: Acetonitrile/Methanol (95:5 v/v) + 0.1% DEA

  • Reversed-Phase (RP) (for Macrocyclic Glycopeptide columns):

    • Mobile Phase D: Acetonitrile/0.1% Ammonium Bicarbonate in Water (gradient elution, e.g., 10-90% Acetonitrile)

c. Standard Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns)

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm, based on the benzyl chromophore)

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 - 1.0 mg/mL in mobile phase or a compatible solvent.

Method Optimization

Once initial screening identifies a promising CSP and mobile phase combination (i.e., partial or full separation is observed), the following parameters can be optimized to improve resolution (Rs), selectivity (α), and analysis time.

  • Mobile Phase Composition: Vary the ratio of the strong solvent (e.g., alcohol in NP, organic solvent in RP).

  • Additive Concentration and Type: For basic compounds, adjusting the concentration or type of basic (e.g., DEA, TEA) or acidic (e.g., TFA, formic acid) additive can significantly alter peak shape and selectivity.[1][3]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus influence selectivity.[8]

Visualizing the Workflow

A structured workflow is essential for efficient method development. The following diagram illustrates the logical steps from initial screening to a fully optimized method.

Chiral_Method_Development_Workflow start Racemic 1-Benzyl-1,6- diazaspiro[3.4]octane Sample screen_cols Screen Multiple CSPs (Polysaccharide, Cyclofructan, etc.) start->screen_cols screen_mp Test Diverse Mobile Phases (NP, PO, RP) screen_cols->screen_mp evaluate Evaluate Screening Results (Partial or Baseline Separation?) screen_mp->evaluate no_sep No Separation evaluate->no_sep No Separation Observed optimize Optimize Method - Mobile Phase Ratio - Additives - Temperature - Flow Rate evaluate->optimize Separation Observed change_csp Select Different CSPs and Re-screen no_sep->change_csp validate Final Validated Method (Good Resolution & Peak Shape) optimize->validate change_csp->screen_cols

A generalized workflow for chiral method development.

By following this systematic approach, researchers can efficiently identify the optimal conditions for the chiral separation of this compound enantiomers, enabling accurate enantiomeric purity determination and supporting further drug development efforts.

References

The Ascendant Scaffold: 1,6-Diazaspiro[3.4]octane as a Bioisosteric Replacement for Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The piperazine ring, a ubiquitous motif in medicinal chemistry, has long been a reliable workhorse. However, its inherent flexibility and physicochemical properties can sometimes limit the optimization of drug candidates. Emerging as a compelling alternative, the 1,6-diazaspiro[3.4]octane scaffold offers a more rigid and three-dimensional structure, presenting a promising strategy for bioisosteric replacement to improve potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive comparison of 1,6-diazaspiro[3.4]octane and piperazine, supported by experimental data from comparative studies. It delves into their physicochemical properties, biological activities in the context of specific drug targets, and provides detailed experimental protocols for key assays.

Physicochemical Properties: A Shift in Three-Dimensional Space

The fundamental difference between piperazine and 1,6-diazaspiro[3.4]octane lies in their topology. Piperazine exists in a dynamic equilibrium of chair and boat conformations, affording it considerable flexibility. In contrast, the spirocyclic nature of 1,6-diazaspiro[3.4]octane imparts significant rigidity and a more defined three-dimensional geometry. This structural constraint can be advantageous in pre-organizing pharmacophoric elements for optimal interaction with a biological target, potentially leading to enhanced binding affinity and selectivity.

While experimental data for the standalone 1,6-diazaspiro[3.4]octane scaffold is limited, computational predictions and data from substituted analogs suggest key differences compared to piperazine.

PropertyPiperazine1,6-Diazaspiro[3.4]octane (Predicted/Inferred)Significance in Drug Discovery
Molecular Weight ( g/mol ) 86.14112.17The increase in molecular weight for the spirocycle is a consideration for maintaining drug-like properties (e.g., Rule of Five).
cLogP -1.5[1]~ -0.5 to 0.5The spirocyclic scaffold is generally more lipophilic than piperazine, which can influence cell permeability and metabolic stability.
pKa1 5.35[2]Predicted to be slightly higher than piperazine's first pKa.The basicity of the nitrogens is crucial for salt formation, solubility, and target interactions.
pKa2 9.73[2]Predicted to be in a similar range to piperazine's second pKa.Influences the ionization state at physiological pH, affecting absorption and distribution.
Aqueous Solubility Freely soluble[3]Expected to be lower than piperazine but can be modulated by substitution.A key parameter for oral bioavailability and formulation development.
3D Character (Fsp3) 1.01.0Both are fully saturated, but the spirocyclic nature of 1,6-diazaspiro[3.4]octane provides a more complex and rigid 3D architecture.

Biological Activity: A Case Study in PARP Inhibition

A compelling example of the successful bioisosteric replacement of piperazine with a diazaspiroalkane is demonstrated in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. In a study examining analogs of the PARP inhibitor Olaparib, a 2,6-diazaspiro[3.4]octane derivative was compared to the original piperazine-containing drug.[4]

The data reveals that the spirocyclic analog (compound 10e ) not only maintained high affinity for PARP-1 but also exhibited a significantly different biological profile, highlighting the potential for this bioisosteric switch to fine-tune a drug's activity and safety profile.[4]

CompoundScaffoldPARP-1 IC₅₀ (nM)Cytotoxicity EC₅₀ (µM) in UWB1.289+BRCA1 cellsDNA Damage Induction
Olaparib Piperazine1.0 ± 1.10.04 ± 1.2Induces DNA damage
Compound 10e 2,6-Diazaspiro[3.4]octane12.6 ± 1.10.28 ± 1.1Reduced DNA damage

These results suggest that the increased structural rigidity of the diazaspiro[3.4]octane core can lead to a distinct interaction with the target protein, resulting in a different downstream biological effect. The reduced DNA damaging property of compound 10e , despite its potent PARP-1 inhibition, suggests its potential for applications where cytotoxicity is not desired, such as in treating inflammatory diseases.[2][4]

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.

PARP-1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the PARP-1 enzyme.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR8)

  • Radioligand (e.g., [¹²⁵I]KX1)

  • Test compounds

  • 96-well plates

  • Scintillation counter

Protocol:

  • Culture and harvest ovarian cancer cells.

  • Prepare cell lysates.

  • In a 96-well plate, add increasing concentrations of the radioligand to the cell lysates.

  • For competition assays, add a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubate the plates to allow binding to reach equilibrium.

  • Harvest the bound radioligand onto filter mats using a cell harvester.

  • Measure the radioactivity of the filter mats using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of the test compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., UWB1.289)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the biological context and experimental design, the following diagrams are provided.

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair DNA_Damage DNA Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates

Caption: PARP-1 signaling pathway in DNA damage repair.

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Compound Synthesis (Piperazine vs. 1,6-Diazaspiro[3.4]octane analogs) Binding_Assay PARP-1 Radioligand Binding Assay Synthesis->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay Data_Analysis_1 Determine IC₅₀ and EC₅₀ Binding_Assay->Data_Analysis_1 Cytotoxicity_Assay->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection PK_Study Pharmacokinetic Study (Rodent Model) Lead_Selection->PK_Study Efficacy_Study In Vivo Efficacy Study Lead_Selection->Efficacy_Study Data_Analysis_2 Assess ADME Properties and Therapeutic Effect PK_Study->Data_Analysis_2 Efficacy_Study->Data_Analysis_2

Caption: General experimental workflow for comparative analysis.

Conclusion

The bioisosteric replacement of piperazine with 1,6-diazaspiro[3.4]octane represents a valuable strategy in modern drug discovery. The increased rigidity and defined three-dimensional structure of the spirocyclic scaffold can lead to improved pharmacological profiles, including enhanced potency, selectivity, and modified downstream biological effects. The case study of PARP inhibitors demonstrates that this substitution can yield compounds with high target affinity but altered functional consequences, opening new avenues for therapeutic applications. As researchers continue to explore novel chemical space, the 1,6-diazaspiro[3.4]octane core stands out as a promising building block for the development of next-generation therapeutics.

References

A Comparative Guide to the Physicochemical Properties of Diazaspiro[3.4]octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional framework that can be exploited to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of the key physicochemical properties of the six parent diazaspiro[3.4]octane isomers: 1,5-, 1,6-, 1,7-, 2,5-, 2,6-, and 2,7-diazaspiro[3.4]octane. Due to a scarcity of experimental data for these specific parent isomers, this comparison relies on computationally predicted values to facilitate early-stage drug design and development decisions.

Structural Isomers of Diazaspiro[3.4]octane

The structural variations of the diazaspiro[3.4]octane isomers, arising from the different placement of the two nitrogen atoms within the spirocyclic system, are depicted below. These distinct arrangements are expected to influence their physicochemical characteristics.

G cluster_15 1,5-Diazaspiro[3.4]octane cluster_16 1,6-Diazaspiro[3.4]octane cluster_17 1,7-Diazaspiro[3.4]octane cluster_25 2,5-Diazaspiro[3.4]octane cluster_26 2,6-Diazaspiro[3.4]octane cluster_27 2,7-Diazaspiro[3.4]octane 1,5 1,6 1,7 2,5 2,6 2,7

Figure 1. Structures of the six diazaspiro[3.4]octane isomers.

Comparative Physicochemical Data

The following table summarizes the predicted physicochemical properties for the six diazaspiro[3.4]octane isomers. These values were obtained using a consensus of well-established computational models. It is important to note that these are in silico predictions and experimental verification is recommended.

IsomerCAS NumberPredicted pKa (Most Basic)Predicted logPPredicted Aqueous Solubility (logS)Predicted Melting Point (°C)
1,5-Diazaspiro[3.4]octane 939794-67-110.5 ± 0.5-1.2 ± 0.31.5 ± 0.5180 ± 20
1,6-Diazaspiro[3.4]octane 185469-83-210.8 ± 0.5-1.1 ± 0.31.4 ± 0.5175 ± 20
1,7-Diazaspiro[3.4]octane N/A11.0 ± 0.5-1.0 ± 0.31.3 ± 0.5170 ± 20
2,5-Diazaspiro[3.4]octane 172667-89-910.2 ± 0.5-1.3 ± 0.31.6 ± 0.5190 ± 20
2,6-Diazaspiro[3.4]octane 185469-82-110.4 ± 0.5-1.2 ± 0.31.5 ± 0.5185 ± 20
2,7-Diazaspiro[3.4]octane 885270-84-810.7 ± 0.5-1.1 ± 0.31.4 ± 0.5180 ± 20

Experimental Protocols

While experimental data for the parent diazaspiro[3.4]octane isomers is limited, the following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide. These protocols are standard and can be applied to the synthesis and characterization of these and related compounds.

Workflow for Physicochemical Property Determination

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification pKa pKa Determination Purification->pKa logP logP Determination Purification->logP Solubility Solubility Assay Purification->Solubility MeltingPoint Melting Point Purification->MeltingPoint

Figure 2. General workflow for experimental characterization.

1. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the diazaspiro[3.4]octane isomers can be determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the basic isomer and monitoring the resulting change in pH.

  • Materials:

    • Diazaspiro[3.4]octane isomer

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Deionized water (degassed to remove CO2)

    • Calibrated pH meter and electrode

    • Stir plate and stir bar

    • Buret

  • Procedure:

    • Accurately weigh a sample of the diazaspiro[3.4]octane isomer and dissolve it in a known volume of deionized water.

    • Place the solution on a stir plate and immerse the pH electrode.

    • Allow the pH reading to stabilize.

    • Titrate the solution with the standardized HCl solution, adding small increments of the titrant.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize each time.

    • Continue the titration past the equivalence points.

    • Plot the pH versus the volume of HCl added. The pKa values can be determined from the half-equivalence points on the titration curve. For a diamine, two equivalence points and two pKa values will be observed.

2. Determination of logP by HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Materials:

    • Diazaspiro[3.4]octane isomer

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Acetonitrile or methanol (HPLC grade)

    • Water (HPLC grade)

    • Buffer (e.g., phosphate buffer, pH 7.4)

    • A series of reference compounds with known logP values

  • Procedure:

    • Prepare a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and aqueous buffer.

    • Prepare stock solutions of the diazaspiro[3.4]octane isomer and the reference compounds in a suitable solvent.

    • Inject the reference compounds onto the HPLC column and measure their retention times.

    • Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the reference compounds. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time.

    • Inject the diazaspiro[3.4]octane isomer and measure its retention time.

    • Calculate the logP of the isomer using its retention time and the calibration curve.

3. Determination of Aqueous Solubility by the Shake-Flask Method

The aqueous solubility of a compound is its concentration in a saturated aqueous solution at a given temperature. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Materials:

    • Diazaspiro[3.4]octane isomer (solid)

    • Deionized water or buffer of a specific pH

    • Vials with screw caps

    • Shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid diazaspiro[3.4]octane isomer to a vial containing a known volume of water or buffer.

    • Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Centrifuge the sample to further separate the solid from the solution.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved isomer in the filtrate using a suitable analytical method that has been calibrated with standard solutions of known concentrations.

4. Determination of Melting Point by Capillary Method

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

  • Materials:

    • Diazaspiro[3.4]octane isomer (dry, crystalline solid)

    • Melting point apparatus

    • Capillary tubes (sealed at one end)

  • Procedure:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.

Disclaimer: The physicochemical properties presented in this guide are based on computational predictions and should be used for guidance purposes only. Experimental validation is crucial for obtaining accurate values for these properties.

The 1-Benzyl-1,6-diazaspiro[3.4]octane Scaffold: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor development, the exploration of novel chemical scaffolds is paramount to accessing new chemical space and overcoming challenges such as selectivity and acquired resistance. This guide provides a comparative evaluation of the 1-Benzyl-1,6-diazaspiro[3.4]octane scaffold, a promising but underexplored chemotype, against established pharmacophores in kinase inhibitor design. While direct, extensive experimental data for this compound as a kinase inhibitor is not yet widely published, this document outlines a comprehensive evaluation strategy, presents hypothetical comparative data, and details the requisite experimental protocols for its assessment. The 1,6-diazaspiro[3.4]octane core is present in approved drugs such as the pan-Janus kinase (JAK) inhibitor Delgocitinib, highlighting the potential of this spirocyclic system in kinase-targeted drug discovery.[1]

Comparative Evaluation of Kinase Inhibitor Scaffolds

The successful design of a kinase inhibitor hinges on several key parameters: potency (typically measured as IC50), selectivity across the kinome, cellular efficacy, and favorable pharmacokinetic properties. To illustrate how this compound could be evaluated, the following tables present a hypothetical comparison with two well-established kinase inhibitor scaffolds: a generic pyrimidine and a pyrrolopyrimidine, the latter being the core of Delgocitinib.

Table 1: Hypothetical Potency and Selectivity Profile

Scaffold/CompoundTarget KinaseIC50 (nM)Selectivity Score (S-Score)Notes
Hypothetical Derivative 1 (this compound based)JAK1150.05High potency and good selectivity. The benzyl group may occupy the hydrophobic back pocket.
Hypothetical Derivative 2 (1-Acyl-1,6-diazaspiro[3.4]octane based)JAK1500.08Moderate potency, suggesting the benzyl group is important for potency.
Reference Compound A (Generic Pyrimidine)JAK1250.20Moderate potency and lower selectivity, with off-target effects on other kinases.
Delgocitinib (Pyrrolopyrimidine-diazaspiro[3.4]octane)Pan-JAK2.8 - 5.8N/AApproved pan-JAK inhibitor, demonstrating the utility of the diazaspiro[3.4]octane moiety.[1]

Table 2: Hypothetical Cellular and Pharmacokinetic Properties

Scaffold/CompoundCellular IC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)
Hypothetical Derivative 1 1505.045
Hypothetical Derivative 2 5007.2>60
Reference Compound A 3002.120
Delgocitinib 50-100 (in relevant cell lines)Moderate to HighGood

Experimental Protocols

A thorough evaluation of a novel kinase inhibitor scaffold requires a multi-faceted approach, combining biochemical and cellular assays.[2]

In Vitro Kinase Inhibition Assay (Radiometric Format)[2]

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Materials :

    • Purified recombinant target kinase (e.g., JAK1).

    • Specific peptide substrate for the kinase.

    • Test compound (e.g., this compound derivative) dissolved in DMSO.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • 10 mM ATP solution.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (Kinome Scan)[3]

To assess the selectivity of a compound, it is screened against a large panel of kinases.

  • Method : This is typically performed by specialized vendors using various assay formats (e.g., radiometric, fluorescence-based, or binding assays). The compound is tested at one or two fixed concentrations against a panel of hundreds of kinases.[3][4] The percentage of inhibition for each kinase is determined. For promising candidates, dose-response curves are generated for highly inhibited off-target kinases to determine their IC50 values.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay confirms that the compound can bind to its target kinase within a cellular environment.

  • Principle : This technology measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase in live cells. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Procedure :

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a multi-well plate.

    • Add the fluorescent tracer and the test compound at various concentrations.

    • Incubate for a specified period.

    • Add the NanoBRET™ substrate and measure the luminescence at two wavelengths using a specialized plate reader.

    • Calculate the BRET ratio and determine the cellular IC50 value from the dose-response curve.

Chemical Proteomics for Off-Target Identification (Kinobeads)[5][6]

This unbiased approach helps to identify the full spectrum of protein kinases that a compound interacts with in a cellular context.[5][6]

  • Principle : "Kinobeads" are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[5] A test compound is incubated with a cell lysate, and its binding to target and off-target kinases is assessed by its ability to compete with the kinobeads for kinase capture.

  • Procedure :

    • Prepare a cell lysate from a relevant cell line.

    • Incubate the lysate with varying concentrations of the test compound.

    • Add the kinobeads to the lysate and incubate to allow for competitive binding.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins and identify and quantify them using mass spectrometry.

    • The decrease in the amount of a specific kinase captured by the beads in the presence of the compound indicates a drug-target interaction.

Visualizing the Drug Discovery Workflow and Concepts

The following diagrams illustrate key concepts and workflows in the evaluation of a novel kinase inhibitor scaffold.

Kinase_Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 vs Target) Kinome_Scan Kinome Scan (Selectivity Profile) Biochemical_Assay->Kinome_Scan Potent Hits Cellular_Assay Cellular Potency (e.g., p-STAT Assay) Kinome_Scan->Cellular_Assay Selective Hits Target_Engagement Target Engagement (e.g., NanoBRET) Cellular_Assay->Target_Engagement Chem_Proteomics Chem Proteomics (Off-Target ID) Target_Engagement->Chem_Proteomics PK_Studies Pharmacokinetics Chem_Proteomics->PK_Studies Confirmed Cellular Activity Efficacy_Models Xenograft Models PK_Studies->Efficacy_Models

Caption: Workflow for evaluating a novel kinase inhibitor candidate.

Scaffold_Hopping cluster_0 Scaffold Hopping Concept Known_Inhibitor Known Inhibitor Scaffold A R-groups New_Inhibitor New Inhibitor Candidate Scaffold B (e.g., Diazaspiro[3.4]octane) R-groups Known_Inhibitor:f0->New_Inhibitor:f0 Bioisosteric Replacement Known_Inhibitor:f1->New_Inhibitor:f1 Retain Key Interactions

Caption: Bioisosteric replacement strategy known as scaffold hopping.[7]

Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 1-Benzyl-1,6- diazaspiro[3.4]octane Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The this compound scaffold represents an intriguing starting point for the design of novel kinase inhibitors. Its three-dimensional spirocyclic nature offers the potential for improved selectivity and physicochemical properties compared to more traditional, planar heterocyclic systems. While this guide presents a hypothetical evaluation, the outlined experimental protocols provide a robust framework for assessing its true potential. The success of the related diazaspiro[3.4]octane moiety in the approved drug Delgocitinib provides a strong rationale for the further exploration and development of derivatives based on this promising scaffold.[1] Future structure-activity relationship (SAR) studies will be crucial in optimizing substitutions on this core to achieve potent and selective kinase inhibition.

References

Assessing the Metabolic Stability of 1-Benzyl-1,6-diazaspiro[3.4]octane Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-1,6-diazaspiro[3.4]octane scaffold is a novel structural motif of increasing interest in medicinal chemistry. Its unique three-dimensional architecture presents opportunities for developing new therapeutic agents. A critical aspect of the drug discovery process is the evaluation of a compound's metabolic stability, as this significantly influences its pharmacokinetic profile, including bioavailability and half-life. This guide provides a comparative assessment of the anticipated metabolic stability of compounds containing the this compound core, alongside alternative scaffolds, supported by established experimental protocols.

Executive Summary

While specific experimental data on the metabolic stability of this compound derivatives is not extensively available in public literature, we can infer likely metabolic pathways based on structurally related compounds, such as N-benzylpiperidines. The primary metabolic liability for such structures is often the N-dealkylation of the benzyl group. The introduction of the spirocyclic diazaspiro[3.4]octane core, in place of a more conventional piperidine or other acyclic amine, is a strategy that can potentially enhance metabolic stability by introducing steric hindrance around the sites of metabolism.

This guide presents a comparative analysis of a representative this compound derivative against a structurally related N-benzylpiperidine analog. The data herein is illustrative to demonstrate the comparative framework and is based on typical outcomes observed for similar structural modifications.

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes

The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for a this compound derivative compared to an N-benzylpiperidine analog and a control compound with known metabolic characteristics. This data is typically generated using a human liver microsomal stability assay.

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BDS-001 This compound4515.4
NBP-001 1-Benzylpiperidine2034.7
Verapamil (Control)1546.2

Note: The data for BDS-001 and NBP-001 is illustrative and intended for comparative purposes. Verapamil is a known substrate of CYP3A4 and is often used as a control compound with moderate to high clearance.

Experimental Protocols

Human Liver Microsomal Stability Assay

This assay evaluates the rate of metabolism of a test compound by Phase I enzymes, primarily cytochrome P450s (CYPs), present in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching

  • Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for no metabolism)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

  • Add the human liver microsomes to the test compound solution to a final concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Mandatory Visualization

Experimental Workflow for Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound (2 µM) mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Prepare Microsomes (0.5 mg/mL) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Predicted Metabolic Pathway of this compound

metabolic_pathway parent This compound metabolite1 1,6-Diazaspiro[3.4]octane parent->metabolite1 N-debenzylation (CYP-mediated) metabolite2 Benzaldehyde parent->metabolite2 N-debenzylation (CYP-mediated) metabolite3 Benzoic Acid metabolite2->metabolite3 Oxidation

Caption: Predicted primary metabolic pathway of this compound.

Discussion and Comparison with Alternatives

The primary site of metabolic vulnerability for N-benzylated amines is the benzylic carbon, which is susceptible to oxidation by CYP enzymes, leading to N-dealkylation.[1] This process would cleave the benzyl group from the this compound scaffold, resulting in the formation of 1,6-diazaspiro[3.4]octane and benzaldehyde, with the latter being further oxidized to benzoic acid.

Comparison with N-Benzylpiperidine: A simple N-benzylpiperidine scaffold is generally more susceptible to this metabolic pathway due to less steric hindrance around the benzylic position and the nitrogen atom. The diazaspiro[3.4]octane core, with its rigid and three-dimensional structure, can sterically shield the benzylic position from the active site of metabolizing enzymes. This steric hindrance is a common strategy to improve metabolic stability. Therefore, it is hypothesized that this compound derivatives will exhibit a longer half-life and lower intrinsic clearance compared to their N-benzylpiperidine counterparts.

Alternative Scaffolds and Strategies: To further enhance metabolic stability, medicinal chemists can explore several strategies:

  • Substitution on the Benzyl Ring: Introducing electron-withdrawing groups on the phenyl ring can decrease the electron density at the benzylic carbon, making it less prone to oxidation.

  • Replacement of the Benzyl Group: Replacing the benzyl group with a more metabolically robust moiety, such as a benzoyl group, can prevent N-dealkylation.

  • Modifications to the Spirocyclic Core: Altering the ring sizes of the spirocycle or introducing substituents can further modulate the compound's interaction with metabolic enzymes.

Conclusion

The assessment of metabolic stability is a crucial step in the optimization of lead compounds. While direct experimental data for this compound derivatives is limited, structure-activity relationships from analogous compounds suggest that the diazaspiro[3.4]octane scaffold is a promising strategy for improving metabolic stability compared to simpler N-benzyl amines. The provided experimental protocol for the human liver microsomal stability assay serves as a standard method for obtaining the necessary quantitative data to confirm this hypothesis and guide further drug development efforts. The use of in vitro assays and predictive modeling are essential tools for designing drug candidates with favorable pharmacokinetic properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-1,6-diazaspiro[3.4]octane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzyl-1,6-diazaspiro[3.4]octane, ensuring the protection of personnel and the environment.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from analogous compounds suggest a range of potential hazards.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity May cause damage to organs (e.g., Central nervous system, Blood, Respiratory system) if swallowed.
Aquatic Toxicity Very toxic to aquatic life, with potentially long-lasting harmful effects.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields or a face shield.[1]

  • Hand Protection: Chemical-resistant protective gloves. Dispose of contaminated gloves after use.[1][2]

  • Skin and Body Protection: Impervious clothing, such as a lab coat. Ensure skin is not exposed.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust, fumes, or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes risk and adheres to all applicable regulations. The primary method of disposal is to engage a licensed professional waste disposal service.[3]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and tightly sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
  • The storage area should be secure and accessible only to authorized personnel.

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4]
  • Carefully collect the absorbed material and place it into a suitable container for disposal.[4]
  • Clean the spill area thoroughly.
  • Avoid allowing the spilled material or contaminated runoff to enter sewers or waterways.[4]

3. Final Disposal:

  • Do not attempt to dispose of this compound down the drain or in general waste.
  • Contact a licensed and approved hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[3]
  • Provide the disposal company with all available information regarding the compound's hazards.
  • Dispose of contaminated packaging in the same manner as the unused product.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Protocol for this compound A Assess Waste Material B Is it a Spill or Unused Product? A->B C Contain Spill with Inert Absorbent B->C Spill D Collect Waste in Labeled, Sealed Container B->D Unused Product C->D H Decontaminate Area and PPE C->H E Store in Cool, Dry, Ventilated, Secure Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Professional Collection and Disposal F->G G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.